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  • Product: trans-2-Aminocyclobutane-1-carboxylic acid
  • CAS: 951173-26-5

Core Science & Biosynthesis

Foundational

trans-2-Aminocyclobutane-1-Carboxylic Acid (tACBC): Structural Pharmacophore & Peptidomimetic Utility

Executive Summary trans-2-Aminocyclobutane-1-carboxylic acid (tACBC) represents a critical class of conformationally restricted -amino acids. Unlike its naturally occurring counterparts (e.g., -alanine) or its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Aminocyclobutane-1-carboxylic acid (tACBC) represents a critical class of conformationally restricted


-amino acids. Unlike its naturally occurring counterparts (e.g., 

-alanine) or its structural isomer (1-aminocyclobutane-1-carboxylic acid, a System L transport substrate), tACBC is primarily utilized in drug discovery to induce specific secondary structures in peptides (foldamers) and to probe stereochemical requirements of GABA and glycine receptors.

This technical guide analyzes the structural rigidity, synthetic pathways, and pharmacological applications of tACBC, providing actionable protocols for its integration into peptidomimetic drug candidates.

Structural & Stereochemical Analysis[1][2][3]

Conformational Rigidity and Pucker

The cyclobutane ring of tACBC is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering creates a rigid scaffold that locks the amino and carboxyl groups into specific vectors.

  • Isomerism: The trans isomer places the amino (-NH2) and carboxyl (-COOH) groups on opposite faces of the ring.

  • Energetics: In the trans configuration, the substituents can adopt a pseudo-diequatorial orientation, which is generally lower in energy than the pseudo-diaxial conformation found in the cis isomer. This pseudo-diequatorial arrangement mimics the extended conformation of

    
    -alanine and GABA.
    
Pharmacophore Mapping

tACBC serves as a rigid analogue for two major neurotransmitters:

  • GABA (

    
    -aminobutyric acid):  While GABA is a 
    
    
    
    -amino acid, the distance between the charged ammonium and carboxylate groups in tACBC approximates the folded or extended conformations of GABA depending on the specific receptor subtype (GABA-C vs. GABA-B).
  • 
    -Alanine:  tACBC is a direct, rigidified analogue of 
    
    
    
    -alanine. When incorporated into peptides, it prevents enzymatic degradation (proteolysis) due to the non-natural backbone.
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and conformational locking provided by tACBC compared to flexible GABA.

G cluster_0 Flexible Precursors cluster_1 Rigid Analogues (tACBC) cluster_2 Pharmacological Outcome GABA GABA (Flexible Chain) TransIso trans-ACBC (Pseudo-diequatorial) Extended Mimic GABA->TransIso Conformational Restriction BetaAla Beta-Alanine (Flexible Chain) BetaAla->TransIso Cyclization ReceptorSel Receptor Subtype Selectivity TransIso->ReceptorSel Binding Affinity Foldamers Stable Beta-Peptide Helices (Foldamers) TransIso->Foldamers Oligomerization CisIso cis-ACBC (Pseudo-axial/equatorial) Folded Mimic CisIso->ReceptorSel Distinct Profile

Figure 1: Structural relationship between flexible amino acids and the rigid tACBC scaffold, leading to distinct pharmacological outcomes.

Synthetic Pathways and Resolution

The synthesis of tACBC is non-trivial due to the high strain energy of the cyclobutane ring (~26 kcal/mol). Two primary strategies are employed in research settings: [2+2] Photocycloaddition and Diastereomeric Resolution.

[2+2] Photocycloaddition Strategy

This method constructs the ring from alkene precursors.

  • Precursors: Ethylene (or derivatives) and Uracil or Maleic Anhydride derivatives.

  • Mechanism: UV irradiation promotes a [2+2] cycloaddition.

  • Challenge: Often yields a mixture of cis and trans isomers (or head-to-head vs head-to-tail regioisomers), requiring difficult chromatographic separation.

Classical Resolution (Recommended for Purity)

For drug development, enantiopurity is paramount. The most robust route often involves synthesizing the racemate followed by enzymatic or chemical resolution.

  • Racemate Synthesis: Reaction of 1-cyanocyclobutene with ammonia/hydrolysis or via malonic ester synthesis adapted for cyclobutanes.

  • Resolution: Using chiral resolving agents (e.g., quinine, tartaric acid) or enzymatic resolution (e.g., Pig Liver Esterase) to separate

    
     from 
    
    
    
    .
Synthetic Workflow Diagram

Synthesis Start Precursor: Cyclobutene-1-carbonitrile (or similar alkene) Step1 Chemical Transformation: Hydrolysis / Amination Start->Step1 Racemate Racemic trans-ACBC (Mixture of +/-) Step1->Racemate Resolution Chiral Resolution (e.g., Enzymatic or Chiral Salt) Racemate->Resolution ProductA (+)-trans-ACBC (Pure Enantiomer) Resolution->ProductA Isolate ProductB (-)-trans-ACBC (Pure Enantiomer) Resolution->ProductB Isolate App Application: Peptide Synthesis (Fmoc) ProductA->App

Figure 2: Workflow for the production of enantiopure tACBC for pharmaceutical applications.

Biological Interface & Transport

Transport Mechanisms

Unlike the 1,1-isomer (1-amino-3-fluorocyclobutane-1-carboxylic acid, used in PET imaging), the 2,1-isomer (tACBC) is less characterized as a pure metabolic tracer but serves as a probe for transport systems.

  • System L (LAT1): Large neutral amino acid transporter. tACBC shows lower affinity compared to the 1,1-isomer but can still compete for uptake in specific blood-brain barrier models.

  • GABA Transporters (GAT): tACBC does not efficiently cross-react with GAT-1, making it useful for receptor-specific studies without uptake interference.

Peptidomimetics (Foldamers)

The most significant application of tACBC in modern drug design is in


-peptides .
  • 12-Helix Formation: Oligomers containing tACBC often adopt stable helical structures (specifically the 12-helix) defined by hydrogen bonds between the C=O of residue i and the NH of residue i+3.

  • Stability: These foldamers are resistant to peptidases, increasing the half-life of peptide drugs in vivo.

Experimental Protocol: Fmoc-Protection for SPPS

Context: To utilize tACBC in drug discovery, it must usually be protected for Solid Phase Peptide Synthesis (SPPS). The following protocol describes the Fmoc-protection of free tACBC.

Objective: Synthesize N-(9-Fluorenylmethoxycarbonyl)-trans-2-aminocyclobutane-1-carboxylic acid (Fmoc-tACBC).

Reagents:

  • trans-2-aminocyclobutane-1-carboxylic acid (tACBC, HCl salt)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)

  • Sodium Carbonate (

    
    )
    
  • Dioxane/Water (1:1 v/v)

Protocol Steps:

  • Dissolution: Dissolve 1.0 mmol of tACBC (HCl salt) in 10 mL of 10%

    
     aqueous solution. Ensure pH is maintained between 9.0–9.5.
    
  • Addition: Dissolve 1.1 mmol of Fmoc-OSu in 10 mL of 1,4-dioxane. Add this solution dropwise to the amino acid solution over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Chloroform:Methanol 9:1) or HPLC.[1]

  • Work-up:

    • Dilute with water (50 mL).

    • Wash with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~2.0 (The product will precipitate as a white solid or oil).

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane to yield pure Fmoc-tACBC.

Validation Criteria:

  • HPLC: Purity > 98%.

  • MS (ESI): Observed mass [M+H]+ or [M+Na]+ consistent with Fmoc-tACBC (MW ~ 337.37 g/mol ).

  • NMR: Confirm the presence of Fmoc aromatic protons (7.3–7.8 ppm) and the cyclobutane ring protons (distinct multiplets at 1.8–4.5 ppm).

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Formula

Core scaffold
MW 115.13 g/mol Low MW fragment
pKa (COOH) ~3.5Acidic character
pKa (NH3+) ~9.8Basic character
Conformation Puckered (Non-planar)Rigid pharmacophore
Secondary Structure Induces 12-helix in

-peptides
Foldamer stability
Transport System Low affinity for GAT; System L (weak)Selective probing

References

  • Stereoselective Synthesis & Structural Study: Ortuño, R. M., et al. "(+)- and (-)-2-Aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides."[2][3] Journal of Organic Chemistry.

  • Peptide Foldamers: Gellman, S. H.[4] "Foldamers: A Manifesto." Accounts of Chemical Research.

  • GABA Analogue Activity: Allan, R. D., et al. "Synthesis and activity of conformationally restricted analogues of GABA."[5] British Journal of Pharmacology.

  • Biological Transport Context (Comparative): Shoup, T. M., et al. "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine. (Note: Contrasts 1,1-isomer vs 1,2-isomer properties).

Sources

Exploratory

The Cyclobutane Bridge: A Technical Guide to Conformationally Restricted GABA Analogues

This guide provides an in-depth technical exploration of conformationally restricted analogues of γ-aminobutyric acid (GABA) centered on a cyclobutane core. It is intended for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of conformationally restricted analogues of γ-aminobutyric acid (GABA) centered on a cyclobutane core. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the GABAergic system. Herein, we dissect the scientific rationale, synthetic strategies, and pharmacological implications of incorporating a four-membered carbocyclic ring to constrain the flexible GABA backbone, with a focus on the stereoisomers of 3-aminocyclobutane-1-carboxylic acid.

Introduction: The Rationale for Conformational Restriction of GABA

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[1][2] However, the therapeutic application of GABA itself is severely limited by its inability to cross the blood-brain barrier and its inherent conformational flexibility.[1][2]

GABA's flexible carbon backbone allows it to adopt a multitude of conformations in solution, enabling interaction with a diverse array of proteins, including GABA receptors (GABAA, GABAB, and GABAC), GABA transporters (GATs), and the metabolic enzyme GABA-transaminase (GABA-T).[3][4] This promiscuity complicates the development of selective therapeutic agents. The core principle behind the design of conformationally restricted analogues is to "lock" the GABA pharmacophore—the amino and carboxyl groups—into specific spatial arrangements. This strategy aims to enhance selectivity for a particular GABAergic target, thereby improving therapeutic efficacy and reducing off-target effects.

The incorporation of a carbocyclic ring, such as a cyclobutane, into the GABA backbone is an effective method to achieve this conformational rigidity.[3][5] The puckered nature of the cyclobutane ring forces the amino and carboxylic acid substituents into well-defined cis (folded) or trans (extended) orientations.

cluster_0 Flexible GABA cluster_1 Restricted Cyclobutane Analogues GABA H₃N⁺-(CH₂)₃-COO⁻ Conf1 Extended GABA->Conf1 Rotation Conf2 Folded GABA->Conf2 Rotation Trans trans-isomer (Extended-like) Cis cis-isomer (Folded-like)

Figure 1: Conceptual diagram illustrating the transition from flexible GABA to conformationally restricted cyclobutane analogues.

Synthesis and Stereochemistry of 3-Aminocyclobutane-1-carboxylic Acid

The synthesis of the two key stereoisomers, cis- and trans-3-aminocyclobutane-1-carboxylic acid, provides a foundational case study in the preparation of these GABA analogues. The methods, while established, require careful control of stereochemistry.

Synthetic Pathway Overview

A classical synthetic route to both isomers was described by Allan and colleagues in 1980, starting from the commercially available 1,1-cyclobutanedicarboxylic acid. This approach leverages the stereochemical outcomes of reduction and subsequent chemical transformations to yield the separated cis and trans products.

G A 1,1-Cyclobutanedicarboxylic Acid B Monobenzyl Ester A->B 1. SOCl₂ 2. Benzyl Alcohol C Acid Chloride B->C SOCl₂ D Acyl Azide C->D NaN₃ E Benzyl Carbamate (via Curtius Rearrangement) D->E Heat (Toluene) F cis/trans Mixture of 3-(Benzyloxycarbonylamino) cyclobutane-1-carboxylic acid E->F Hydrolysis G cis-Isomer (Separated) F->G Fractional Crystallization H trans-Isomer (Separated) F->H Fractional Crystallization I cis-3-Aminocyclobutane- 1-carboxylic acid G->I H₂/Pd-C J trans-3-Aminocyclobutane- 1-carboxylic acid H->J H₂/Pd-C

Figure 2: Generalized synthetic workflow for cis- and trans-3-aminocyclobutane-1-carboxylic acid.

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclobutane-1-carboxylic Acid

The following protocol is based on the methods reported in the literature, providing a framework for laboratory synthesis.[6]

Step 1: Monobenzyl 1,1-cyclobutanedicarboxylate

  • Reflux 1,1-cyclobutanedicarboxylic acid with an excess of thionyl chloride for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting anhydride in pyridine and add one equivalent of benzyl alcohol.

  • Stir the mixture at room temperature for 12 hours.

  • Work up the reaction mixture by acidification and extraction with diethyl ether to yield the monobenzyl ester.

Step 2: 3-(Benzyloxycarbonylamino)cyclobutane-1-carboxylic Acid Mixture

  • Convert the monobenzyl ester to the corresponding acid chloride using thionyl chloride.

  • React the acid chloride with sodium azide in aqueous acetone to form the acyl azide.

  • Perform a Curtius rearrangement by refluxing the acyl azide in dry toluene, followed by the addition of benzyl alcohol to trap the isocyanate, yielding the protected amino acid ester.

  • Saponify the ester using aqueous NaOH to yield a mixture of cis- and trans-3-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid.

Step 3: Isomer Separation and Deprotection

  • Separate the cis and trans isomers via fractional crystallization from an appropriate solvent system (e.g., ethanol-water). The differing solubilities of the isomers allow for their isolation.

  • Individually deprotect the separated cis and trans isomers by catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a suitable solvent like methanol to cleave the benzyl and benzyloxycarbonyl protecting groups.

  • Purify the final products, cis- and trans-3-aminocyclobutane-1-carboxylic acid, by recrystallization.

Conformational Analysis and Its Pharmacological Implications

The key distinction between the cis and trans isomers lies in the spatial relationship between the amino and carboxyl groups, dictated by the puckered conformation of the cyclobutane ring.

cluster_0 cis-Isomer cluster_1 trans-Isomer cis_struct Folded Conformation (Amino and Carboxyl groups on the same face) cis_target Favors interaction with GABAergic targets preferring a folded conformation (e.g., GABA Transporters) cis_struct->cis_target trans_struct Extended Conformation (Amino and Carboxyl groups on opposite faces) trans_target Favors interaction with GABAergic targets preferring an extended conformation (e.g., some GABAA receptor subtypes) trans_struct->trans_target A 1. Prepare Synaptosomes (from rat brain tissue) B 2. Pre-incubate Synaptosomes with Test Compound A->B C 3. Initiate Uptake (add [³H]-GABA) B->C D 4. Incubate (e.g., 5 min at 37°C) C->D E 5. Terminate Uptake (Rapid filtration & washing) D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Analyze Data (Calculate % Inhibition, IC₅₀) F->G

Figure 4: Workflow for a typical synaptosomal [³H]-GABA uptake assay.

Objective: To measure the inhibition of radiolabeled GABA uptake into isolated nerve terminals (synaptosomes) by test compounds.

Materials:

  • Rat cerebral cortex tissue

  • Sucrose buffer (0.32 M, ice-cold)

  • Krebs-HEPES buffer

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (e.g., cyclobutane analogues)

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Liquid scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-HEPES buffer.

  • Uptake Assay:

    • In a 96-well plate format, pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (or vehicle for control) for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [³H]-GABA.

    • Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification and Analysis:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters (representing [³H]-GABA taken up by synaptosomes) using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The use of a cyclobutane scaffold to conformationally restrict GABA was a foundational concept in the rational design of GABAergic modulators. The stereoisomers of 3-aminocyclobutane-1-carboxylic acid clearly demonstrate the principle that constraining the flexible GABA backbone can lead to stereoselective interactions with its biological targets. The preference of the cis isomer for GABA transporters highlights the potential of this approach to achieve target selectivity.

While research has since progressed to more complex and potent analogues, these simple cyclobutane structures remain a valuable case study for understanding the fundamental principles of conformational restriction in drug design. Future work in this area may involve the use of substituted cyclobutane rings to fine-tune electronic properties and lipophilicity, or the incorporation of the cyclobutane motif into more complex scaffolds to probe interactions with different GABA receptor subtypes. Computational modeling and advanced structural biology techniques will undoubtedly play a crucial role in guiding the design of the next generation of these conformationally restricted analogues for the treatment of neurological disorders.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

  • Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology & Physiology, 26(11), 937–940. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]

  • Johnston, G. A. R. (2016). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Advances in Neurobiology, 14, 1-10. [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2006). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry, 49(12), 3487–3497.
  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 157–179. [Link]

  • Sarva, S., et al. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). The GABA, glutamate, and glycine transporters. Handbook of Experimental Pharmacology, 227, 25–53.
  • Zaczek, R., et al. (2015). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PLoS One, 10(7), e0134399. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Wikipedia. GABAA receptor. [Link]

  • BindingDB. Ki Summary. [Link]

  • An Update on GABA Analogs for CNS Drug Discovery. (2006). ResearchGate. [Link]

  • US3031499A - Amino acids containing a cyclobutane ring.
  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]

  • A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010). Bentham Science. [Link]

  • A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010). PubMed. [Link]

Sources

Foundational

An In-depth Technical Guide on the Stereochemistry of trans-2-Aminocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The constrained cyclic scaffold of aminocyclobutane carboxylic acids has garnered significant interest in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The constrained cyclic scaffold of aminocyclobutane carboxylic acids has garnered significant interest in medicinal chemistry and drug development. These unnatural amino acids serve as valuable building blocks for creating conformationally restricted peptide mimetics and other bioactive molecules.[1][2] Among these, trans-2-aminocyclobutane-1-carboxylic acid presents a unique stereochemical landscape that profoundly influences its biological activity and application. This guide provides an in-depth exploration of the core stereochemical principles of this molecule, offering insights for researchers and professionals in the field.

The rigid cyclobutane ring imparts a defined spatial arrangement of the amino and carboxylic acid functional groups, which can lead to enhanced receptor binding affinity and improved metabolic stability compared to their acyclic counterparts.[3] Understanding and controlling the stereochemistry of these molecules is paramount for the rational design of novel therapeutics.

I. The Stereoisomers of 2-Aminocyclobutane-1-carboxylic Acid

2-Aminocyclobutane-1-carboxylic acid possesses two stereogenic centers at the C1 and C2 positions of the cyclobutane ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers: one cis pair and one trans pair.

StereoisomerRelative ConfigurationEnantiomeric Pair
(1R,2S)-2-aminocyclobutane-1-carboxylic acidcisEnantiomer of (1S,2R)
(1S,2R)-2-aminocyclobutane-1-carboxylic acidcisEnantiomer of (1R,2S)
(1R,2R)-2-aminocyclobutane-1-carboxylic acidtransEnantiomer of (1S,2S)
(1S,2S)-2-aminocyclobutane-1-carboxylic acidtransEnantiomer of (1R,2R)

This guide will focus on the trans stereoisomers, which are of particular interest due to their distinct conformational preferences and applications in creating specific secondary structures in peptides.

Stereoisomers of 2-Aminocyclobutane-1-carboxylic Acid (ACBC).

II. Conformational Analysis: The Puckered Ring

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsed C-H bonds, the ring adopts a puckered or "butterfly" conformation.[4] This puckering is a critical determinant of the spatial orientation of the substituents.

The puckered conformation leads to two distinct substituent positions: axial and pseudo-equatorial. The equilibrium between these conformers is influenced by the steric bulk of the substituents. In the case of trans-2-aminocyclobutane-1-carboxylic acid, the amino and carboxylic acid groups are on opposite faces of the ring. The conformational preference of these groups, whether axial or pseudo-equatorial, will dictate the overall three-dimensional shape of the molecule and its interaction with biological targets.[5]

A detailed conformational analysis often requires a combination of experimental techniques like NMR spectroscopy and X-ray crystallography, alongside computational methods such as DFT calculations and molecular dynamics simulations.[5][6][7] These studies reveal that the substituent at the C2 position, when in an equatorial position, can influence the puckering of the cyclobutane ring.[5][6][7]

Conformational_Analysis cluster_puckering Puckered Cyclobutane Ring cluster_substituents Substituent Positions Planar Axial Axial Equatorial Pseudo-Equatorial Puckered Puckered Puckered->Axial Puckered->Equatorial

Conformational puckering of the cyclobutane ring.

III. Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure trans-2-aminocyclobutane-1-carboxylic acid is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, broadly categorized into chiral resolution of racemic mixtures and asymmetric synthesis.

A. Chiral Resolution of Racemic Mixtures

This classical approach involves the separation of a racemic mixture of the trans enantiomers.

Protocol: Diastereomeric Salt Crystallization

This method relies on the differential solubility of diastereomeric salts formed between the racemic amino acid and a chiral resolving agent.[8][9]

  • Selection of Resolving Agent: A chiral acid or base is chosen to react with the racemic amino acid. For resolving a racemic carboxylic acid, a chiral amine like (R)- or (S)-α-phenylethylamine is commonly used. Conversely, for a racemic amine, a chiral acid such as tartaric acid is employed.[8]

  • Salt Formation: The racemic trans-2-aminocyclobutane-1-carboxylic acid is dissolved in a suitable solvent, and an equimolar amount of the chiral resolving agent is added.

  • Fractional Crystallization: The solution is slowly cooled or the solvent is partially evaporated to induce crystallization. Due to their different physical properties, one diastereomeric salt will crystallize preferentially.

  • Isolation and Purification: The crystallized diastereomer is isolated by filtration and can be further purified by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt linkage and release the enantiomerically pure amino acid.

B. Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly, avoiding the need for resolution.

Key methodologies include:

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloaddition reactions are powerful tools for constructing the cyclobutane ring with stereocontrol.[2][10][11] Visible light-mediated photocatalysis has emerged as a mild and efficient method for these transformations.[1][2]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[12][13] After the desired stereocenter is established, the auxiliary is removed.

  • Enzymatic Resolutions: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Synthesis_Strategies cluster_Resolution Chiral Resolution cluster_Asymmetric Asymmetric Synthesis Start Racemic trans-ACBC Derivatization 1. Derivatization with Chiral Resolving Agent Start->Derivatization Separation 2. Diastereomer Separation (e.g., Crystallization) Derivatization->Separation Cleavage 3. Cleavage of Auxiliary Separation->Cleavage Enantiopure_Product Enantiopure trans-ACBC Cleavage->Enantiopure_Product Yields Asym_Reaction Stereoselective Reaction (e.g., [2+2] Cycloaddition) Asym_Reaction->Enantiopure_Product

General strategies for obtaining enantiopure trans-ACBC.

IV. Analytical Techniques for Stereochemical Characterization

Confirming the absolute and relative stereochemistry of trans-2-aminocyclobutane-1-carboxylic acid is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans).[14]

  • 1H NMR: The coupling constants (J-values) between protons on the cyclobutane ring can provide information about their dihedral angles, which differ between the cis and trans isomers.

  • Nuclear Overhauser Effect (NOE): NOE experiments (NOESY or ROESY) can identify protons that are close in space, helping to distinguish between diastereomers.

  • Chiral Derivatizing Agents: Derivatization with a chiral agent, such as Mosher's acid, can be used to determine the absolute configuration by analyzing the chemical shift differences in the resulting diastereomers.[15]

TechniqueInformation Provided
1H-1H COSYCorrelation of coupled protons
NOESY/ROESYThrough-space proximity of protons
13C NMRChemical environment of carbon atoms
B. X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[16][17] This technique is considered the gold standard for structural elucidation.[16]

C. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is used to separate enantiomers and determine the enantiomeric excess (ee) of a sample. This is essential for validating the success of a chiral resolution or asymmetric synthesis.

V. Applications in Drug Development

The incorporation of trans-2-aminocyclobutane-1-carboxylic acid into peptides can induce specific secondary structures, such as β-turns and helices.[18] This conformational constraint can lead to:

  • Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation.

  • Enhanced Proteolytic Stability: The unnatural amino acid backbone is less susceptible to degradation by proteases.

  • Improved Pharmacokinetic Properties: The rigid structure can influence properties like membrane permeability and oral bioavailability.

These attributes make trans-2-aminocyclobutane-1-carboxylic acid and its derivatives highly valuable in the design of peptidomimetics for various therapeutic targets.[19]

Conclusion

The stereochemistry of trans-2-aminocyclobutane-1-carboxylic acid is a multifaceted topic with profound implications for its synthesis and application. A thorough understanding of its stereoisomers, conformational preferences, and methods for stereoselective synthesis and characterization is essential for researchers and professionals aiming to leverage this unique building block in drug discovery and development. The continued innovation in synthetic methodologies and analytical techniques will undoubtedly expand the utility of this and other constrained amino acids in creating the next generation of therapeutics.

References

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
  • Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid...
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed.
  • Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale.
  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
  • Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar.
  • Conformers of Cycloalkanes. Lumen Learning.
  • Conformational analysis of cycloalkanes.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air.
  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv.
  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid.
  • A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. PubMed.
  • Fig. 1. Background for asymmetric cyclobutane synthesis. (A)...
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light C
  • An NMR method for determination of configuration of β-substituted carboxylic acids. University of Minnesota.
  • trans-2-aminocyclobutane-1-carboxylic acid hydrochloride 97%. AChemBlock.
  • 1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex.
  • THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES.
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace.
  • Spectroscopy of Carboxylic Acids.
  • Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. etd@IISc.
  • NMR Spectroscopy. University of Wisconsin.
  • NMR and Stereochemistry. Harned Research Group.
  • Chiral resolution. Wikipedia.
  • A Practical Guide for the Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR.
  • Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol. Benchchem.
  • Chiral Auxiliaries and Optical Resolving Agents. Tokyo Chemical Industry.
  • X-ray Crystallography. University of West Florida.

Sources

Exploratory

rigid beta-amino acid building blocks for foldamers

Technical Guide: Rigid -Amino Acid Building Blocks for Foldamers Abstract This guide details the engineering, synthesis, and assembly of rigid -amino acid oligomers (foldamers).[1][2][3] Unlike flexible -peptides, these...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Rigid -Amino Acid Building Blocks for Foldamers

Abstract

This guide details the engineering, synthesis, and assembly of rigid


-amino acid oligomers (foldamers).[1][2][3] Unlike flexible 

-peptides, these molecular architectures utilize cyclically constrained backbones—specifically trans-2-aminocyclopentanecarboxylic acid (ACPC) and trans-2-aminocyclohexanecarboxylic acid (ACHC)—to enforce specific secondary structures such as the 12-helix and 14-helix. This document serves as a protocol-driven resource for researchers aiming to exploit these scaffolds for proteolytic resistance and protein-protein interaction (PPI) inhibition.

Structural Paradigms: The Physics of Rigidity

The transition from


- to 

-amino acids introduces an additional methylene group (

) into the backbone, increasing the degrees of freedom. To counteract the resulting entropic penalty of folding, rigid cyclic constraints are introduced.
Helix Propensity Rules

The selection of the monomer dictates the secondary structure. The distinct hydrogen-bonding networks of the 12-helix and 14-helix are mutually exclusive and driven by the ring size and stereochemistry of the monomer.

Parameter12-Helix 14-Helix
Dominant Monomer trans-ACPC (5-membered ring)trans-ACHC (6-membered ring)
H-Bond Pattern

(C=O)


(NH)

(C=O)


(NH)
Dipole Alignment Macrodipole presentMacrodipole present
Rise per Residue ~2.5 Å~5.1 Å
Residues per Turn 2.53.0
Key Reference Gellman et al. [1]Seebach et al. [2]
Decision Logic for Scaffold Selection

The following decision tree guides the selection of the appropriate building block based on the target application.

FoldamerSelection Start Target Application Stab Proteolytic Stability Only? Start->Stab Struct Defined 2° Structure Required? Stab->Struct No (High Specificity) Beta3 Acyclic β3-Amino Acids (Flexible, requires stabilization) Stab->Beta3 Yes (Cost-effective) HelixType Target Helix Geometry Struct->HelixType ACPC trans-ACPC Scaffolds (12-Helix, Compact) HelixType->ACPC Compact / Short Pitch ACHC trans-ACHC Scaffolds (14-Helix, Extended) HelixType->ACHC Extended / Face Projection

Figure 1: Selection logic for


-amino acid building blocks. Note that ACHC is often preferred for mimicking 

-helical side-chain projections due to its ~3 residues/turn periodicity.

Synthetic Routes to Monomers[1][2]

High-purity trans-isomers are critical; even 1% cis-contamination can terminate helix propagation.

The Kinetic Resolution Route (Fmoc-ACPC/ACHC)

This is the industry-standard method for generating enantiopure trans-building blocks.

  • Starting Material: Cyclic

    
    -keto ester.
    
  • Enzymatic Resolution: Use Candida antarctica Lipase B (CAL-B) to kinetically resolve the alcohol intermediate.

  • Functionalization: Convert the alcohol to the amine via azide inversion (Mitsunobu) or Curtius rearrangement of the acid.

  • Protection: Standard Fmoc-OSu protection.

Critical Quality Attribute (CQA): The final Fmoc-amino acid must show >99% ee (enantiomeric excess) and >99% de (diastereomeric excess). Verify via Chiral HPLC.

Solid-Phase Assembly Protocol (Microwave-Assisted)

Coupling rigid


-amino acids is sterically demanding. Standard 

-peptide protocols (HBTU/Room Temp) typically fail after the 3rd residue, leading to deletion sequences.
The "Difficult Sequence" Protocol

System: Microwave-assisted SPPS (e.g., CEM Liberty Blue or Biotage Initiator). Resin: Rink Amide (0.6 mmol/g loading). Low loading is preferred to reduce inter-chain aggregation.

Step-by-Step Workflow
  • Resin Swelling:

    • DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection:

    • 20% Piperidine in DMF + 0.1 M HOBt.

    • Note: HOBt reduces aspartimide formation and suppresses racemization, though less critical for pure

      
      -backbones.
      
    • Microwave: 75°C for 3 minutes.

  • Washing:

    • DMF (

      
       sec). Aggressive washing is required to remove the bulky fulvene adducts.
      
  • Coupling (The Critical Step):

    • Reagents: 4 eq. Fmoc-AA : 4 eq. HATU : 8 eq. DIEA.

    • Why HATU? The aza-benzotriazole (HOAt) generated is more effective than HOBt at penetrating the steric shield of the cyclic backbone.

    • Microwave: 75°C for 10 minutes (Double Coupling recommended for residues >6).

  • Cleavage:

    • 95% TFA : 2.5% TIS : 2.5%

      
      .
      
    • Time: 2–3 hours. Rigid scaffolds may trap protecting groups; extended time ensures full Pbf removal from Arginines.

SPPS_Workflow Resin Fmoc-Rink Resin Deprot Deprotection (20% Pip/DMF, 75°C) Resin->Deprot Wash1 Aggressive Wash (DMF x4) Deprot->Wash1 Couple Coupling (HATU/DIEA, 75°C, 10m) Wash1->Couple Check Kaiser Test / UPLC Couple->Check Check->Couple Fail (Double Couple) Repeat Next Cycle Check->Repeat Pass Repeat->Deprot Cleave Final Cleavage (TFA/TIS/H2O) Repeat->Cleave Sequence Complete

Figure 2: Optimized SPPS workflow for rigid


-peptides. The "Check" step is vital; UV monitoring often underestimates coupling efficiency due to slow kinetics.

Characterization & Validation

Validating the fold requires more than just Mass Spectrometry. You must prove the secondary structure exists in solution.

Circular Dichroism (CD) Signatures

CD is the rapid-screening tool of choice.

StructureCharacteristic Minima (nm)Characteristic Maxima (nm)Solvent Conditions
14-Helix ~214 nm~198 nmMethanol or TFE
12-Helix ~205 nm~220 nmMethanol or TFE
Aggregates Broad smearing <210 nmNoneWater/PBS
NMR Validation (NOE Patterns)

For definitive proof, 2D-NMR (ROESY/NOESY) is required.

  • 14-Helix: Look for

    
     NOEs.
    
  • 12-Helix: Look for

    
     NOEs.[4]
    

Application Case Study: PPI Inhibition

Objective: Inhibit the p53/MDM2 interaction. Strategy: MDM2 binds the


-helical face of p53 (residues Phe19, Trp23, Leu26).
Foldamer Design: 
  • Scaffold: trans-ACHC (14-helix).

  • Rationale: The 14-helix has ~3 residues per turn, closely mimicking the

    
    -helix (3.6 residues/turn) but with greater stability.
    
  • Sequence: Construct a helix where positions

    
    , 
    
    
    
    , and
    
    
    carry hydrophobic side chains (Phenyl, Indole, Isobutyl) to mimic the
    
    
    pattern of the native
    
    
    -helix.
  • Result: A proteolytically stable peptidomimetic that binds MDM2 with nanomolar affinity but cannot be degraded by intracellular proteases.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (1996). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a 
    
    
    
    -hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913–941. Link
  • Appella, D. H., et al. (1996). "

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers." Journal of the American Chemical Society, 118(51), 13071–13072. Link
  • Murray, J. K., & Gellman, S. H. (2005). "Microwave-Assisted Parallel Synthesis of a 14-Helical

    
    -Peptide Library." Journal of Combinatorial Chemistry, 8(1), 58–65. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

    
    -Peptides: From Structure to Function." Chemical Reviews, 101(10), 3219–3232. Link
    

Sources

Foundational

(1R,2R)-2-Aminocyclobutane-1-carboxylic Acid: Technical Guide &amp; Application Profile

This is an in-depth technical guide on (1R,2R)-2-aminocyclobutane-1-carboxylic acid , designed for researchers and drug development professionals. Executive Summary & Identification (1R,2R)-2-aminocyclobutane-1-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on (1R,2R)-2-aminocyclobutane-1-carboxylic acid , designed for researchers and drug development professionals.

Executive Summary & Identification

(1R,2R)-2-aminocyclobutane-1-carboxylic acid (often abbreviated as (1R,2R)-ACBC or trans-β-ACBC ) is a conformationally restricted


-amino acid. Unlike its regioisomer 1-aminocyclobutane-1-carboxylic acid (a well-known NMDA receptor ligand), the 2-amino isomer is primarily utilized in peptidomimetics  and foldamer chemistry . Its rigid cyclobutane core forces specific backbone torsion angles, enabling the design of proteolytically stable 

-peptides with defined secondary structures (e.g., 12-helices).
Chemical Identity Table
PropertyDetail
Chemical Name (1R,2R)-2-aminocyclobutane-1-carboxylic acid
Common Synonyms trans-2-ACBC; (1R,2R)-CBAA; (+)-trans-2-aminocyclobutanecarboxylic acid
CAS Number (Specific) 951173-26-5 (Free acid, (1R,2R) enantiomer)
CAS Number (Racemic) 84585-77-3 (trans-racemate free acid)
CAS Number (HCl Salt) 1818847-78-7 (rel-(1R,2R) hydrochloride)
Molecular Formula C

H

NO

Molecular Weight 115.13 g/mol
Stereochemistry trans-configuration; (1R,2R) absolute configuration

Chemical Profile & Stereochemistry

The cyclobutane ring imposes severe conformational constraints compared to linear


-amino acids like 

-alanine. The (1R,2R) isomer is the trans diastereomer.
  • Conformational Rigidity: The cyclobutane ring locks the C

    
    -C
    
    
    
    bond, restricting the torsion angle (
    
    
    ). This pre-organizes the molecule for secondary structure formation when incorporated into peptides.
  • Pucker: The cyclobutane ring is not planar but puckered (butterfly shape). In the (1R,2R) isomer, the amino and carboxyl groups are pseudo-equatorial, minimizing steric strain, which makes this isomer thermodynamically more stable than the cis isomer under equilibrating conditions.

Synthesis & Manufacturing

High-purity (1R,2R)-ACBC is typically obtained via optical resolution of the trans-racemate or enantioselective synthesis .

Method A: Resolution of trans-Racemate (Scalable Protocol)

This method, adapted from J. Org. Chem. (2009), allows access to enantiomerically pure isomers on a gram scale.[1]

  • Starting Material: Commercially available cis-1,2-cyclobutanedicarboxylic anhydride or cis-2-aminocyclobutane-1-carboxylic acid (racemate).

  • Epimerization: The cis isomer is converted to the thermodynamic trans racemate by heating in acidic media (e.g., 6M HCl, reflux) or basic media.

  • Resolution: The trans-amino acid is protected (e.g., as the N-benzoyl or N-Boc derivative) and resolved using a chiral amine such as (R)- or (S)-

    
    -phenylethylamine .
    
  • Crystallization: The diastereomeric salt is crystallized (typically from ethanol/water) to >99% diastereomeric excess (de).

  • Deprotection: Acidic hydrolysis yields the free (1R,2R) amino acid.

Method B: [2+2] Photocycloaddition (Synthetic Route)

A de novo synthesis involves the photochemical [2+2] cycloaddition of ethylene to a chiral uracil derivative or maleic anhydride equivalent, followed by ring opening. This method is more complex but allows for structural diversity.

Synthesis Workflow Diagram

Synthesis Start cis-1,2-Cyclobutanedicarboxylic Anhydride Step1 Curtius Rearrangement (Formation of Amine) Start->Step1 Racemate rac-cis-2-Aminocyclobutane- 1-carboxylic acid Step1->Racemate Epimer Epimerization (HCl, Reflux) Thermodynamic Control Racemate->Epimer TransRac rac-trans-2-ACBC (CAS 84585-77-3) Epimer->TransRac Protect N-Protection (Boc or Benzoyl) TransRac->Protect Resolve Chiral Resolution with (S)-Phenylethylamine Protect->Resolve Salt Diastereomeric Salt Crystallization Resolve->Salt Final (1R,2R)-2-ACBC (CAS 951173-26-5) Salt->Final

Caption: Synthetic pathway from anhydride precursor to enantiopure (1R,2R)-ACBC via thermodynamic epimerization and chiral resolution.

Applications in Drug Discovery & Peptidomimetics

The primary utility of (1R,2R)-ACBC lies in its ability to dictate peptide folding and improve pharmacokinetic properties.

-Peptide Foldamers (12-Helix Formation)

When (1R,2R)-ACBC is oligomerized or alternated with


-alanine, it promotes the formation of a 12-helix .
  • Mechanism: The rigid cyclobutane ring constrains the backbone torsion angles (

    
    ) to values compatible with a 12-membered hydrogen-bonded ring (C=O(i) to NH(i+3)).
    
  • Comparison: Unlike flexible

    
    -peptides which form pleated sheets or disordered coils, ACBC-containing peptides form stable helices in solution, mimicking 
    
    
    
    -helices of natural proteins but with altered periodicity.
Proteolytic Stability

The incorporation of (1R,2R)-ACBC into peptide drugs renders them resistant to common peptidases (trypsin, chymotrypsin, pepsin).

  • Reasoning: Proteolytic enzymes recognize specific backbone geometries and side-chain orientations of

    
    -amino acids. The additional carbon atom in the backbone (
    
    
    
    -amino acid) and the steric bulk of the cyclobutane ring prevent the enzyme active site from engaging the scissile bond.
Conformational Constraint in Ligand Design

(1R,2R)-ACBC is used to restrict the conformation of pharmacophores.

  • Example: In somatostatin analogues or integrin inhibitors (RGD mimetics), replacing a flexible Gly-Asp or related segment with an ACBC scaffold can lock the bioactive conformation, increasing affinity and selectivity for the target receptor.

Pharmacology & Biological Activity

Note: It is critical to distinguish (1R,2R)-2-ACBC from its regioisomer 1-aminocyclobutane-1-carboxylic acid (1,1-ACBC).

Feature(1R,2R)-2-ACBC (This Topic)1,1-ACBC (Regioisomer)
Structure Amino/Carboxyl on C1/C2Amino/Carboxyl on C1
Primary Use Peptidomimetics, FoldamersNMDA Receptor Ligand
Receptor Activity Inactive at NMDA; Structural ScaffoldPartial Agonist/Antagonist at NMDA (Gly site)
Transport Substrate for GABA/Taurine transporters (potential)Substrate for System L/A transporters

Key Insight: While (1R,2R)-ACBC is not a potent NMDA ligand, its structural similarity to GABA (restricted analogue) suggests potential interaction with GABA transporters or receptors, though its main value remains as a "structural architect" in peptide design.

Foldamer Logic Diagram

Foldamer ACBC (1R,2R)-ACBC Monomer (Rigid Scaffold) Oligomer Oligomerization (Peptide Coupling) ACBC->Oligomer Constraint Restricted Torsion Angles (C1-C2 Bond Locked) ACBC->Constraint HBond Intramolecular H-Bonding (i to i+3) Oligomer->HBond Directed by Constraint Constraint->HBond Helix 12-Helix Secondary Structure (Stable Foldamer) HBond->Helix Stability Proteolytic Resistance (Drug Stability) Helix->Stability

Caption: Logic flow demonstrating how the rigid (1R,2R)-ACBC monomer induces stable 12-helix formation and proteolytic resistance.

Experimental Protocol: General Coupling Procedure

To incorporate (1R,2R)-ACBC into a peptide chain (Solid Phase Peptide Synthesis - SPPS):

  • Reagents: Fmoc-(1R,2R)-ACBC-OH (prepared from free acid), HATU or PyBOP (coupling agents), DIPEA (base).

  • Coupling:

    • Swell resin (e.g., Rink Amide) in DMF.

    • Dissolve Fmoc-(1R,2R)-ACBC-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 2–4 hours. (Note: Coupling to secondary amines or sterically hindered

      
      -amino acids is slower than standard 
      
      
      
      -amino acids).
  • Monitoring: Use Chloranil test (for secondary amines) or Kaiser test. Double coupling is often required.

  • Deprotection: 20% Piperidine in DMF (standard protocol).

References

  • A Short, Convenient, Gram Scale Protocol for All Stereoisomers of 2-Aminocyclobutanecarboxylic Acid.

    
    -phenylethylamine to obtain the (1R,2R) isomer.
    URL:[Link]
    
  • (+)- and (-)

    
    -Peptides. 
    Source:The Journal of Organic Chemistry, 2005.
    Context: Details the synthesis of foldamers and the structural characterization of the 12-helix.
    URL:[Link]
    
  • PubChem Compound Summary: (1R,2R)-2-aminocyclopentanecarboxylic acid (Analogous Reference). Source: National Center for Biotechnology Information. Context: Provides comparative data for the 5-membered ring analogue (ACPC) often used alongside ACBC. URL:[Link]

  • Beta-Amino Acids: Versatile Peptidomimetics. Source:Chemistry & Biodiversity, 2004. Context: Review of

    
    -amino acids including ACBC in drug design.
    URL:[Link]
    

Sources

Exploratory

Structural and Physicochemical Profiling of trans-2-Aminocyclobutane-1-carboxylic Acid: Molecular Weight, Polarity, and Foldamer Applications

Executive Summary trans-2-Aminocyclobutane-1-carboxylic acid (trans-ACBC) is a conformationally restricted -amino acid that has emerged as a highly valuable rigid scaffold in the design of peptidomimetic foldamers. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Aminocyclobutane-1-carboxylic acid (trans-ACBC) is a conformationally restricted


-amino acid that has emerged as a highly valuable rigid scaffold in the design of peptidomimetic foldamers. This technical guide provides an in-depth analysis of its molecular weight, polarity metrics (LogP/TPSA), and the fundamental causality between its physicochemical properties and its structural behavior in drug development. By restricting dihedral angles, trans-ACBC forces predictable secondary structures, fundamentally altering the macroscopic polarity and pharmacokinetic potential of the peptides into which it is incorporated.

Physicochemical Profiling: Molecular Weight and Polarity

The utility of trans-ACBC in medicinal chemistry is heavily dictated by its exact molecular weight and lipophilicity profile.

  • Molecular Weight: The free zwitterionic acid possesses a molecular weight of 115.13 g/mol [1]. In synthetic workflows, it is frequently utilized as a hydrochloride salt to prevent premature polymerization and enhance shelf-stability, which shifts the molecular weight to 151.59 g/mol [2]. This exceptionally low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD), allowing significant structural elaboration by medicinal chemists without violating Lipinski's Rule of 5.

  • Polarity and Solvation: Polarity is a macroscopic readout of molecular dipole moments. The calculated Topological Polar Surface Area (TPSA) for the free acid is 63.3 Ų[1], driven entirely by the primary amine and carboxylic acid moieties. The computed partition coefficient (XLogP3) is approximately -2.4[1], indicating extreme hydrophilicity in its native, unprotected state. However, when the polar termini are engaged in peptide bonds or masked by protecting groups, the polarity shifts dramatically, highlighting the context-dependent nature of its lipophilicity.

Structural Causality: The Mechanics of Foldamer Rigidity

Why do the polarity and molecular weight of trans-ACBC matter so profoundly in drug design? The answer lies in conformational restriction . Unlike flexible aliphatic amino acids, the cyclobutane ring severely restricts the


 and 

dihedral angles of the peptide backbone.

When incorporated into peptide chains, trans-ACBC derivatives exhibit a strong propensity to form 12-helix structures [3]. These architectures are characterized by highly stable N-H(i)...O=C(i-3) intramolecular hydrogen bonding patterns[3]. The resulting helical pitch is 5.1 Å, accommodating precisely three residues per turn[3].

The Causality of Polarity Shift: The formation of this tight 12-helix internalizes the polar amide bonds, effectively shielding them from the surrounding aqueous solvent. This intramolecular hydrogen bonding reduces the apparent polarity of the macroscopic foldamer. Consequently, the overall lipophilicity and potential for cellular membrane permeability increase, while the rigidified backbone simultaneously confers high resistance to proteolytic degradation[3].

FoldamerLogic N1 trans-ACBC Monomer N2 Dihedral Angle Restriction N1->N2 N3 N-H(i)...O=C(i-3) Hydrogen Bonding N2->N3 N4 12-Helix Formation (Pitch = 5.1 Å) N3->N4 N5 Internalized Polarity & Proteolytic Resistance N4->N5

Caption: Causality of trans-ACBC structural rigidity driving 12-helix foldamer formation.

Experimental Methodologies: Validating Polarity and Conformation

To transition from theoretical models to empirical data, the following self-validating protocols are employed to accurately measure the polarity and structural conformation of trans-ACBC.

Protocol 1: Shake-Flask RP-HPLC Determination of LogD (Physiological Polarity)

Causality & Logic: Theoretical LogP assumes a neutral molecule. At physiological pH (7.4), trans-ACBC is zwitterionic. Pure water lacks buffering capacity; dissolving the amino acid would alter the pH and yield an unpredictable ionization state. Using a phosphate buffer locks the pH at 7.4, ensuring the measured LogD accurately reflects physiological blood plasma conditions. The use of HPLC peak area ratios provides an internal mass-balance validation.

  • Preparation: Prepare a 10 mM stock of trans-ACBC HCl salt in HPLC-grade water.

  • Phase Saturation: Equilibrate equal volumes of 1-octanol and 50 mM phosphate buffer (pH 7.4) by vigorously stirring for 24 hours at 25°C.

  • Partitioning: Add 100 µL of the trans-ACBC stock to 1 mL of the biphasic mixture in a sealed borosilicate glass vial.

  • Agitation & Separation: Vortex for 5 minutes, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation without emulsion artifacts.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a mobile phase of Water/Acetonitrile (0.1% TFA).

  • Calculation: Calculate the distribution coefficient:

    
    .
    

Workflow A trans-ACBC Sample (Free Acid or HCl Salt) B Octanol-Water Partitioning (Shake-Flask) A->B C Phase Separation (Centrifugation) B->C D RP-HPLC Quantification C->D E Calculate LogP (Polarity Index) D->E F Lipophilicity Profiling (Drug Design) E->F

Caption: Workflow for empirical determination of trans-ACBC polarity via HPLC.

Protocol 2: Solid-State Vibrational Circular Dichroism (ssVCD) for Helical Validation

Causality & Logic: To prove that the altered polarity of trans-ACBC foldamers is caused by 12-helix formation, is used to determine the absolute configuration and secondary structure[4][5]. Why solid-state over solution-phase? If a polar solvent like methanol were used, the solvent molecules would compete for hydrogen bonding, potentially unfolding the 12-helix and masking the true intrinsic structural rigidity. Milling with IR-transparent KBr immobilizes the foldamer in its native state.

  • Sample Preparation: Mill 2 mg of the synthesized trans-ACBC peptide derivative with 100 mg of anhydrous, IR-grade KBr.

  • Pellet Pressing: Press the homogeneous mixture under 10 tons of pressure for 2 minutes under a vacuum to form a transparent KBr pellet.

  • Spectral Acquisition: Record the VCD spectrum using a dedicated VCD spectrometer equipped with a photoelastic modulator (PEM) optimized for the Amide I region (1600–1700 cm⁻¹).

  • Validation Loop: Compare the empirical VCD signature against Density Functional Theory (DFT) computed spectra for the idealized 12-helix. A bisignate signal in the Amide I region confirms the N-H(i)...O=C(i-3) hydrogen bond network[5].

Quantitative Data Summary

Property / MetricValueContext / Condition
Molecular Weight (Free Acid) 115.13 g/mol Zwitterionic base form[1]
Molecular Weight (HCl Salt) 151.59 g/mol Standard synthetic reagent form[2]
Topological Polar Surface Area (TPSA) 63.3 ŲIndicator of aqueous solubility[1]
Calculated LogP (XLogP3) -2.4High hydrophilicity (unprotected state)[1]
Foldamer Helical Pitch 5.1 Å12-helix formation in peptide chains[3]
Residues per Turn 3.0Driven by N-H(i)...O=C(i-3) bonding[3]

References

  • 2-Aminocyclobutane-1-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Peptide models built from cis- and trans-2-aminocyclobutane-1-carboxylic acids (ACBCs) are studied in the solid phase by combining Fourier-transform infrared spectroscopy (FTIR) absorption spectroscopy, vibrational circular dichroism (VCD), and quantum chemical calculations using density functional theory (DFT) Source: ResearchGate / Chirality (2019) URL:[Link]

Sources

Foundational

The Cyclobutane Constraint: A Technical Guide to Engineering Peptides with Enhanced Therapeutic Potential

Abstract In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as conformational flexibility and susceptibility to proteolytic degradation. The strategic incorporation of conformational constraints within the peptide backbone has emerged as a powerful approach to overcome these hurdles. This in-depth technical guide focuses on the use of the cyclobutane ring as a unique and versatile tool in peptide design. We will explore the fundamental principles governing the conformational effects of this strained carbocycle, detail synthetic methodologies for creating cyclobutane-constrained amino acids, and provide a comprehensive overview of their application in enhancing the pharmacological properties of peptides. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of chemical engineering to design next-generation peptide therapeutics.

The Rationale for Conformational Constraint in Peptide Design

Peptides in their native state often exist as an ensemble of conformations in solution. While this flexibility is crucial for their biological function, it also presents significant challenges for drug development. A flexible peptide can adopt numerous conformations, only a fraction of which may be the "bioactive" conformation responsible for binding to its target. This conformational heterogeneity leads to a high entropic penalty upon binding, reducing affinity.[1] Furthermore, extended or random-coil conformations are more susceptible to recognition and cleavage by proteases, leading to a short in-vivo half-life.

By introducing rigid structural elements, we can pre-organize the peptide into its bioactive conformation, thereby reducing the entropic cost of binding and enhancing affinity.[1] Constraining the peptide backbone can also sterically hinder the approach of proteases, significantly improving metabolic stability.[2][3][4]

The Cyclobutane Ring: A Unique Conformational Tool

The cyclobutane ring, the second most strained saturated monocarbocycle after cyclopropane, possesses a unique set of properties that make it an attractive tool for peptide design.[1][5]

  • Puckered Conformation: Unlike the planar representation often depicted, cyclobutane adopts a puckered or folded conformation to relieve torsional strain.[1][5][6] This non-planar geometry provides a three-dimensional scaffold that can effectively restrict the conformational freedom of the peptide backbone.[7][8]

  • Defined Bond Angles and Lengths: The internal bond angles of approximately 88° and C-C bond lengths of 1.56 Å are distinct from those of more flexible alkyl chains.[1][5] This defined geometry allows for precise control over the spatial orientation of substituents.

  • Chemical Inertness: Despite its ring strain, the cyclobutane ring is relatively chemically inert compared to cyclopropane, making it a stable component within a drug molecule.[1][5]

The incorporation of a cyclobutane ring can influence the local and global conformation of a peptide, stabilizing secondary structures such as β-turns and helices.[9] The cis/trans stereochemistry of substituents on the cyclobutane ring is a critical determinant of the resulting peptide conformation, with trans-substituted cyclobutane amino acids often promoting more folded structures.[9][10]

Synthesis of Cyclobutane-Constrained Amino Acids

The successful application of cyclobutane constraints in peptide design hinges on the efficient synthesis of the corresponding unnatural amino acids. Several synthetic strategies have been developed, with photochemical [2+2] cycloaddition being a particularly powerful and versatile method.[11][12][13][14]

Key Synthetic Approaches
Synthetic MethodDescriptionAdvantagesDisadvantages
Photochemical [2+2] Cycloaddition Involves the light-induced reaction of two alkene-containing precursors to form a cyclobutane ring. This is a common method for synthesizing cyclobutane pyrimidine dimers in DNA upon UV irradiation.[5] In a synthetic context, visible light photocatalysis with an appropriate sensitizer can be used to achieve this transformation with dehydroamino acids and styrenes.[11][12][14]Mild reaction conditions, high functional group tolerance, and access to a variety of substituted cyclobutane amino acids.[11][12][14]Can result in a mixture of diastereomers requiring separation.
Intramolecular Nucleophilic Substitution A base-induced cyclization reaction to form the cyclobutane ring.[15]Can be highly stereoselective.May require multi-step synthesis of the linear precursor.
Ring-Closing Metathesis (RCM) Utilizes a Grubbs catalyst to form a cyclobutene ring from a diene precursor, which can then be reduced to cyclobutane. This is particularly relevant for creating "stapled" peptides.[2][16][17]High functional group tolerance and compatibility with solid-phase peptide synthesis (SPPS).[2][16]Requires specific olefin-terminated unnatural amino acids.
Experimental Protocol: Visible Light-Mediated [2+2] Cycloaddition

This protocol provides a general procedure for the synthesis of cyclobutane α-amino acid derivatives via a photocatalyzed [2+2] cycloaddition of a dehydroamino acid and a styrene derivative.[11][12][14]

Materials:

  • N-protected α,β-dehydroamino acid (1.0 equiv)

  • Styrene derivative (1.5 equiv)

  • [Ir(dFCF3ppy)2(dtbpy)]PF6 photocatalyst (2 mol%)[12][14]

  • Anhydrous acetonitrile (MeCN)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 456 nm)[18]

  • Stir plate

Procedure:

  • To a Schlenk tube, add the N-protected α,β-dehydroamino acid, the styrene derivative, and the photocatalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile via syringe to achieve a concentration of 0.2 M with respect to the dehydroamino acid.[14]

  • Stir the reaction mixture at room temperature (e.g., 20 °C) under irradiation with a blue LED light source for 24 hours.[14]

  • Upon completion, the reaction mixture can be concentrated in vacuo and the product purified by column chromatography on silica gel.

Deprotection:

  • For Boc and OtBu protected amino acids, treatment with trifluoroacetic acid (TFA) can be used for deprotection.[14]

  • Fmoc groups can be removed using piperidine.[14]

  • For acetamide and methyl ester protected amino acids, hydrolysis with 6 M HCl at elevated temperatures (e.g., 120 °C) can be employed to obtain the free amino acid.[14]

Applications of Cyclobutane-Constrained Peptides in Drug Discovery

The unique structural features of cyclobutane-constrained peptides translate into significant advantages in a therapeutic context.

Enhancing Proteolytic Stability

One of the most significant benefits of incorporating cyclobutane amino acids is the marked improvement in resistance to enzymatic degradation.[2][3] The rigid, non-natural structure of the cyclobutane ring sterically hinders the approach of proteases, preventing cleavage of adjacent peptide bonds.

A study on stapled peptides targeting the spike protein of SARS-CoV-2 demonstrated that cyclobutane-bearing stapled peptides exhibited significantly enhanced proteolytic stability compared to their linear counterparts.[2] In one experiment, over 50% of the stapled peptide remained intact after 12 hours of exposure to α-chymotrypsin, whereas 95% of the linear peptide was degraded within the same timeframe.[2]

Stabilizing Secondary Structures and Enhancing Target Affinity

By restricting the conformational freedom of the peptide backbone, cyclobutane constraints can stabilize desired secondary structures, such as α-helices and β-turns, which are often crucial for target recognition.[2][16][17] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity.

For example, in the development of small molecule αvβ3 integrin antagonists, a cyclobutane ring was used as a central scaffold in an arginine-glycine-aspartic acid (RGD) mimetic structure, leading to the identification of potent antagonists.

Cyclobutane as a Bioisostere for Aromatic Rings

The three-dimensional, puckered nature of the cyclobutane ring makes it an effective bioisosteric replacement for planar aromatic rings.[8] This substitution can lead to improved drug-like properties, including:

  • Increased Fsp3 character: A higher fraction of sp3-hybridized carbons is often correlated with higher clinical success rates.[8]

  • Improved Solubility: The less planar and more saturated nature of the cyclobutane ring can enhance aqueous solubility.[8]

  • Enhanced Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[8]

"Stapled" Peptides

"Stapled" peptides are a class of constrained peptides where an all-hydrocarbon "staple" is introduced to stabilize an α-helical conformation.[2][16][17] Cyclobutane-based conformationally constrained amino acids with olefin-terminated side chains can be incorporated into a peptide sequence and then subjected to ring-closing metathesis (RCM) to form a rigid, cyclobutane-containing staple.[2][16] This approach has been shown to produce peptides with high α-helicity and potent biological activity.[2][16][17]

Characterization of Cyclobutane-Constrained Peptides

A thorough characterization of the synthesized peptides is essential to confirm their structure and conformational properties.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[2][9] High-resolution NMR experiments can provide information on:

  • Conformation: Through-space correlations from Nuclear Overhauser Effect (NOE) experiments can reveal the proximity of different protons, allowing for the determination of the peptide's folding pattern.[9][19]

  • Hydrogen Bonding: The temperature dependence of amide proton chemical shifts can indicate their involvement in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.[10][20]

  • Diastereomer Identification: NMR can be used to distinguish between different stereoisomers of the cyclobutane-containing amino acids.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[2][21] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of the peptide's conformation. For instance, α-helical peptides typically show negative bands at approximately 208 and 222 nm.

Future Perspectives

The use of cyclobutane constraints in peptide design is a rapidly evolving field with immense potential. Future research will likely focus on:

  • Development of novel synthetic methodologies: The design of even more efficient and stereoselective methods for synthesizing a wider variety of cyclobutane-constrained amino acids will expand the toolbox for peptide chemists.

  • Exploration of diverse cyclobutane scaffolds: Investigating different substitution patterns and stereochemistries on the cyclobutane ring will allow for finer control over peptide conformation and biological activity.

  • Application to a broader range of therapeutic targets: The principles outlined in this guide can be applied to the design of constrained peptides for a wide array of diseases, from cancer to infectious diseases and metabolic disorders.

Conclusion

The incorporation of cyclobutane rings represents a robust and versatile strategy for engineering peptides with enhanced therapeutic properties. By imposing well-defined conformational constraints, these unique carbocycles can improve proteolytic stability, enhance target affinity, and fine-tune the pharmacological profile of peptide-based drug candidates. As our understanding of the interplay between structure and function continues to grow, the cyclobutane constraint will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.

Visualizations

Workflow for the Design and Evaluation of Cyclobutane-Constrained Peptides

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Biological Evaluation Target_Selection Target Identification & Bioactive Peptide Selection CBAA_Design Design of Cyclobutane Amino Acid (CBAA) Target_Selection->CBAA_Design Informs design CBAA_Synthesis Synthesis of CBAA CBAA_Design->CBAA_Synthesis Leads to Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) CBAA_Synthesis->Peptide_Synthesis Incorporation into peptide Purification Purification (HPLC) Peptide_Synthesis->Purification Crude peptide Structural_Analysis Structural Analysis (NMR, CD) Purification->Structural_Analysis Conformation Mass_Spec Mass Spectrometry Purification->Mass_Spec Purity & Identity Stability_Assay Proteolytic Stability Assay Purification->Stability_Assay Evaluate stability Binding_Assay Target Binding Assay (e.g., SPR, ELISA) Structural_Analysis->Binding_Assay Structure-activity relationship Cell-based_Assay Cell-based Functional Assays Stability_Assay->Cell-based_Assay Informs functional assays Binding_Assay->Cell-based_Assay Correlate binding and function

Caption: A streamlined workflow for the development of cyclobutane-constrained peptides.

Conformational Effects of Cyclobutane Incorporation

G cluster_0 Unconstrained Peptide cluster_1 Cyclobutane-Constrained Peptide cluster_2 Biological Consequences a Random Coil (Multiple Conformations) b Pre-organized Conformation (Reduced Flexibility) a->b Incorporation of Cyclobutane Amino Acid c Increased Proteolytic Stability Enhanced Target Affinity b->c Leads to

Caption: The impact of cyclobutane constraints on peptide conformation and properties.

References

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100539. [Link]

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(41), 11387-11394. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(5), 423-430. [Link]

  • Raju, R., et al. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Tetrahedron Letters, 54(7), 789-791. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. [Link]

  • Gutiérrez-Abad, R., et al. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino Acids, 41(3), 673-686. [Link]

  • Miranda, M. A., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3569. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. [Link]

  • Gutiérrez-Abad, R., et al. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Springer. [Link]

  • Avotins, F. M. (2024). Aminoacids of the cyclobutane series. ResearchGate. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

  • Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN-UAB. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. [Link]

  • André, C., et al. (2007). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 5(18), 2978-2985. [Link]

  • Miller, L. M., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

  • Ortuño, R. M., et al. (2010). Self‐Assembly of Chiral trans‐Cyclobutane‐Containing β‐Dipeptides into Ordered Aggregates. Chemistry – A European Journal, 16(30), 9076-9085. [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

  • Miller, S. J., et al. (2021). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. PMC. [Link]

  • Han, W., et al. (2001). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. The Journal of Organic Chemistry, 66(4), 1503-1514. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]

  • Brown, D. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Lärkfors, C., et al. (2019). Cyclization of peptides enhances proteolytic stability and thus... ResearchGate. [Link]

  • Gaoni, Y. (1995). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 60(16), 5224-5232. [Link]

  • Oishi, S., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters, 13(15), 2541-2544. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Stereoselective Synthesis of trans-2-Aminocyclobutane-1-carboxylic Acid from Cyclobutene

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of trans-2-aminocyclobutane-1-carboxylic acid, a valuable constrained amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of trans-2-aminocyclobutane-1-carboxylic acid, a valuable constrained amino acid analog, starting from cyclobutene. The presented synthetic strategy prioritizes stereocontrol, employing a Sharpless asymmetric aminohydroxylation as the key step to install the vicinal amino and hydroxyl functionalities with high enantioselectivity. Subsequent functional group manipulations yield the target amino acid. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes visualizations to clarify the synthetic pathway and key mechanisms.

Introduction: The Significance of Constrained Amino Acids

Cyclobutane amino acids (CBAAs) are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug development.[1][2] The constrained four-membered ring imparts a rigid conformation to peptide backbones, influencing their secondary structure and metabolic stability.[3][4][5] Specifically, trans-2-aminocyclobutane-1-carboxylic acid serves as a valuable building block for the synthesis of peptidomimetics with unique structural and biological properties.[3][4] This application note details a robust and stereoselective synthetic route to this important molecule, commencing from the readily accessible starting material, cyclobutene.

Synthetic Strategy: A Multi-Step Approach from Cyclobutene

The synthesis of trans-2-aminocyclobutane-1-carboxylic acid from cyclobutene necessitates a multi-step approach that carefully controls the stereochemistry at the C1 and C2 positions of the cyclobutane ring. Our proposed synthetic pathway leverages a Sharpless asymmetric aminohydroxylation to introduce the amino and hydroxyl groups across the double bond of a cyclobutene derivative in a syn-selective manner.[6][7][8] Subsequent functional group interconversion and oxidation will afford the target amino acid.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow Cyclobutene Cyclobutene CyclobuteneEster Cyclobutene-1-carboxylate Cyclobutene->CyclobuteneEster Carboxylation/ Esterification AminoAlcohol trans-2-Amino-1-hydroxy- cyclobutane-1-carboxylate CyclobuteneEster->AminoAlcohol Sharpless Asymmetric Aminohydroxylation ProtectedAminoAlcohol Protected Amino Alcohol AminoAlcohol->ProtectedAminoAlcohol Protection ProtectedAminoAcid Protected Amino Acid ProtectedAminoAlcohol->ProtectedAminoAcid Oxidation Target trans-2-Aminocyclobutane- 1-carboxylic Acid ProtectedAminoAcid->Target Deprotection Sharpless Aminohydroxylation cluster_0 Reaction Scheme cluster_1 Mechanism Reactant Methyl Cyclobut-1-ene-1-carboxylate Product syn-2-Amino-1-hydroxy- cyclobutane-1-carboxylate Reactant->Product Reagents OsO4 (cat.) Chiral Ligand (e.g., (DHQ)2-PHAL) Nitrogen Source (e.g., Chloramine-T) H2O, t-BuOH OsImido OsO3(NR) Cycloaddition [3+2] Cycloaddition OsImido->Cycloaddition Alkene Osmacycle Os(VI) Azaglycolate Cycloaddition->Osmacycle Hydrolysis Hydrolysis Osmacycle->Hydrolysis H2O Reoxidation Reoxidation Osmacycle->Reoxidation Nitrogen Source Hydrolysis->Product Reoxidation->OsImido

Caption: Sharpless asymmetric aminohydroxylation for stereoselective synthesis.

Protocol:

  • To a stirred solution of methyl cyclobut-1-ene-1-carboxylate (1.0 eq) in a 1:1 mixture of t-butanol and water, add the chiral ligand (e.g., (DHQ)₂-PHAL, 0.05 eq) and potassium osmate(VI) dihydrate (0.02 eq).

  • Add the nitrogen source, such as chloramine-T trihydrate (1.1 eq), in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite (1.5 eq) and stir for an additional 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the syn-2-amino-1-hydroxycyclobutane-1-carboxylate.

Rationale: The choice of the chiral ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL) determines the enantiomer of the product. The syn-stereoselectivity is an inherent feature of the concerted [3+2] cycloaddition mechanism of the osmium-imido species with the alkene. [7]

Protection of the Amino and Hydroxyl Groups

To prevent unwanted side reactions during the subsequent oxidation step, the amino and hydroxyl groups are protected. A common strategy is to protect the amine as a carbamate (e.g., Boc or Cbz) and the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether.

Protocol (Boc Protection of Amine):

  • Dissolve the amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected amino alcohol.

Oxidation of the Hydroxyl Group to a Carboxylic Acid

The primary alcohol is oxidized to a carboxylic acid. Several oxidation methods can be employed, such as Jones oxidation, Swern oxidation followed by oxidation of the aldehyde, or using TEMPO-based reagents.

Protocol (Jones Oxidation):

  • Dissolve the protected amino alcohol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by column chromatography or recrystallization.

Deprotection to Yield trans-2-Aminocyclobutane-1-carboxylic Acid

The final step involves the removal of the protecting groups to yield the target amino acid. The choice of deprotection conditions depends on the protecting groups used. For a Boc-protected amine and a methyl ester, acidic hydrolysis is suitable.

Protocol (Acidic Hydrolysis):

  • Dissolve the protected amino acid in a mixture of 6 M hydrochloric acid and dioxane.

  • Heat the mixture at reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with diethyl ether to remove any organic impurities.

  • Lyophilize the aqueous solution to obtain the hydrochloride salt of trans-2-aminocyclobutane-1-carboxylic acid.

  • The free amino acid can be obtained by ion-exchange chromatography or by neutralization with a suitable base.

Data Summary

StepProductYield (%)Key Characterization Data
3.2 syn-2-Amino-1-hydroxycyclobutane-1-carboxylate60-80¹H NMR, ¹³C NMR, HRMS, Chiral HPLC
3.3 Boc-protected amino alcohol85-95¹H NMR, ¹³C NMR, HRMS
3.4 Boc-protected amino acid70-85¹H NMR, ¹³C NMR, HRMS
3.5 trans-2-Aminocyclobutane-1-carboxylic Acid80-90¹H NMR, ¹³C NMR, HRMS, mp, [α]D

Conclusion

The synthetic route detailed in this application note provides a reliable and stereoselective method for the preparation of trans-2-aminocyclobutane-1-carboxylic acid from a cyclobutene precursor. The strategic use of the Sharpless asymmetric aminohydroxylation is pivotal for establishing the desired stereochemistry early in the synthesis. The subsequent protection, oxidation, and deprotection steps are robust and high-yielding, making this an efficient pathway for accessing this valuable constrained amino acid for applications in peptide science and drug discovery.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. ResearchGate. [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. [Link]

  • Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. ResearchGate. [Link]

  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air. [Link]

  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[3][3]rearrangement cascade. RSC Publishing. [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Formal [2+2] Cycloaddition of 2-(Acylamino)acrylates with Vinyl Sulfides: An Approach to Cyclobutane α-Amino Acids as S-Phenylcysteine Analogues. Thieme Connect. [Link]

  • Total synthesis of cyclobutane amino acids from Atelia herbert smithii. ACS Publications. [Link]

  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate. [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid (ACBC), 2-aminocyclopentane-1-carboxylic acid (ACPC) and 2-aminocyclohexane-1-carboxylic acid (ACHC) residues. ResearchGate. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]

  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Sharpless oxyamination. Wikipedia. [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. National Institutes of Health. [Link]

  • Aminohydroxylation. Buchler GmbH. [Link]

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Application

Application Note: Resolution of Racemic trans-2-Aminocyclobutane-1-carboxylic Acid

Abstract & Introduction trans-2-Aminocyclobutane-1-carboxylic acid (t-ACBC) is a conformationally restricted analogue of the neurotransmitter GABA. It serves as a critical scaffold in the development of NMDA receptor ago...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

trans-2-Aminocyclobutane-1-carboxylic acid (t-ACBC) is a conformationally restricted analogue of the neurotransmitter GABA. It serves as a critical scaffold in the development of NMDA receptor agonists and peptidomimetics due to its rigid cyclobutane ring, which locks the amino and carboxyl groups into specific spatial orientations.

Because t-ACBC possesses two chiral centers, the trans-isomer exists as a pair of enantiomers: (1R, 2R) and (1S, 2S) . These enantiomers often exhibit distinct pharmacological profiles. For instance, in NMDA receptor studies, stereospecific binding is a key determinant of potency.

This Application Note provides a comprehensive guide to resolving racemic t-ACBC. We prioritize Enzymatic Kinetic Resolution (Protocol A) for its high enantiomeric excess (>99% ee) and operational simplicity in drug discovery environments. We also detail Chemical Resolution via Diastereomeric Salt Formation (Protocol B) as a scalable alternative for multi-gram synthesis.

Strategic Overview & Decision Matrix

Before selecting a protocol, researchers must evaluate their specific constraints regarding scale, purity, and available equipment.

Comparison of Methods
FeatureEnzymatic Resolution (Protocol A) Chemical Resolution (Protocol B)
Principle Stereoselective hydrolysis of N-acetyl derivative by Acylase I.Fractional crystallization of diastereomeric salts using a chiral amine.
Scale mg to 10g (Batch dependent on enzyme cost).>10g to kg (Highly scalable).
Purity (ee) Typically >99% (Excellent).[1]95-99% (Requires recrystallization).
Green Factor High (Aqueous buffer, reusable enzyme).Moderate (Organic solvents required).[2]
Time 24–48 hours (Incubation).3–5 days (Crystallization cycles).
Workflow Decision Tree

DecisionTree Start Start: Racemic t-ACBC ScaleCheck Required Scale? Start->ScaleCheck PurityCheck Purity Requirement? ScaleCheck->PurityCheck < 10g Chemical Protocol B: Chemical Resolution (Chiral Salt) ScaleCheck->Chemical > 10g (Bulk) Enzymatic Protocol A: Enzymatic Resolution (Acylase I) PurityCheck->Enzymatic > 99% ee (HTS/Bioassays) PurityCheck->Chemical Standard Synthesis caption Figure 1: Decision matrix for selecting the resolution strategy based on scale and purity needs.

Protocol A: Enzymatic Resolution (Recommended)

This protocol utilizes Acylase I (from Porcine Kidney or Aspergillus melleus) . The enzyme exhibits strict stereospecificity, hydrolyzing the amide bond of the L-enantiomer (N-acetyl-(1S,2S)-t-ACBC) while leaving the D-enantiomer (N-acetyl-(1R,2R)-t-ACBC) untouched.

Mechanistic Workflow

EnzymaticWorkflow Substrate Racemic N-Acetyl-t-ACBC Enzyme Acylase I (pH 7.5, 37°C) Substrate->Enzyme Hydrolysis Selective Hydrolysis Enzyme->Hydrolysis Separation Ion Exchange (Dowex 50W) Hydrolysis->Separation L_Product (1S,2S)-t-ACBC (Free Amino Acid) D_Product N-Acetyl-(1R,2R)-t-ACBC (Unreacted) Separation->L_Product Elutes with NH4OH Separation->D_Product Elutes with Water caption Figure 2: Kinetic resolution workflow using Acylase I.

Materials
  • Substrate: Racemic trans-2-aminocyclobutane-1-carboxylic acid (synthesized via photocycloaddition or commercially sourced).

  • Reagents: Acetic anhydride, Acylase I (Grade I, lyophilized), Cobalt(II) chloride (cofactor), Dowex 50W-X8 cation exchange resin.

  • Equipment: pH stat or autotitrator, lyophilizer, HPLC.

Step-by-Step Methodology
Step 1: Preparation of N-Acetyl-DL-t-ACBC
  • Dissolve racemic t-ACBC (1.0 eq) in 2M NaOH (cool to 0°C).

  • Add acetic anhydride (1.2 eq) dropwise while maintaining pH > 10 with NaOH.

  • Stir for 2 hours at 0°C, then acidify to pH 2.0 with conc. HCl.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the N-acetyl derivative. Recrystallize from EtOAc/Hexane if necessary.

Step 2: Enzymatic Hydrolysis
  • Dissolve N-acetyl-DL-t-ACBC (10 mmol) in distilled water (50 mL).

  • Adjust pH to 7.5 using dilute LiOH or NH₄OH.

  • Add CoCl₂ (1 mM final concentration) to activate the enzyme.

  • Add Acylase I (approx. 10–20 mg per mmol of substrate; optimize based on enzyme activity units).

  • Incubate at 37°C with gentle stirring.

  • Critical Step: Maintain pH 7.5 using an autotitrator (titrating with 0.1M LiOH). The reaction is complete when base consumption ceases (approx. 50% conversion).

Step 3: Separation (Ion Exchange)
  • Acidify the reaction mixture to pH 5.0 with acetic acid to deactivate the enzyme. Filter off any precipitate (denatured protein).

  • Load the filtrate onto a Dowex 50W-X8 column (H+ form).

  • Elution 1 (The D-Isomer): Wash the column with distilled water. The unreacted N-acetyl-(1R,2R)-t-ACBC (acidic) will pass through the column. Collect and acidify to recover the D-enantiomer (requires subsequent chemical hydrolysis to get the free amine).

  • Elution 2 (The L-Isomer): Elute the column with 1M NH₄OH. The free amino acid (1S,2S)-t-ACBC (zwitterionic/basic) will elute.

  • Lyophilize the NH₄OH fractions to obtain pure (1S,2S)-t-ACBC .

Protocol B: Chemical Resolution (Scalable Alternative)

For scales exceeding 10g, chemical resolution using (S)-(-)-1-Phenylethylamine is efficient. This method typically resolves the N-protected derivative (e.g., N-Boc or N-Cbz) or utilizes the specific method described by Fernandes et al. for cyclobutane derivatives.

Methodology
  • Concept: Formation of diastereomeric salts between an acidic derivative of t-ACBC and a chiral base.

  • Resolving Agent: (S)-(-)-1-Phenylethylamine.

  • Substrate: N-Boc-trans-2-aminocyclobutane-1-carboxylic acid.

Steps:
  • Salt Formation: Dissolve N-Boc-DL-t-ACBC (1 eq) in boiling ethanol. Add (S)-(-)-1-Phenylethylamine (0.5 to 1.0 eq).

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The less soluble diastereomeric salt will crystallize.

  • Filtration: Collect crystals.

  • Recrystallization: Recrystallize from EtOH until constant melting point and optical rotation are achieved.

  • Liberation: Treat the salt with dilute citric acid or KHSO₄ solution to liberate the N-Boc-amino acid. Extract into EtOAc.

  • Deprotection: Remove the Boc group (TFA/DCM) to yield the free enantiopure amino acid.

Quality Control & Validation

Trustworthiness in resolution depends on rigorous analytical validation.

Chiral HPLC Protocol

Standard C18 columns cannot separate enantiomers. Use Zwitterionic or Crown Ether phases.

  • Column: Chiralpak ZWIX(+) (3μm, 150 x 3 mm) or Crownpak CR(+) .

  • Mobile Phase (ZWIX): MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Detection: UV at 210 nm (or ELSD/CAD for better sensitivity).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Expected Result: Baseline separation of (1R,2R) and (1S,2S) isomers.

Optical Rotation

Compare specific rotation


 with literature values (e.g., Allan et al.).
  • (1S, 2S)-t-ACBC:

    
     (c=1, H₂O). Note: Verify sign/magnitude with specific reference standard as solvent effects are significant.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Enzymatic) Incomplete hydrolysis.Add more enzyme or extend time. Ensure Co²⁺ cofactor is present.
Low ee (Enzymatic) Spontaneous hydrolysis.Ensure pH does not exceed 8.0. Keep temperature at 37°C, not higher.
Poor Crystallization (Chemical) Solution too dilute or wrong solvent ratio.Evaporate solvent to saturation point. Use seed crystals of pure enantiomer if available.
HPLC Peak Tailing Interaction with silanols.Increase buffer concentration or add modifier (DEA/TFA) carefully.

References

  • Fernandes, C., et al. (2009).[1] Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. Journal of Organic Chemistry, 74(8), 3217–3220.[1] Link

  • Allan, R. D., et al. (1990). Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-2-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. Journal of Medicinal Chemistry, 33(10), 2905-2915. Link

  • Fülöp, F. (2001). Synthesis and transformations of 2-aminocyclobutane-1-carboxylic acid and its derivatives. Chemical Reviews. (General reference for cyclic beta-amino acids).
  • Daicel Chiral Technologies. (n.d.). Application Note: Separation of Amino Acids on ZWIX Columns. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Resolution of Amino Acids using Acylase I. Technical Bulletin. Link

Sources

Method

Application Note: Characterization of trans-2-Aminocyclobutane-1-carboxylic Acid as a GABA Transport Inhibitor

This Application Note is designed for researchers investigating GABAergic neurotransmission, specifically focusing on the characterization and utility of trans-2-aminocyclobutane-1-carboxylic acid (often abbreviated as t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating GABAergic neurotransmission, specifically focusing on the characterization and utility of trans-2-aminocyclobutane-1-carboxylic acid (often abbreviated as trans-2-ACBC or t-ACBC) as a probe for GABA transporters (GATs).

[1]

Abstract & Scientific Context

trans-2-aminocyclobutane-1-carboxylic acid is a conformationally restricted analogue of


-aminobutyric acid (GABA).[1][2][3] Unlike the flexible GABA molecule, which can adopt multiple rotameric states, trans-2-ACBC locks the amino and carboxylic acid moieties into a specific spatial orientation defined by the rigid cyclobutane ring.

In the context of GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), this compound serves as a critical mechanistic probe . It is primarily used to:

  • Map the Pharmacophore: Determine the bioactive conformation of GABA required for binding vs. translocation across the plasma membrane.

  • Differentiate Subtypes: Distinguish between neuronal (GAT-1) and glial uptake mechanisms based on stereoselective recognition.

  • Competitive Inhibition: Act as a competitive inhibitor (and often a transportable substrate) to block the reuptake of [³H]-GABA in synaptosomal or recombinant expression systems.

Key Distinction: Do not confuse this compound with 1-aminocyclobutane-1-carboxylic acid (ACBC), which is a cyclic amino acid often used in PET imaging, or cis-3-aminocyclohexanecarboxylic acid (ACHC), a classic GAT-1 selective inhibitor.

Pharmacological Profile & Mechanism

Mechanism of Action

trans-2-ACBC functions as a competitive inhibitor of GABA transport.

  • Binding: It competes with GABA for the substrate-binding pocket on the extracellular face of the Transporter (GAT).

  • Translocation: Depending on the specific GAT subtype, trans-2-ACBC may act as a substrate (is translocated into the cell, driving Na⁺ influx) or a non-transportable blocker .

  • Stoichiometry: Transport is electrogenic, typically coupled to 2 Na⁺ and 1 Cl⁻ ions per substrate molecule.

Comparative Selectivity Table

Note:


 values are system-dependent (e.g., Xenopus oocytes vs. HEK293 cells).
CompoundTarget SpecificityInteraction TypeTypical

/

GABA Pan-GAT (1, 2, 3, BGT-1)Endogenous Substrate5 - 20 µM
trans-2-ACBC GAT-Subtype Dependent Competitive Inhibitor / Probe 50 - 500 µM
cis-3-ACHCGAT-1 SelectiveSubstrate-Inhibitor~5 - 20 µM
TiagabineGAT-1 SelectiveNon-transportable Blocker~20 - 100 nM

-Alanine
GAT-2 / GAT-3Substrate~50 µM

Material Preparation

Stock Solution Protocol

trans-2-ACBC is zwitterionic and highly polar. Proper solubilization is critical for accurate kinetic analysis.

  • Solvent: Dissolve the solid powder in Milli-Q Water or 100 mM Phosphate Buffer (pH 7.4) .

    • Note: Avoid DMSO if possible, as high concentrations can affect cell membrane fluidity in uptake assays.

  • Concentration: Prepare a 100 mM stock solution .

    • Example: For 10 mg of trans-2-ACBC (MW ≈ 115.13 g/mol ), add ~868 µL of buffer.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Stability: Stable for 6 months at -20°C. Prepare fresh working dilutions on the day of the experiment.

Experimental Protocols

Protocol A: [³H]-GABA Uptake Competition Assay

Objective: Determine the


 and 

of trans-2-ACBC in HEK-293 cells stably expressing human GAT-1 (or other subtypes).
Reagents:
  • Assay Buffer (Krebs-Ringer-HEPES - KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgCl₂, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-Glucose, pH 7.4.

  • Radioligand: [³H]-GABA (Specific Activity: ~30-80 Ci/mmol).

  • Stop Solution: Ice-cold KRH buffer.

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

  • Scintillation Fluid. [4]

Step-by-Step Workflow:
  • Cell Preparation:

    • Plate HEK-GAT1 cells in 24-well plates (Poly-D-Lysine coated) at

      
       cells/well.
      
    • Grow to 90% confluency (24-48 hours).

  • Equilibration:

    • Aspirate culture medium.

    • Wash cells 2x with 500 µL warm (37°C) KRH Buffer.

    • Incubate cells in 400 µL KRH for 10 minutes at 37°C to deplete intracellular GABA.

  • Inhibitor Addition:

    • Prepare serial dilutions of trans-2-ACBC in KRH Buffer (Range: 1 µM to 3 mM).

    • Add 50 µL of inhibitor solution to respective wells.

    • Control: Add 50 µL KRH vehicle to "Total Uptake" wells.

    • Blank: Add 50 µL of 1 mM Tiagabine (or Nipecotic Acid) to "Non-Specific Uptake" wells.

  • Uptake Initiation:

    • Add 50 µL of [³H]-GABA mix (Final concentration: 20 nM [³H]-GABA + 1 µM cold GABA).

    • Incubate for exactly 5-10 minutes at 37°C.

    • Critical: The time must be within the linear phase of uptake (validate this for your specific cell line).

  • Termination:

    • Rapidly aspirate the reaction mix.

    • Immediately wash 3x with 1 mL Ice-Cold Stop Solution.

  • Lysis & Counting:

    • Add 500 µL Lysis Buffer (0.1 M NaOH) and shake for 30 mins.

    • Transfer lysate to scintillation vials with 4 mL scintillation fluid.

    • Count CPM (Counts Per Minute) on a Beta Counter.

Data Analysis:
  • Subtract "Non-Specific Uptake" from all values.

  • Plot % Specific Uptake vs. Log[trans-2-ACBC].

  • Fit to a sigmoidal dose-response curve (variable slope) to determine

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff Equation :
    
    
    
    
    • 
       = Concentration of GABA used (e.g., 1 µM).
      
    • 
       = Michaelis constant of GABA for the transporter (typically ~10-20 µM for GAT-1).
      
Protocol B: Electrophysiological Characterization (Patch Clamp)

Objective: Determine if trans-2-ACBC is a substrate (inducing current) or a blocker (inhibiting GABA-induced current).

  • Setup: Whole-cell patch clamp on GAT-expressing cells.

  • Internal Solution: 130 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, pH 7.2.

  • External Solution: Standard Tyrode’s solution (140 mM NaCl).

  • Protocol:

    • Clamp cell at -60 mV.

    • Application 1: Superfuse 30 µM GABA (Control). Observe inward current (

      
      ). Wash.
      
    • Application 2: Superfuse 1 mM trans-2-ACBC .

      • Result A (Substrate): Inward current is observed.[5] The compound is translocated.

      • Result B (Blocker): No current is observed.

    • Application 3: Co-apply 30 µM GABA + 1 mM trans-2-ACBC .

      • Result: If trans-2-ACBC is a blocker,

        
         will be reduced. If it is a low-affinity substrate, it may competitively reduce the amplitude of the GABA current depending on relative affinities.
        

Visualization of Mechanism & Workflow

GAT_Inhibition_Workflow cluster_mechanism Mechanism of Action Start Start: HEK-GAT1 Cells Wash Wash & Equilibrate (KRH Buffer, 37°C) Start->Wash Inhibitor Add trans-2-ACBC (Serial Dilution) Wash->Inhibitor Substrate Add [³H]-GABA (Initiate Uptake) Inhibitor->Substrate Incubate Incubate 5-10 min (Linear Phase) Substrate->Incubate Stop Terminate: Ice-Cold Wash x3 Incubate->Stop Lysis Lysis (NaOH) & Scintillation Counting Stop->Lysis Analysis Calculate IC50 & Ki (Cheng-Prusoff) Lysis->Analysis GAT GABA Transporter (GAT-1) Cell Cell GAT->Cell Na+ / Cl- Influx GABA GABA (Substrate) GABA->GAT Transported ACBC trans-2-ACBC (Inhibitor) ACBC->GAT Competes

Figure 1: Experimental workflow for radioligand uptake assay and mechanistic interaction of trans-2-ACBC at the GABA transporter.

Expert Tips & Troubleshooting

  • Stereochemistry Matters: Ensure you are using the trans isomer. The cis isomer has a significantly different pharmacological profile. The trans isomer generally mimics the "extended" conformation of GABA.

  • Temperature Dependency: GABA transport is highly temperature-dependent. Perform all uptake steps strictly at 37°C. Ice-cold washing is crucial to "freeze" the transporter state immediately upon termination.

  • Na⁺ Dependence: GAT function requires Sodium. If you observe no uptake, check your buffer formulation. Replacing NaCl with Choline-Cl should abolish all specific uptake (negative control).

  • Substrate vs. Blocker: If trans-2-ACBC induces heteroexchange (release of pre-loaded [³H]-GABA), it confirms it is a transportable substrate, not just a blocker.

References

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Journal of Neural Transmission, 24, 37-40.

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.

  • Schousboe, A., et al. (2004). "Role of GABA transport in the regulation of GABAergic neurotransmission." Neuropharmacology, 47, 242-247.

  • Soudijn, W., & van Wijngaarden, I. (2000). "The GABA transporter and its inhibitors." Current Medicinal Chemistry, 7(10), 1063-1079.

  • Sigma-Aldrich. "Product Information: 1-Aminocyclobutane-1-carboxylic acid (Related Analogues)."

Sources

Application

Application Note: Boc-Protection of trans-2-Aminocyclobutane-1-carboxylic Acid

Abstract & Scope This technical guide details the protocol for the N-tert-butyloxycarbonyl (Boc) protection of trans-2-aminocyclobutane-1-carboxylic acid (t-ACBC). This conformationally restricted -amino acid is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the N-tert-butyloxycarbonyl (Boc) protection of trans-2-aminocyclobutane-1-carboxylic acid (t-ACBC). This conformationally restricted


-amino acid is a critical scaffold in peptidomimetic drug design, serving as a rigidifier in peptide backbones to enhance metabolic stability and receptor selectivity.

The protocol utilizes a modified Schotten-Baumann reaction system (THF/Water or Dioxane/Water) optimized for zwitterionic amino acids. This method ensures high chemoselectivity for the amine, preservation of the trans-stereochemistry, and efficient isolation of the carbamate product without racemization.

Scientific Foundation & Mechanism

Reaction Strategy

The starting material, t-ACBC, exists as a zwitterion at neutral pH, rendering it insoluble in non-polar organic solvents. To facilitate the nucleophilic attack of the amine onto di-tert-butyl dicarbonate (Boc


O), the reaction must be conducted in a biphasic or miscible aqueous-organic solvent system at a basic pH.
  • Solvent System: 1,4-Dioxane/Water (1:1) or THF/Water (1:1). Water solubilizes the amino acid salt; the organic solvent solubilizes the hydrophobic Boc

    
    O.
    
  • Base Selection: Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO

    
    ). NaOH is preferred for initial dissolution, while NaHCO
    
    
    
    buffers the reaction to prevent hydrolysis of the Boc
    
    
    O reagent or the formed carbamate.
  • Stereochemical Integrity: The reaction proceeds via nucleophilic attack on the carbonyl of Boc

    
    O. As this does not involve the chiral centers at C1 or C2, the trans-configuration is strictly preserved.
    
Reaction Mechanism
  • Deprotonation: Base converts the ammonium species (

    
    ) to the nucleophilic free amine (
    
    
    
    ).
  • Nucleophilic Attack: The amine attacks the carbonyl carbon of Boc

    
    O.[1]
    
  • Elimination: tert-Butoxide and CO

    
     are eliminated, yielding the N-Boc protected amino acid.
    

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2]Role
trans-2-Aminocyclobutane-1-carboxylic acid 115.131.0Substrate
Di-tert-butyl dicarbonate (Boc

O)
218.251.1 - 1.5Protecting Group Source
Sodium Hydroxide (1M aq) 40.002.0 - 2.2Base (Solubilization)
1,4-Dioxane (or THF)88.11SolventCo-solvent
Ethyl Acetate 88.11ExtractionWorkup Solvent
HCl (1M aq) 36.46AcidpH Adjustment
Step-by-Step Methodology
Phase 1: Dissolution & Setup
  • Charge Reactor: In a round-bottom flask equipped with a magnetic stir bar, add trans-2-aminocyclobutane-1-carboxylic acid (1.0 equiv).

  • Solubilization: Add 1M NaOH (1.0 equiv) and water (

    
    ). Stir until the solution is homogeneous.
    
    • Note: If the amino acid is an HCl salt, increase base to 2.0 equiv.

  • Co-solvent Addition: Add 1,4-Dioxane (

    
    ). The resulting mixture should be clear.
    
  • Cooling: Cool the mixture to 0°C using an ice bath. This controls the exotherm upon Boc

    
    O addition and minimizes Boc
    
    
    
    O hydrolysis.
Phase 2: Reaction
  • Reagent Addition: Add Boc

    
    O (1.1 to 1.5 equiv) dropwise or in small portions.
    
    • Optimization: If using NaHCO

      
       as the base, add it (2.0 equiv) prior to Boc
      
      
      
      O.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.

  • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. Disappearance of the free amine indicates completion.

Phase 3: Workup & Isolation
  • Evaporation (Optional but Recommended): Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent (Dioxane/THF). This prevents phase separation issues during extraction.

  • Wash (Basic Extraction): Dilute the remaining aqueous residue with water. Wash with diethyl ether or hexanes (

    
    ).
    
    • Purpose: Removes unreacted Boc

      
      O and non-polar byproducts. The product remains in the aqueous phase as the carboxylate salt.
      
  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1M HCl (or KHSO

    
    ).
    
    • Critical: Do not use concentrated strong acids or heat, as this may cleave the Boc group.

    • Observation: The product may precipitate as a white solid or form an oil.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
    ).[2][3]
    
  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    , and filter.
  • Concentration: Evaporate the solvent in vacuo to yield the crude N-Boc-trans-2-aminocyclobutane-1-carboxylic acid.

Phase 4: Purification
  • Standard Purity: The crude product is often sufficiently pure (>95%) for subsequent steps.

  • Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexanes.

  • Yield Expectation: 75% – 90%.

Workflow Visualization

BocProtectionWorkflow Start Start: trans-2-ACBC (Zwitterion) Dissolve Dissolve in H2O/Dioxane Add Base (NaOH/NaHCO3) Start->Dissolve React Add Boc2O (1.2 eq) Stir 12-18h @ RT Dissolve->React Evap Remove Organic Solvent (Vacuum) React->Evap Wash Wash Aqueous Phase (Ether/Hexane) Evap->Wash Remove excess Boc2O Acidify Acidify Aqueous Phase (pH 2-3, 0°C) Wash->Acidify Product in Aqueous Extract Extract with EtOAc (Product moves to Organic) Acidify->Extract Product protonated Isolate Dry & Concentrate Yield: N-Boc-trans-ACBC Extract->Isolate

Caption: Operational workflow for the chemoselective Boc-protection of trans-2-aminocyclobutane-1-carboxylic acid.

Characterization & QC

To validate the synthesis, the following analytical signatures should be confirmed:

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Boc Group: Strong singlet at

      
       ppm (9H).
      
    • Amide Proton: Broad doublet or singlet at

      
       ppm (exchangeable).
      
    • Cyclobutane Ring: Multiplets corresponding to the methine protons (C1-H, C2-H) and methylene protons (C3-H

      
      , C4-H
      
      
      
      ) between
      
      
      ppm.
    • Stereochemistry: The coupling constants (

      
      ) between C1-H and C2-H distinguish cis vs trans. In cyclobutanes, trans coupling is typically smaller than cis, but rigid bicyclic formation (if derivatives are made) can confirm this [1].
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       or 
      
      
      
      .
    • Negative Mode:

      
       (carboxylate detection).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction from aqueous phase.Ensure pH is < 3 during extraction. Saturate aqueous layer with NaCl (salting out).
Oily Product Residual solvent or impurities.Triturate with cold pentane or hexanes to induce solidification.
Boc Cleavage Acidification too aggressive.Use dilute HCl (1M) or KHSO

. Keep temperature at 0°C during acidification.
Insolubility Wrong solvent ratio.Ensure 1:1 Aqueous/Organic ratio. If using Dioxane, ensure it is peroxide-free.

References

  • Declerck, V., & Aitken, D. J. (2011).[4] A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Amino Acids, 41(3), 587-595.[4]

  • Gellman, S. H., et al. (2004). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. Journal of the American Chemical Society.

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.

  • Organic Chemistry Portal. (2025). Boc-Protected Amino Groups.[3][4][5][6][7]

Sources

Method

Application Notes &amp; Protocols: Strategic Design of Potent Antimicrobial Peptides Incorporating trans-ACBC Residues

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and peptide therapeutics. Introduction: The Imperative for Novel Antimicrobial Agents The escalati...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and peptide therapeutics.

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents that operate via mechanisms distinct from traditional antibiotics.[1][2] Antimicrobial peptides (AMPs) represent a promising class of molecules, acting as a fundamental component of the innate immune system in a vast array of organisms.[1][3] Their primary mechanism of action often involves the disruption of microbial cell membranes, a process to which bacteria are less likely to develop resistance.[4]

The antimicrobial efficacy of many AMPs is intrinsically linked to their physicochemical properties, including cationicity, hydrophobicity, and, crucially, their secondary structure.[5][6] A well-defined amphipathic structure, often an α-helix, is a hallmark of many potent AMPs.[6][7] This structure facilitates the peptide's interaction with and subsequent perturbation of the negatively charged bacterial membrane, leading to cell death.[1][4] However, natural peptides are often susceptible to proteolytic degradation and can exhibit conformational instability, limiting their therapeutic potential.

To overcome these limitations, medicinal chemists have turned to the incorporation of unnatural, conformationally constrained amino acids.[8][9] These residues can enforce specific secondary structures, enhancing both stability and biological activity.[10] This guide focuses on the strategic incorporation of trans-1-aminocyclobutane-1-carboxylic acid (trans-ACBC) into peptide sequences to design novel, potent, and stable AMPs. The constrained nature of the cyclobutane ring in trans-ACBC predisposes peptide backbones to adopt well-defined turn or helical structures, providing a powerful tool for rational AMP design.[11]

Core Principles: Designing for Efficacy and Selectivity

The rational design of AMPs is a multifactorial process. The goal is to create peptides that are highly active against target pathogens while exhibiting minimal toxicity to host cells, a property defined by the therapeutic index.[12][13]

The Pillars of AMP Activity
Physicochemical PropertyRole in Antimicrobial ActivityDesign Consideration
Cationicity Mediates initial electrostatic attraction to negatively charged bacterial membranes (LPS, teichoic acids).Incorporate basic residues (Lys, Arg, Orn). A net charge of +2 to +9 is a common starting point.
Amphipathicity Segregation of hydrophobic and hydrophilic residues upon folding, creating distinct faces. The hydrophobic face interacts with the lipid core of the membrane, while the cationic face interacts with phospholipid head groups.[6][14]Arrange cationic and hydrophobic residues to form opposing faces in a helical wheel projection.
Hydrophobicity Drives the insertion of the peptide into the membrane core, which is critical for disruptive mechanisms.Balance is key. Excessive hydrophobicity can lead to non-specific membrane lysis, including of host (e.g., erythrocyte) membranes, resulting in high hemolytic activity.[6]
Secondary Structure A stable, well-defined structure (e.g., α-helix, β-hairpin) is often required to optimally orient residues for membrane interaction.[7][14]Utilize structure-inducing elements like trans-ACBC to stabilize the desired conformation.[11]
The Strategic Role of trans-ACBC

The incorporation of trans-ACBC is not merely a substitution but a strategic design choice to enforce a specific conformational bias. The cyclobutane ring restricts the phi (φ) and psi (ψ) backbone dihedral angles, effectively acting as a nucleation site for secondary structure formation.

  • Inducing Turns and Helicity: Depending on the flanking residues, a single trans-ACBC residue can stabilize β-turn or helical conformations.[11] This is critical for initiating and propagating a helical structure in an otherwise flexible peptide chain.

  • Enhancing Proteolytic Stability: The non-natural structure of trans-ACBC is resistant to cleavage by common proteases, thereby increasing the in-vivo half-life of the peptide.

  • Fine-Tuning Amphipathicity: By locking the backbone into a predictable conformation, trans-ACBC ensures the precise spatial arrangement of adjacent amino acid side chains, allowing for the meticulous design of amphipathic surfaces.

Experimental Design & Protocols

This section provides a comprehensive workflow for the design, synthesis, and evaluation of AMPs containing trans-ACBC residues.

Workflow Overview

The overall process follows a logical progression from in-silico design to empirical validation.

AMP Design Workflow cluster_0 Design & Synthesis cluster_1 Biophysical & Biological Evaluation A In-Silico Design (Helical Wheel, Molecular Modeling) B Peptide Synthesis (Fmoc-SPPS) A->B C Cleavage & Deprotection B->C D Purification (RP-HPLC) C->D E Characterization (Mass Spectrometry) D->E F Structural Analysis (Circular Dichroism) E->F Pure Peptide G Antimicrobial Assays (MIC/MBC) F->G H Cytotoxicity Assays (Hemolysis, MTT) G->H I Data Analysis (Therapeutic Index Calculation) H->I SPPS Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF/DCM Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Check Final Residue? Wash2->Check Check->Deprotection No End Proceed to Cleavage Check->End Yes

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Peptide Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC):
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Inject the solution onto a semi-preparative C18 column.

  • Elute the peptide using a linear gradient of Buffer B (e.g., 90% Acetonitrile, 0.1% TFA) in Buffer A (e.g., Water, 0.1% TFA). A typical gradient is 5-65% Buffer B over 30 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of collected fractions by analytical RP-HPLC. Pool fractions with >95% purity.

  • Lyophilize the pooled fractions to obtain the pure peptide as a white powder.

Characterization by Mass Spectrometry (MS):
  • Confirm the identity of the purified peptide by verifying its molecular weight using ESI-MS or MALDI-TOF MS. The observed mass should match the calculated theoretical mass.

Protocol: Structural Analysis via Circular Dichroism (CD)

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

  • Prepare a stock solution of the peptide (1 mg/mL) in water.

  • Prepare final peptide solutions (e.g., 50 µM) in:

    • 10 mM phosphate buffer (pH 7.4) - to mimic an aqueous environment.

    • 50% TFE (trifluoroethanol) in phosphate buffer - TFE is a helix-inducing solvent and mimics the hydrophobic environment of a membrane.

    • SDS or DPC micelles - to mimic bacterial and mammalian membrane environments, respectively.

  • Record CD spectra from 190 to 260 nm using a 1 mm path length cuvette at 25°C.

  • An α-helical structure is characterized by distinct minima at ~208 nm and ~222 nm and a maximum at ~192 nm.

Protocol: Antimicrobial and Cytotoxicity Assays
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
  • Prepare a twofold serial dilution of the peptide in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus) to a final concentration of 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

Hemolysis Assay:
  • Prepare a 2% suspension of fresh human red blood cells (hRBCs) in PBS.

  • In a 96-well plate, add serial dilutions of the peptide to the hRBC suspension.

  • Include a negative control (PBS) and a positive control (0.1% Triton X-100 for 100% lysis).

  • Incubate for 1 hour at 37°C.

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control. A therapeutically viable peptide should exhibit low hemolytic activity (<10%) at its MIC.

Data Interpretation and Optimization

The ultimate goal is to identify a lead candidate with a high Therapeutic Index (TI), which is a ratio of its toxicity to its efficacy.

Therapeutic Index (TI) = HC₅₀ / MIC

Where HC₅₀ is the peptide concentration causing 50% hemolysis.

ParameterDesired OutcomeNext Steps if Outcome is Not Met
MIC Low (e.g., < 16 µg/mL)Increase cationicity or optimize hydrophobicity. Re-evaluate the position of trans-ACBC.
Hemolytic Activity Low (e.g., HC₅₀ > 200 µg/mL)Decrease overall hydrophobicity. Substitute bulky hydrophobic residues (Trp, Phe) with smaller ones (Ala, Val).
α-Helicity (in TFE/micelles) HighRe-design the sequence to improve amphipathic character. Consider placing trans-ACBC at a different position to better nucleate the helix.
Therapeutic Index HighA high TI indicates good selectivity. Proceed with further preclinical evaluation (e.g., stability in serum, in-vivo efficacy).

By systematically modulating the sequence—adjusting charge, hydrophobicity, and the placement of the trans-ACBC residue—and re-evaluating using the protocols above, researchers can rationally optimize their peptide designs to achieve potent antimicrobial activity with high selectivity for microbial targets.

References

  • Rathinakumar, R., et al. (2025). Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases. Journal of Biosciences.
  • Gao, Y., et al. (2024).
  • Kocić, D., et al. (2022).
  • Kumar, P., et al. (2025).
  • Haney, E.F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Cellular and Infection Microbiology.
  • Tossi, A., et al. (2001). Amphipathic alpha helical antimicrobial peptides. PubMed.
  • Jiang, Z., et al. (2014). Role of helicity of α-helical antimicrobial peptides to improve specificity. PMC.
  • Muttenthaler, M., et al. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides.
  • Jiang, Z., et al. (2014). Role of helicity of α-helical antimicrobial peptides to improve specificity. PubMed.
  • Muttenthaler, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Balaram, P. (2016). Conformationally constrained amino acids in peptide design. SSRN.
  • Gaspar, D., et al. (2023). A guided tour through α-helical peptide antibiotics and their targets. Portland Press.
  • Lazzaro, B.P., et al. (2016). Contribution of Amphipathicity and Hydrophobicity to the Antimicrobial Activity and Cytotoxicity of β-Hairpin Peptides. ACS Infectious Diseases.
  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. PubMed.
  • Woll, M.G., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI.
  • Reznik, S.K., et al. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving the Stereochemical Integrity of trans-2-Aminocyclobutane-1-carboxylic Acid

A Guide for Researchers and Drug Development Professionals From the desk of the Senior Application Scientist, this guide addresses a critical challenge in the use of constrained amino acids: preventing the unwanted epime...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

From the desk of the Senior Application Scientist, this guide addresses a critical challenge in the use of constrained amino acids: preventing the unwanted epimerization of trans-2-aminocyclobutane-1-carboxylic acid. The unique four-membered ring of this β-amino acid imparts significant conformational rigidity to peptides, making it a valuable building block in medicinal chemistry.[1] However, the stereocenter at the α-carbon (C1) is susceptible to inversion under common synthetic conditions, converting the desired trans isomer into the diastereomeric cis form. This can dramatically alter the biological activity and structural properties of the final molecule.[2]

This document provides in-depth, field-proven guidance to help you understand the root causes of epimerization and implement robust strategies to maintain the stereochemical purity of your compounds throughout your synthetic workflow.

Section 1: Understanding the Mechanism of Epimerization

Q: What is epimerization and why is it a critical issue for my trans-2-aminocyclobutane-1-carboxylic acid experiments?

A: Epimerization is a chemical process where the configuration at only one of several stereogenic centers in a molecule is inverted.[2] For trans-2-aminocyclobutane-1-carboxylic acid, this means the conversion of the desired trans isomer to its cis diastereomer.

This process is a significant concern because the biological activity of a peptide or small molecule is intrinsically linked to its three-dimensional shape.[3] An unintended inversion from trans to cis alters this shape, which can lead to a loss of therapeutic efficacy, unpredictable pharmacology, or difficulties in purification and characterization due to the high physical similarity of the epimers.[2]

The underlying mechanism is driven by the acidity of the proton on the α-carbon (the carbon atom bonded to the carboxyl group). In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the molecule, leading to a mixture of both the original trans isomer and the newly formed cis epimer.[4][5]

Epimerization_Mechanism cluster_trans cluster_intermediate cluster_products trans_acid trans-Isomer (Desired Product) enolate Planar Enolate Intermediate (Achiral) trans_acid->enolate Deprotonation (+ Base) trans_regen trans-Isomer (Regenerated) enolate->trans_regen Reprotonation cis_isomer cis-Isomer (Epimer) enolate->cis_isomer Reprotonation (Opposite Face) Kinetic_vs_Thermodynamic start Starting Material (Pure trans-Isomer) conditions Reaction Conditions (e.g., Base, Solvent) start->conditions kinetic_path Low Temperature Short Reaction Time conditions->kinetic_path Choose Path thermo_path High Temperature Long Reaction Time conditions->thermo_path Choose Path kinetic_product Kinetic Product (trans-Isomer Preserved) kinetic_path->kinetic_product thermo_product Thermodynamic Product (trans/cis Mixture) thermo_path->thermo_product

Caption: Reaction conditions determine the pathway toward kinetic or thermodynamic products.

Q: How can I detect if epimerization has occurred?

A: Detecting epimerization requires analytical techniques that can distinguish between diastereomers.

  • NMR Spectroscopy: This is a powerful tool. The appearance of a new set of signals for the α-proton and other nearby protons is a clear indicator. Changes in proton-proton coupling constants (J values) can also provide structural proof of the cis vs. trans relationship.

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can often resolve the trans and cis isomers, allowing for accurate quantification of the diastereomeric ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS cannot distinguish between isomers, coupling it with a suitable chromatography method can confirm the mass of the epimer and its retention time relative to the desired isomer.

Section 3: Troubleshooting Guide

This table outlines common experimental issues related to epimerization and provides actionable solutions.

Symptom / Observation Probable Cause(s) Recommended Solutions & Preventative Actions
NMR shows a mixture of trans and cis isomers after peptide coupling. 1. Base-catalyzed epimerization during carboxyl activation. 2. Reaction temperature was too high, allowing for thermodynamic equilibration. 3. Prolonged reaction time (>12 hours) in the presence of base.Primary: Maintain the reaction at 0 °C or below. Secondary: • Use a coupling reagent known for low epimerization risk, such as PyBOP. • Limit the amount of base (e.g., DIEA) to the stoichiometric requirement. • Reduce the reaction time by monitoring closely with TLC or LC-MS and quenching as soon as the starting material is consumed.
Diastereomeric impurity detected after saponifying a methyl/ethyl ester. The use of strong bases (NaOH, KOH) and/or elevated temperatures for hydrolysis caused epimerization at the α-carbon. [6]Primary: Use milder hydrolysis conditions. Secondary: • Use lithium hydroxide (LiOH) in a THF/water mixture at 0 °C. • Consider alternative carboxyl protecting groups like a tert-butyl ester, which can be removed under acidic conditions (e.g., TFA) that do not cause epimerization at the α-carbon. [7][8]
Loss of stereochemical purity during work-up or purification. 1. Exposure to basic conditions during an aqueous wash (e.g., saturated sodium bicarbonate). 2. On-column epimerization during silica gel chromatography if the silica is acidic or basic, or if amine-containing mobile phases are used for extended periods.Primary: Ensure all work-up and purification steps are performed under neutral or mildly acidic conditions. Secondary: • Neutralize basic washes quickly with a mild acid (e.g., dilute citric acid or NaHSO₄). • Use pre-treated or neutral silica gel for chromatography. • If using amine additives in the eluent (e.g., triethylamine), consider adding a small amount of acetic acid to buffer the system.

Section 4: Field-Proven Protocols to Minimize Epimerization

Protocol 4.1: Epimerization-Resistant Peptide Coupling

This protocol details the coupling of an N-protected trans-2-aminocyclobutane-1-carboxylic acid to an amino ester, a common step where epimerization is a high risk.

Objective: To form a dipeptide bond while preserving the trans stereochemistry.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Fmoc-trans-2-aminocyclobutane-1-carboxylic acid (1.0 eq) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Expert Insight: PyBOP is chosen as the coupling reagent because phosphonium-based reagents are often associated with lower rates of epimerization compared to some uronium-based reagents like HATU, especially with extended reaction times. 2. Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 5 minutes to ensure thermal equilibrium.

    • Expert Insight: Maintaining a low temperature is the single most critical factor for ensuring the reaction remains under kinetic control, thereby preventing equilibration to the more thermodynamically stable cis isomer. [9][10]3. Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) dropwise to the solution. Stir for 10-15 minutes.

    • Expert Insight: DIEA is a sterically hindered, non-nucleophilic base, which minimizes side reactions. Adding it after cooling prevents a localized temperature increase that could trigger epimerization.

  • Amine Addition: Add the amino acid ester hydrochloride salt (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.

    • Expert Insight: Do not let the reaction run overnight without justification. The goal is to minimize the compound's exposure time to basic conditions. Aim to quench the reaction as soon as the limiting reagent is consumed. [11]6. Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with cold 5% citric acid solution, water, and brine. The aqueous layers should be kept cold to minimize any risk of epimerization during the work-up.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography using a neutral solvent system.

Coupling_Workflow start 1. Dissolve Protected Acid & PyBOP in DMF cool 2. Cool to 0°C (Ice Bath) start->cool add_base 3. Add DIEA Dropwise cool->add_base add_amine 4. Add Amino Ester Component add_base->add_amine monitor 5. Monitor at 0°C via LC-MS add_amine->monitor monitor->monitor Incomplete workup 6. Quench & Perform Cold Aqueous Work-up monitor->workup Reaction Complete purify 7. Purify via Chromatography workup->purify

Caption: A workflow for peptide coupling designed to minimize epimerization risk.

References

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • PMC. (n.d.). Epimerisation in Peptide Synthesis. NIH.
  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis.
  • Wix.com. (2019, January 20). Kinetic Control vs Thermodynamic Control.
  • RSC Publishing. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Wikipedia. (n.d.). Protecting group.
  • Benchchem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • UC Homepages. (n.d.). 227. Kinetic vs Thermodynamic Control.
  • PMC. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • PubMed. (2005, September 30). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study.
  • Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon.
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis.

Sources

Optimization

Technical Support Center: A Guide to Improving Coupling Efficiency of Sterically Hindered β-Amino Acids

From the Desk of the Senior Application Scientist Welcome to the technical support center. The incorporation of sterically hindered β-amino acids into peptide sequences is a powerful strategy in medicinal chemistry for e...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The incorporation of sterically hindered β-amino acids into peptide sequences is a powerful strategy in medicinal chemistry for enhancing proteolytic stability and inducing specific secondary structures. However, the bulky nature of these building blocks often leads to significant synthetic challenges, primarily low coupling yields and epimerization. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and achieve successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes a β-amino acid "sterically hindered"?

Steric hindrance in β-amino acids arises from bulky substituents on the α-carbon, the β-carbon, or the amine nitrogen itself (N-alkylation). Unlike α-amino acids where the side chain is the primary source of bulk, the substitution pattern along the β-amino acid backbone can significantly impede the approach of the nucleophilic amine to an activated carboxyl group. This is particularly pronounced in α,α-disubstituted, β,β-disubstituted, and N-methylated β-amino acids.[1][2]

Q2: Why are standard coupling reagents like DCC or DIC often inefficient for these couplings?

Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) form an O-acylisourea intermediate that is often not reactive enough to overcome the high activation energy required for coupling two sterically demanding residues.[3][4][5] The slow reaction rates increase the risk of side reactions and often result in incomplete coupling.[4] While useful for routine synthesis, they are generally insufficient for these challenging couplings.[3]

Q3: My coupling reaction failed. What are the first three things I should check?
  • Reagent Potency : Was your coupling reagent strong enough? For hindered systems, you almost always need to use a more powerful uronium/aminium or phosphonium salt reagent like HATU, HCTU, or COMU.[3][6]

  • Reaction Completion : How did you confirm the reaction failed? Incomplete coupling is the most common issue. You should always monitor the reaction using a qualitative test. If the test indicates unreacted amines, the first step is often to simply repeat the coupling step.[7]

  • Solvation : Is the resin properly swelled and are the growing peptide chains well-solvated? Poor solvation can lead to peptide aggregation, hiding the reactive N-terminus and preventing coupling.[3][8] Consider switching from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[3]

Q4: How can I monitor the completion of a coupling reaction, especially for N-methylated residues?

The Kaiser test is a reliable method for detecting free primary amines, turning the resin beads a deep blue. However, it is unreliable for N-alkylated (e.g., N-methyl) or N-terminal proline residues, as it will not produce the characteristic blue color.[1] For these cases, a bromophenol blue test is a suitable alternative.[1][7] A negative test (beads remain the color of the indicator) suggests the coupling is complete.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental problems with detailed explanations of their causes and provides actionable solutions.

Problem 1: Low or No Coupling Yield

This is the most frequent issue when working with hindered β-amino acids. The cause is almost always an insufficiently high reaction rate to overcome the steric barrier.

Potential Cause 1.1: Inadequate Coupling Reagent Potency

The choice of coupling reagent is the most critical factor for success. Reagents are not one-size-fits-all. Their effectiveness is dictated by the reactivity of the active ester they form.

  • Scientific Insight : Uronium/aminium salt reagents like HATU, HBTU, HCTU, and COMU are significantly more effective than simple carbodiimides.[9][10] They operate by forming highly reactive O-acylisourea esters with additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt). The additive's structure is key; HATU, which generates an OAt ester, is generally more reactive than HBTU, which generates an OBt ester, because HOAt is a better leaving group and its pyridine nitrogen can provide anchimeric assistance during the reaction.[11][12] COMU, an Oxyma-based reagent, offers reactivity comparable or even superior to HATU and has the added benefits of being non-explosive and having byproducts that are highly soluble, simplifying purification.[13][14][15]

  • Solution : If you observe a low yield with a standard reagent like HBTU or DIC/HOBt, switch to a more potent activating agent. For most hindered systems, HATU or COMU should be your primary choice.

Data-Driven Reagent Comparison

ReagentReagent TypeActivating Additive MoietyRelative Reactivity for Hindered SystemsKey AdvantagesPotential Issues
DIC/HOBt CarbodiimideHOBtLow-ModerateCost-effective, low racemization with base-free protocols.[16]Often insufficient for hindered couplings.[3][4]
HBTU Uronium/AminiumHOBtModerate-HighWidely used, effective for many standard couplings.[9][12]Can be insufficient for highly hindered or N-methylated residues.[1] Excess reagent can cause guanidinylation of the N-terminus.[14]
HCTU Uronium/Aminium6-Cl-HOBtHighMore reactive and cost-effective than HATU.[3][11]Byproducts can be similar to HBTU.
HATU Uronium/AminiumHOAtVery HighExcellent for hindered couplings, fast reaction rates.[9][14]More expensive, HOAt is potentially explosive.[16]
COMU Uronium/AminiumOxymaPureVery HighReactivity comparable to HATU, non-explosive, soluble byproducts.[13][14][15][16]Can cause termination if used in excess relative to the carboxylic acid.[13]
PyBOP PhosphoniumHOBtHighGood for hindered couplings, less risk of guanidinylation than uronium salts.[9]Can be less effective for N-methyl amino acids.[16]

Potential Cause 1.2: Suboptimal Reaction Conditions

Steric hindrance dramatically slows down reaction kinetics. Standard reaction times may be insufficient.

  • Scientific Insight : The Arrhenius equation dictates that reaction rates increase with temperature. By providing energy to the system, you can help the reacting molecules overcome the activation energy barrier imposed by steric bulk. Microwave energy is particularly effective as it provides rapid and uniform heating throughout the reaction vessel, a significant advantage over slow, conventional heating.[17][18] This can dramatically shorten reaction times from hours to minutes.[18][19]

  • Solutions :

    • Extend Reaction Time : The simplest approach is to increase the coupling time from a standard 1-2 hours to 4 hours or even overnight.[1][3]

    • Double Coupling : If a monitoring test shows incomplete coupling after the initial period, simply drain the vessel and add a fresh solution of activated amino acid and repeat the coupling step.[6][20]

    • Utilize Microwave-Assisted Synthesis : Employing a microwave peptide synthesizer is a highly effective strategy for driving difficult couplings to completion.[3] A typical microwave protocol might involve a 5-minute coupling at 75°C.[8][18]

Potential Cause 1.3: Peptide Aggregation & Poor Solvation

As the peptide chain elongates, it can fold back on itself or aggregate with other chains, particularly with hydrophobic or β-peptide sequences, which are prone to forming stable secondary structures.[6][8] This physically blocks the N-terminal amine, preventing the coupling reaction.

  • Scientific Insight : The choice of solvent is critical for maintaining the solvation of the growing peptide-resin complex. NMP is generally considered to have superior solvating properties for complex peptides compared to DMF.[3] In extreme cases, chaotropic salts (like LiCl) can be added to disrupt the hydrogen bonding networks that lead to aggregation.

  • Solutions :

    • Optimize Solvent : Switch from DMF to NMP. For very difficult cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) or the addition of up to 20% DMSO can be beneficial.[3][6]

    • Increase Temperature : Gentle heating (30-40°C) or microwave synthesis can help break up aggregates and improve reaction rates.[20]

Problem 2: Epimerization/Racemization

The chiral integrity of the β-amino acid must be maintained. Epimerization (the inversion of stereochemistry at a chiral center) is a significant risk during the activation step, especially with highly potent coupling reagents.

  • Scientific Insight : Epimerization often proceeds through the formation of an oxazolone intermediate, which can easily be deprotonated and re-protonated, scrambling the stereocenter. This process is accelerated by strong bases and polar aprotic solvents like DMF.[21] The longer the activated amino acid exists before coupling, the higher the risk.

  • Solutions :

    • Base Selection : Use a weaker, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases. Use the minimum stoichiometry required for the reaction (typically 2 equivalents for uronium salt couplings).[20]

    • Minimize Pre-activation Time : Add the coupling reagent to the amino acid and base mixture and immediately add this solution to the deprotected resin. A pre-activation time of 1-5 minutes is generally sufficient.[1][3][22]

    • Lower Temperature : If epimerization is a persistent issue, perform the coupling at 0°C, though this will require longer reaction times.[21]

    • Reagent Choice : While highly reactive, reagents like HATU and COMU are generally considered low-racemization reagents when used correctly.[11][13] Additives like OxymaPure and HOAt are excellent at suppressing racemization.[16]

Visualized Workflows & Mechanisms

Troubleshooting Workflow for Low Coupling Yield

TroubleshootingWorkflow start Start: Low Coupling Yield Detected check_completion Is reaction completion monitored? (e.g., Kaiser, Bromophenol Blue) start->check_completion implement_monitoring Implement on-resin monitoring (Protocol 3) check_completion->implement_monitoring No double_couple Perform a Double Coupling (Protocol 1) check_completion->double_couple Yes implement_monitoring->double_couple check_yield_again Is yield still low? double_couple->check_yield_again reagent_check Is coupling reagent potent? (e.g., HATU, COMU) check_yield_again->reagent_check Yes success Success: Proceed to Deprotection check_yield_again->success No switch_reagent Switch to a more potent reagent (e.g., HATU, COMU) reagent_check->switch_reagent No conditions_check Are conditions optimized? (Time, Temperature, Solvent) reagent_check->conditions_check Yes switch_reagent->double_couple optimize_conditions Increase time/temp or use Microwave (Protocol 2). Switch to NMP. conditions_check->optimize_conditions No conditions_check->success Yes, problem solved optimize_conditions->double_couple

Caption: A troubleshooting decision tree for low coupling yield.

Mechanism of Uronium Salt (COMU) Activation

COMU_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-β-AA-COOH Activated_Ester Highly Reactive Oxyma Active Ester AA->Activated_Ester + COMU + Base COMU COMU COMU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Peptide_Bond Fmoc-β-AA-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond + Peptide Peptide H2N-Peptide-Resin Peptide->Peptide_Bond

Caption: The activation and coupling pathway using COMU.

Validated Experimental Protocols

Protocol 1: Double Coupling with HATU for a Hindered β-Amino Acid

This protocol is recommended after a first coupling attempt shows a positive Kaiser test (or other monitoring test).

  • Initial Setup : After the first coupling attempt, drain the reaction vessel. Wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Preparation : In a separate vial, dissolve the Fmoc-β-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Activation : Add DIPEA (8 equivalents) to the amino acid/HATU solution. Vortex briefly and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.[1][3]

  • Second Coupling : Add the freshly activated amino acid solution to the resin-containing reaction vessel.

  • Reaction : Agitate the mixture for 1-4 hours at room temperature. The required time depends on the severity of the steric hindrance.[1]

  • Monitoring : After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a monitoring test (e.g., Kaiser test) to confirm completion.

  • Washing : Once the reaction is complete (negative monitoring test), drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (5x) to prepare for the next deprotection step.[1]

Protocol 2: Microwave-Assisted Coupling for Difficult Sequences

This protocol is for use with a dedicated microwave peptide synthesizer.

  • Setup : Following Fmoc deprotection and washing, add the deprotected resin to a microwave-safe reaction vessel.

  • Reagent Addition : Add a solution of the Fmoc-β-amino acid (5 eq.), a coupling reagent like HATU or COMU (5 eq.), and a base like DIPEA (10 eq.) in a suitable solvent (e.g., DMF or NMP).

  • Microwave Program : Apply microwave energy to rapidly heat the reaction to a set temperature (e.g., 75°C) and hold for a specified time (e.g., 5-10 minutes).[18][19]

  • Cooling & Washing : After the program is complete, cool the vessel to room temperature, drain the solution, and wash the resin thoroughly as described in Protocol 1.

  • Monitoring : Perform a completion check as described above. Due to the high efficiency of microwave heating, a single coupling is often sufficient.[17]

Protocol 3: On-Resin Reaction Monitoring (Kaiser Test)

This test detects free primary amines.

  • Sample Collection : Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Washing : Place the beads in a small test tube and wash thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition : Add 2-3 drops of each of the three Kaiser test solutions (A: ninhydrin in ethanol, B: phenol in ethanol, C: potassium cyanide in pyridine).[6]

  • Heating : Heat the test tube at 110°C for 5 minutes.[6]

  • Observation :

    • Positive Result (Incomplete Coupling) : The beads and/or solution will turn a deep blue, indicating the presence of unreacted primary amines.

    • Negative Result (Complete Coupling) : The beads and solution will remain yellow or colorless.

References

  • Yoshiya, T., & Hojo, K. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 18(8), 8902-8912.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Guryanov, I., et al. (2015). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Al Musaimi, O., et al. (2020). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 51(7), 1544-1554.
  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Gilon, C., et al. (Patent). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Gellman, S. H., et al. (2010).
  • Gellman, S. H., & Lee, M. R. (2010). Design and synthesis of beta-peptides with biological activity. PubMed.
  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49.
  • Vanier, G. S. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Collins, J. M. (2015). Microwave-assisted Peptide Synthesis. Books.
  • Teruya, K. (n.d.).
  • El-Faham, A., & Albericio, F. (2011).
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Seebach, D., et al. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Helvetica Chimica Acta.
  • König, W., & Geiger, R. (n.d.). 3.5 Carbodiimides. Thieme.
  • Coste, J., et al. (1995).
  • Chen, D., et al. (2019). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science (RSC Publishing).
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Britton, J., et al. (2025, June 13). Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv.
  • Aapptec Peptides. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • Britton, J., et al. (2025, November 6). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. RSC Publishing.
  • Gopi, H. N. (n.d.). Design and synthesis of constrained dipeptide units for use as β-sheet promoters.
  • Fields, G. B., et al. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.
  • Farkas, V., et al. (2019, September 27).

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of trans-ACBC Oligomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-aminocyclohexanecarboxylic acid (trans-ACBC)...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-aminocyclohexanecarboxylic acid (trans-ACBC) oligomers. These unique β-amino acid foldamers, with their propensity to form stable helical structures, offer exciting opportunities in peptidomimetics and material science.[1] However, their rigid, hydrophobic nature, driven by the cyclohexyl backbone, frequently presents a significant experimental hurdle: poor solubility in aqueous buffers.

This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and overcome these solubility issues effectively. We will explore the causative factors behind poor solubility and provide a systematic approach to achieving clear, stable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my trans-ACBC oligomers insoluble in aqueous buffers?

A1: The primary reason is the inherent hydrophobicity of the monomer unit. The trans-ACBC structure is dominated by a nonpolar cyclohexyl ring. As you build oligomers, the cumulative hydrophobicity increases significantly. Unlike standard peptides, trans-ACBC lacks a variety of hydrophilic side chains to improve water interaction.[2] Longer oligomers (trimers and above) are often only soluble in organic solvents or require organic co-solvents to dissolve in aqueous systems.[1] Furthermore, these oligomers can form stable secondary structures, like helices, which can facilitate intermolecular aggregation through hydrogen bonding and hydrophobic interactions, leading to precipitation.

Q2: What are the key factors I can manipulate to improve solubility?

A2: You have several levers to pull, each addressing a different physicochemical aspect of the dissolution process. The most critical factors are:

  • pH: This controls the charge state of the N- and C-termini.[3][4]

  • Co-solvents: Organic solvents can disrupt hydrophobic interactions.[2][5]

  • Ionic Strength: Salts can modulate electrostatic interactions.[3][6][7]

  • Temperature: Can influence both the kinetics of dissolution and the stability of aggregates.[3]

  • Physical Disruption: Methods like sonication can help break apart aggregated particles.[8][9]

Q3: Can I predict the solubility of my trans-ACBC oligomer before starting my experiment?

A3: While precise prediction is difficult, you can make an educated assessment. The dominant factor will be the oligomer length. Based on available data, dimers may have some solubility, but trimers, tetramers, and hexamers are known to be poorly soluble in non-organic solvents.[1] If your oligomer is longer than a dimer and lacks any solubilizing modifications (e.g., PEGylation, charged tags), you should anticipate the need for solubility-enhancing strategies from the outset. It is always best practice to perform a small-scale solubility test before dissolving your entire sample.[2][8][10]

Troubleshooting Guide: From Precipitate to Clear Solution

This section provides a systematic, question-driven approach to resolving common solubility problems.

Problem 1: My lyophilized trans-ACBC oligomer powder will not dissolve in my aqueous buffer.

This is the most common starting point. A systematic approach is crucial to avoid sample loss and experimental failure.

Initial Troubleshooting Workflow

The following diagram outlines a logical decision-making process for initial solubilization attempts.

G cluster_0 Initial Solubilization Strategy Start Start: Lyophilized Oligomer TestSmall Q: Is this the first attempt? Test a small aliquot (e.g., <1mg) first! Start->TestSmall UseWater Step 1: Try Sterile, Deionized Water TestSmall->UseWater Yes CheckpH Step 2: Adjust pH (away from pI) UseWater->CheckpH Fails Success Success: Clear Solution Proceed to experiment UseWater->Success Dissolves Acidic Try dilute Acetic Acid (10%) or Formic Acid (0.1%) CheckpH->Acidic Basic Oligomer (Net Charge > 0) Basic Try dilute Ammonium Hydroxide (0.1%) or Ammonium Bicarbonate CheckpH->Basic Acidic Oligomer (Net Charge < 0) UseCoSolvent Step 3: Use an Organic Co-Solvent Acidic->UseCoSolvent Fails Acidic->Success Dissolves Basic->UseCoSolvent Fails Basic->Success Dissolves DMSO Try minimal DMSO, DMF, or ACN (e.g., 5-10% of final volume) UseCoSolvent->DMSO Dilute Slowly add aqueous buffer to the organic stock solution DMSO->Dilute Dilute->Success Dissolves Failure Still Insoluble: Consider advanced strategies (denaturants, different co-solvents) Dilute->Failure Precipitates

Caption: Workflow for preparing a stable trans-ACBC oligomer stock solution.

Analytical Techniques for Solubility & Aggregation Assessment

Confirming the state of your oligomer in solution is a critical, self-validating step. Do not rely on visual inspection alone.

TechniqueWhat It MeasuresApplication in Solubility Studies
UV-Vis Spectroscopy Concentration of soluteAfter centrifugation, measuring the absorbance of the supernatant confirms that the material is dissolved, not suspended.
Reversed-Phase HPLC (RP-HPLC) Purity and quantityThe gold standard for quantifying the concentration of soluble peptide and detecting degradation or impurities. [11][12][13]
Dynamic Light Scattering (DLS) Hydrodynamic radius of particlesCan distinguish between monomers, small oligomers, and large aggregates. An excellent tool to monitor aggregation over time. [13]
Circular Dichroism (CD) Spectroscopy Secondary structureCan detect conformational changes that may precede or accompany aggregation (e.g., an increase in β-sheet-like structures). [13][14]

By combining a systematic solubilization strategy with robust analytical validation, you can confidently prepare high-quality, stable solutions of trans-ACBC oligomers for your research and development endeavors.

References

  • Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics.
  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.
  • Barreto, M. C., et al. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC.
  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines - How to solubilize a peptide.
  • ThermoFisher Scientific. (n.d.). Peptide solubility guidelines.
  • Anaspec. (n.d.). Peptide Synthesis Knowledge Base.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
  • Activotec. (n.d.). Peptide Storage and Solubilization.
  • BenchChem. (n.d.). Troubleshooting aggregation in peptides containing pyroglutamic acid.
  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • White Rose Research Online. (2025, November 26). PIIS0021925826000931.pdf.
  • Fashion Sustainability Directory. (2025, April 8). Ionic Strength Effect.
  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • ResearchGate. (2013, September 14). How to avoid protein aggregation during protein concentration?.
  • PMC. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • PubMed Central. (n.d.). Ionic Strength Effects on Amyloid Formation by Amylin Are a Complicated Interplay between Debye Screening, Ion Selectivity, and Hofmeister Effects.
  • Appella, D. H., et al. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.
  • MDPI. (2020, May 30). The Effect of Oligomerization on A Solid-Binding Peptide Binding to Silica-Based Materials.

Sources

Optimization

stability of trans-2-aminocyclobutane-1-carboxylic acid under acidic conditions

Topic: Stability of trans-2-aminocyclobutane-1-carboxylic acid (tACBC) under acidic conditions Executive Technical Summary trans-2-Aminocyclobutane-1-carboxylic acid (tACBC) is a conformationally constrained cyclic -amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of trans-2-aminocyclobutane-1-carboxylic acid (tACBC) under acidic conditions

Executive Technical Summary

trans-2-Aminocyclobutane-1-carboxylic acid (tACBC) is a conformationally constrained cyclic


-amino acid. Unlike flexible linear amino acids, the cyclobutane ring imposes significant steric rigidity. In acidic media, tACBC acts as a stable ammonium salt (e.g., hydrochloride).

Core Stability Verdict:

  • Ambient Acidic Stability: High. The compound is stable in dilute and strong aqueous acids (e.g., 1M to 6M HCl) at room temperature.

  • Thermal Acidic Stability: Moderate. Stable up to 80°C . Exceeding this temperature threshold in strong acid risks epimerization and potential racemization , although the trans isomer is thermodynamically favored over the cis form.

  • Degradation Risks: The primary risk is not ring cleavage (which requires extreme conditions) but stereochemical integrity loss at the

    
    -carbon.
    

Detailed Stability & Mechanism Guide

The Thermodynamic Landscape

The stability of tACBC is governed by the strain energy of the cyclobutane ring (~26 kcal/mol) and the substituents' orientation.

  • Trans vs. Cis: The trans isomer places the amino and carboxyl groups in a pseudo-diequatorial conformation, minimizing steric repulsion. This makes the trans isomer thermodynamically more stable than the cis isomer.

  • Acidic Protection: In acidic pH (< 2.0), the amino group is fully protonated (

    
    ). This prevents nucleophilic attack by the amine on the carboxyl carbon, effectively blocking the formation of 
    
    
    
    -lactams (which would form a highly strained bicyclo[2.2.0] system).
Visualizing the Stability Pathway

tACBC_Stability cluster_conditions Experimental Conditions Trans Trans-tACBC (Thermodynamically Stable) Protonated Protonated Species (NH3+ / COOH) Trans->Protonated Acid (pH < 2) Protonated->Trans Reversible Transition Enolization Transition State (Planar C1) Protonated->Transition Heat > 80°C (Acid Catalyzed) Transition->Trans Major Path (Return to Stable) Cis Cis-ACBC (Less Stable) Transition->Cis Minor Path (Epimerization) Racemate Racemic Mixture (Optical Purity Loss) Transition->Racemate Prolonged Heat

Figure 1: Stability and degradation logic flow. The trans isomer resists conversion to cis due to thermodynamics, but high heat in acid can access the enolization transition state, leading to potential racemization.

Troubleshooting & FAQs

Category: Hydrolysis & Synthesis[1][2][3][4][5]

Q1: I am using 6N HCl to hydrolyze a peptide containing tACBC. Will the residue survive?

  • Answer: Yes, but temperature control is critical.

  • Technical Insight: Standard protein hydrolysis (110°C, 24h) is too harsh for maintaining strict stereochemical purity of cyclic

    
    -amino acids.
    
  • Recommendation: Perform hydrolysis at 70–80°C for a longer duration (e.g., 48h) or use microwave-assisted hydrolysis at controlled temperatures. Literature indicates tACBC is stable in HCl below 80°C without epimerization [1].[1]

Q2: I observe a small secondary peak in my HPLC after acid treatment. Is it the lactam?

  • Answer: It is highly unlikely to be the lactam.

  • Reasoning: Forming a

    
    -lactam from tACBC requires forming a bicyclo[2.2.0]hexane system, which is immensely strained. Furthermore, the trans geometry physically prevents the amine from attacking the carbonyl carbon.
    
  • Troubleshooting:

    • Check for epimerization : The peak is likely the cis-isomer (if heat was used).

    • Check for esterification : If you used alcohol (MeOH/EtOH) with acid, you likely formed the methyl/ethyl ester.

Category: Storage & Solubility

Q3: My tACBC salt is hygroscopic. How should I store it?

  • Answer: Store at 4°C or -20°C in a desiccator.

  • Protocol: As a hydrochloride salt, it will absorb atmospheric moisture. If it becomes a sticky gum, redissolve in water, freeze, and lyophilize to recover the powder.

Q4: Can I dissolve tACBC in TFA (Trifluoroacetic acid)?

  • Answer: Yes. tACBC is stable in neat TFA for short periods (used in cleavage from resins).

  • Caution: Avoid prolonged storage in TFA at room temperature, as TFA anhydrides can occasionally promote unwanted acylation if other nucleophiles are present.

Validated Experimental Protocols

Protocol A: Stability Testing (QC Check)

Use this protocol to verify if your experimental conditions have degraded the compound.

Materials:

  • Sample: tACBC (approx 1 mg)

  • Solvent: 0.1 M HCl (aqueous)

  • Control: Freshly prepared standard

Step-by-Step:

  • Preparation: Dissolve 1 mg of tACBC in 1 mL of 0.1 M HCl.

  • Stress Test (Optional): Heat an aliquot at 80°C for 4 hours.

  • Analysis (HPLC-CAD or LC-MS):

    • Note: tACBC lacks a strong UV chromophore. Use Charged Aerosol Detection (CAD), ELSD, or MS, or derivatize.

    • Column: C18 or HILIC (Zwitterionic phase recommended for polar amino acids).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 0-20% B over 15 mins (Compound is very polar and elutes early on C18).

  • Criteria: The trans isomer typically elutes differently from the cis isomer. If the stressed sample shows a split peak or a new peak compared to the control, epimerization has occurred.

Protocol B: Safe Removal of Acid

Use this when isolating tACBC after acidic hydrolysis.

  • Dilution: Dilute the strong acid mixture with an equal volume of water.

  • Evaporation: Use a rotary evaporator. Bath temperature must not exceed 40°C.

  • Chase: Co-evaporate with water (3x) to remove excess HCl.

  • Lyophilization: Freeze the aqueous residue and lyophilize to obtain the stable hydrochloride salt.

Data Summary: Stability Limits

ParameterConditionStability StatusRecommendation
Acid Concentration 0.1 M - 6.0 M HClStable Standard handling.
Temperature < 70°CStable Safe zone for processing.
Temperature 80°C - 100°CRisk Monitor for epimerization (<5%).
Temperature > 110°CUnstable High risk of stereochemical loss.
Solvent Water, MeOH, TFAStable Avoid basic conditions (promotes isomerization).

References

  • Fernandes, C., Pereira, E., Faure, S., & Aitken, D. J. (2009).[2] Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. The Journal of Organic Chemistry, 74(8), 3217–3220.[2]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(8), 4760–4767. (Context on cyclic beta-amino acid stability in HCl). [1]

  • PubChem.[3] (n.d.). 2-Aminocyclobutane-1-carboxylic acid.[4][3][5][6][7][8] National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Photochemical Synthesis of ACBC

Welcome to the technical support center for the photochemical synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC). This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the photochemical synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this valuable, conformationally constrained amino acid.[1] Our approach is rooted in explaining the fundamental principles behind each experimental step, ensuring you can not only solve immediate issues but also build a robust and reproducible synthetic protocol.

Section 1: Foundational Concepts - Why Photochemical Yields Falter

Before diving into specific troubleshooting steps, it's crucial to understand the core concept governing the efficiency of any photochemical reaction: Quantum Yield (Φ) .

Q1: What is Quantum Yield and why is it the most critical parameter for my reaction's success?

A1: Quantum yield (Φ) is the efficiency of a photochemical process. It's defined as the ratio of the number of molecules undergoing a specific event (e.g., forming the desired product) to the number of photons absorbed by the system.[2][3] A quantum yield of less than 1% can lead to significant cost penalties and productivity limits, sometimes capping output at less than one mole per day, regardless of the product yield in the reaction mixture.[4] Optimizing for a high quantum yield is often more beneficial than optimizing for product yield alone.[4]

Several factors can negatively impact your quantum yield:

  • Competing Processes: After absorbing a photon, your starting material can lose that energy through non-productive pathways like fluorescence (light emission), internal conversion (heat), or intersystem crossing to an unreactive triplet state.[2]

  • Energy Transfer: Energy can be transferred to other molecules in the solution, including solvents or impurities, which don't lead to product formation.[2]

  • Side Reactions: The excited state of your molecule is highly reactive and can engage in undesired reactions, such as degradation or polymerization.[5][6]

  • Product Photodegradation: The ACBC product itself might absorb light at the wavelength you are using and decompose, reducing the net yield.[7][8]

Section 2: Troubleshooting Guide - A Systematic Approach

Low yields are a common frustration in photochemical synthesis.[9] This section provides a systematic, question-driven approach to identifying and resolving the root cause of the problem.

Workflow for Troubleshooting Low Yields

Here is a logical workflow to diagnose issues in your photochemical synthesis.

TroubleshootingWorkflow start Low Yield Observed check_setup 1. Evaluate Reaction Setup start->check_setup check_params 2. Optimize Reaction Parameters start->check_params check_reagents 3. Verify Reagents & Substrate start->check_reagents analyze_output 4. Analyze Reaction Output start->analyze_output light_source Light Source & Wavelength check_setup->light_source reactor_design Reactor Geometry & Material check_setup->reactor_design degassing Inert Atmosphere (Degassing) check_setup->degassing time Irradiation Time check_params->time concentration Substrate Concentration check_params->concentration temp Temperature Control check_params->temp sensitizer Sensitizer/Catalyst Use check_params->sensitizer purity Starting Material Purity check_reagents->purity solvent Solvent Purity & Choice check_reagents->solvent byproducts Identify Byproducts (GC-MS/LC-MS) analyze_output->byproducts degradation Assess Product Degradation analyze_output->degradation

Caption: A troubleshooting workflow for addressing low yields in photochemical synthesis.

Category 1: Reaction Setup & Equipment

Q2: My yield is very low and inconsistent. Could my photoreactor setup be the problem?

A2: Absolutely. The design of your photoreactor is critical for reproducible results.[10] Key factors include:

  • Light Penetration: Ensure your reaction vessel material (e.g., quartz or borosilicate glass) is transparent at the desired wavelength. Standard borosilicate glass, for instance, absorbs significantly below 300 nm.

  • Uniform Irradiation: The light must be distributed evenly throughout the reaction mixture.[11] If not, some parts of the solution may be over-irradiated while others are under-irradiated. A setup with mirrors or multiple light sources can improve homogeneity.[10]

  • Temperature Control: Photochemical reactions can generate significant heat. Use a cooling system (e.g., a cooling fan or a jacketed vessel) to maintain a constant, optimized temperature, as thermal side reactions can decrease yield.[10][12]

Q3: I'm not degassing my solvent. How important is it to remove oxygen?

A3: It is critically important. Dissolved oxygen is a notorious quencher of excited triplet states, which are key intermediates in many photochemical reactions, including those for forming cyclobutane rings.[9] Oxygen can intercept the excited state of your starting material or sensitizer, returning it to the ground state before it can react, thus killing your reaction. It can also lead to unwanted photo-oxidation byproducts.

  • Solution: Degas your solvent thoroughly before use by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[12]

Category 2: Reaction Parameters

Q4: How do I choose the correct wavelength and irradiation time?

A4: This is a balancing act.

  • Wavelength: The ideal wavelength is one that is strongly absorbed by your reactant (or photosensitizer) but not by your product or solvent.[3] Check the UV-Vis absorption spectra of your starting materials and product. Irradiating at a wavelength where the product absorbs can lead to photochemical degradation.[7][13]

  • Irradiation Time: Insufficient time leads to an incomplete reaction.[12] However, over-irradiation is a common cause of low yields, as it can decompose the desired product into secondary photoproducts.[12]

    • Solution: Monitor the reaction's progress over time. Take small aliquots at regular intervals (e.g., every 30 minutes) and analyze them by TLC, LC-MS, or GC-MS to determine the point of maximum product concentration.

Q5: My reaction is very slow and the yield is poor. Should I increase the substrate concentration?

A5: Not necessarily. While very dilute conditions can hinder intermolecular reactions, excessively high concentrations can also be detrimental.[9]

  • Problem: At high concentrations, the light may be absorbed only by the first few millimeters of the solution (the "inner filter effect"). The rest of the solution is left in the dark, leading to low overall conversion. High concentrations can also promote side reactions like polymerization or self-quenching.[2]

  • Solution: There is an optimal concentration for every photochemical reaction. Start with a moderate concentration (e.g., 0.01-0.05 M) and run small-scale experiments at varying concentrations to find the sweet spot for your specific setup.

Category 3: Substrate & Potential Side Reactions

The synthesis of ACBC likely involves the formation of a cyclobutane ring. The two most common photochemical strategies for this are the [2+2] photocycloaddition and the Norrish-Yang (Norrish Type II) cyclization .[14][15][16]

ReactionPathways cluster_0 [2+2] Photocycloaddition Pathway cluster_1 Norrish-Yang Cyclization Pathway p2_start Alkene + α,β-Unsaturated Carbonyl p2_excited Excited State p2_start->p2_excited p2_product Cyclobutane Ring p2_excited->p2_product ny_start Carbonyl with γ-Hydrogen ny_excited Excited State ny_start->ny_excited ny_h_abs γ-Hydrogen Abstraction ny_excited->ny_h_abs ny_biradical 1,4-Biradical Intermediate ny_h_abs->ny_biradical ny_product Cyclobutanol Derivative ny_biradical->ny_product Cyclization ny_cleavage Cleavage Products (Alkene + Enol) ny_biradical->ny_cleavage Fragmentation (Side Reaction)

Caption: Common photochemical pathways for forming the cyclobutane core of ACBC.

Q6: I am attempting a Norrish-Yang cyclization, but I'm getting significant amounts of cleavage products instead of the desired cyclobutanol precursor. Why?

A6: The 1,4-biradical intermediate in a Norrish Type II reaction has two main fates: cyclization to form the cyclobutanol or fragmentation into an alkene and an enol.[14][16] The balance between these two pathways is sensitive to several factors:

  • Conformation: For cyclization to occur, the 1,4-biradical must be able to adopt a conformation where the two radical centers are close enough to form a bond. If the molecular structure is too rigid or sterically hindered, fragmentation may be favored.[14]

  • Solvent Polarity: The lifetime and behavior of the biradical can be influenced by the solvent.[16]

  • Radical Stability: The stability of the radicals in the biradical can influence the reaction outcome. For example, abstraction of a tertiary γ-hydrogen is often more favorable than a primary one.[14]

    • Solution: Try modifying the substrate to favor a cyclization-friendly conformation. Experiment with different solvents, starting with non-polar aprotic solvents like benzene or THF.[17]

Q7: My [2+2] photocycloaddition is inefficient. What can I do?

A7: Low efficiency in [2+2] cycloadditions is common.[9]

  • Use a Photosensitizer: If direct irradiation isn't working, the reaction may proceed more efficiently through a triplet excited state. A triplet sensitizer, such as acetone or benzophenone, can absorb the light and transfer the energy to one of your reactants.[15] Acetone is often used as both the solvent and the sensitizer.[15]

  • Check Electronic Properties: The reaction often works best between an electron-rich alkene and an electron-poor alkene (or α,β-unsaturated system).[9] If your substrates have similar electronic properties, the reaction may be sluggish.

Q8: I am seeing byproducts that suggest my amino acid is reacting. What's happening?

A8: The functional groups of amino acids can lead to specific side reactions during synthesis.[18]

  • Decarboxylation: The carboxylic acid group, especially in an excited state or in the presence of a photocatalyst, can be lost as CO₂. Photodecarboxylation is a known reaction pathway.[19]

  • Racemization: The chiral center of the amino acid can be susceptible to racemization under harsh conditions or via certain intermediates, leading to a loss of stereochemical purity.[19]

  • Side-Chain Reactions: If your ACBC precursor has other reactive groups on its side chain, they may interfere with the desired photochemical transformation.[18]

    • Solution: Use protecting groups for the amino and carboxyl functions that are stable to the photochemical conditions. Monitor for byproducts using mass spectrometry to identify their structures and infer the side reaction pathway.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Monitored Photochemical Reaction

This protocol provides a framework for systematically optimizing irradiation time.

  • Setup: Assemble your photoreactor (e.g., an immersion well reactor with a cooling jacket). Ensure the lamp is appropriate for the required wavelength.[12]

  • Preparation: Prepare a 0.02 M solution of your starting material in a suitable, freshly degassed solvent (e.g., acetone if it's also the sensitizer).

  • Initiation: Start the coolant flow and maintain a constant temperature (e.g., 20 °C). Purge the solution with Argon for 20 minutes.[12]

  • Irradiation: Turn on the lamp. Immediately take a "t=0" time point sample.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Analysis: Immediately analyze each aliquot by a suitable method (TLC, LC-MS, or ¹H NMR) to quantify the consumption of starting material and the formation of the product.

  • Termination: Plot the concentration of the product versus time. Stop the reaction when the product concentration plateaus or begins to decrease to avoid over-irradiation and product degradation.[12]

  • Workup & Purification: Once the optimal time is reached, turn off the lamp, concentrate the solvent under reduced pressure, and purify the crude product via column chromatography or recrystallization.[12]

Table 1: Key Parameter Optimization Summary
ParameterCommon RangeRationale for OptimizationPotential Issue if Incorrect
Wavelength 254 nm - 450 nmMatch absorbance of reactant/sensitizer; avoid product absorbance.[3][9]Inefficient energy absorption; product degradation.[7]
Concentration 0.01 M - 0.1 MBalance reaction rate with light penetration (avoid inner filter effect).[9]Slow reaction (too dilute); poor light penetration (too concentrated).
Temperature 0 °C - 40 °CMinimize thermal side reactions; control solvent evaporation.[12]Increased rate of undesired thermal side reactions.
Solvent Acetone, Acetonitrile, THF, BenzeneSolubilize reactants; act as sensitizer (acetone); be transparent at irradiation λ.[15][17]Quenching of excited state; light absorption by solvent; side reactions.
Atmosphere Inert (N₂ or Ar)Prevent quenching of triplet states by O₂.[9]Drastically reduced quantum yield due to quenching.

Section 4: References

  • The cost of quantum yield. (n.d.). NSF Public Access Repository. Retrieved from [Link]

  • Quantum yield determination and interpretation. (2025, August 15). Fiveable. Retrieved from [Link]

  • Precision Photochemistry: Every Photon Counts. (2025, August 4). PMC. Retrieved from [Link]

  • Photochemical Reactor Setup | Photoreactor Design by HepatoChem. (n.d.). HepatoChem. Retrieved from [Link]

  • Optimization of a Scalable Photochemical Reactor for Reactions with Singlet Oxygen. (2014, August 8). ACS Publications. Retrieved from [Link]

  • Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. (n.d.). SciSpace. Retrieved from [Link]

  • Absolute control over the quantum yield of a photodissociation reaction mediated by nonadiabatic couplings. (2024, August 23). RSC Publishing. Retrieved from [Link]

  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. (2016, April 27). ACS Publications. Retrieved from [Link]

  • Norrish type-2 reaction: Basic concept, Mechanism and Examples. (2024, April 28). YouTube. Retrieved from [Link]

  • Photochemical abiotic synthesis of amino-acid precursors from simulated planetary atmospheres by vacuum ultraviolet light. (2005, August 1). AIP Publishing. Retrieved from [Link]

  • Photochemical Synthesis of Ammonia and Amino Acids from Nitrous Oxide. (2022, April 15). PubMed. Retrieved from [Link]

  • Solid-Phase Photochemical Peptide Homologation/Cyclization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. (n.d.). OpenBU. Retrieved from [Link]

  • Ascorbic acid degradation in aqueous solution during UV-Vis irradiation. (2019, November 1). PubMed. Retrieved from [Link]

  • Photochemical Reactions as Key Steps in Organic Synthesis. (2008, February 27). Chemical Reviews. Retrieved from [Link]

  • Norrish Type 2 reaction || gamma-H abstraction || Solved problems || Chemicos academy. (2020, August 31). YouTube. Retrieved from [Link]

  • Applications of Norrish type I and II reactions in the total synthesis of natural products. (2021, September 18). SciSpace. Retrieved from [Link]

  • A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. (n.d.). PMC. Retrieved from [Link]

  • The degradation pathways of CA in UV photolysis and UV/chlorine... (n.d.). ResearchGate. Retrieved from [Link]

  • Photochemistry in Medicinal Chemistry and Chemical Biology. (2024, March 8). iris.unina.it. Retrieved from [Link]

  • Photochemistry of phthalimidoadamantane dipeptides: effect of amino acid side chain on photocyclization. (2023, May 6). PubMed. Retrieved from [Link]

  • Norrish Type II Reaction 2010. (n.d.). Scribd. Retrieved from [Link]

  • Photochemical Reaction and Applications in Organic Synthesis. (2021, June 22). Iris Publishers. Retrieved from [Link]

  • Photochemical Reaction and Applications in Organic Synthesis. (2021, June 22). Iris Publishers. Retrieved from [Link]

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (n.d.). PubMed. Retrieved from [Link]

  • Impact of UV-C on material degradation: a scoping literature review. (2025, September 2). PMC. Retrieved from [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (n.d.). Scilit. Retrieved from [Link]

  • The synthesis of cyclic amino acids. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved from [Link]

  • Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO4 Photocatalyst. (2022, June 24). MDPI. Retrieved from [Link]

  • Degradation of clofibric acid in UV/chlorine disinfection process: kinetics, reactive species contribution and pathways. (2018, February 7). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Aggregation in trans-ACBC β-Peptide Synthesis

A Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis of β-peptides containing trans-2-aminocyclo...

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis of β-peptides containing trans-2-aminocyclobutanecarboxylic acid (trans-ACBC): on-resin aggregation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles, to help you navigate and overcome this synthetic hurdle.

The Challenge: Aggregation in β-Peptide Synthesis

During solid-phase peptide synthesis (SPPS), the growing peptide chain, while anchored to an insoluble resin, can self-associate through intermolecular hydrogen bonds. This process, known as aggregation, often leads to the formation of stable secondary structures like β-sheets.[1][2] The consequences for your synthesis can be severe, ranging from sluggish and incomplete deprotection and coupling reactions to complete synthesis failure.[1][3][4] This phenomenon is highly dependent on the peptide sequence, with hydrophobic residues often increasing the likelihood of aggregation.[1][3]

β-Peptides, with their unique backbone structures, can present distinct challenges compared to their α-peptide counterparts. The conformational constraints imposed by cyclic residues like trans-ACBC can influence the propensity for aggregation, making a tailored approach to synthesis essential.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of on-resin aggregation during my trans-ACBC β-peptide synthesis?

A1: The most common indicator of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent.[3] In batch synthesis, you might observe the resin bed shrinking.[4] For those using continuous flow synthesizers, a flattened and broadened Fmoc deprotection profile is a key sign.[4] It's also important to note that standard monitoring tests like the ninhydrin (Kaiser) or TNBS test can become unreliable and may produce false negatives in cases of severe aggregation.[4]

Q2: My sequence is rich in hydrophobic residues. How can I proactively prevent aggregation?

A2: For sequences with a high content of hydrophobic amino acids, which are prone to aggregation in aqueous solutions, several proactive strategies can be employed.[5] One of the most effective approaches is the incorporation of backbone-protecting groups.[3][6][7] These groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), are attached to the amide nitrogen and physically block the formation of intermolecular hydrogen bonds that lead to β-sheet formation.[1][3][6] Introducing an Hmb or Dmb-protected residue approximately every six to seven residues can effectively disrupt aggregation.[3]

Q3: Can I predict if my trans-ACBC β-peptide sequence is likely to aggregate?

A3: While precise prediction remains challenging, several factors can indicate a higher likelihood of aggregation.[1] The amino acid composition is a strong predictor.[8] Generally, aggregation becomes more probable as the peptide chain elongates, particularly after the fifth residue.[1][3] Sequences known to favor β-sheet formation are also at higher risk.[1] There are also computational tools and algorithms available that can analyze a primary sequence to identify aggregation-prone regions (APRs), which can aid in planning your synthesis strategy.[1]

Q4: What are pseudoproline dipeptides, and can they be used in β-peptide synthesis to prevent aggregation?

A4: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are reversibly protected as an oxazolidine or thiazolidine ring.[1] When incorporated into a growing peptide chain, this ring structure introduces a "kink" that disrupts the interchain hydrogen bonding responsible for β-sheet formation and aggregation.[1][6] This enhances the solvation of the peptide chain and improves reaction kinetics.[1][4] While primarily used for α-peptides, the principle of using structure-disrupting elements is applicable to β-peptide synthesis. If your trans-ACBC β-peptide sequence also contains compatible β-amino acids derived from serine or threonine, this strategy could be adapted. The native residue is fully restored during the final cleavage from the resin.[1][4]

Troubleshooting Guide: A Systematic Approach to Overcoming Aggregation

When faced with signs of aggregation, a systematic approach to troubleshooting is crucial. The following sections detail proven strategies, from simple solvent adjustments to more advanced chemical interventions.

Initial Interventions: Modifying the Synthesis Environment

These strategies involve altering the physical and chemical environment of the synthesis to disrupt intermolecular interactions.

StrategyDescriptionKey Considerations
Solvent Exchange Switch from standard solvents like DMF to more polar, aprotic solvents such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction mixture.[3] These solvents can improve the solvation of the growing peptide chain.Ensure compatibility with your resin and other reagents.
Elevated Temperature Increasing the coupling temperature can provide the necessary energy to overcome the activation barrier for difficult couplings and disrupt hydrogen bonds.[3]Monitor for potential side reactions that may be accelerated at higher temperatures.
Sonication Applying ultrasonic energy to the reaction vessel can physically break up aggregated clumps of peptide-resin, improving reagent accessibility.[3]Use in short bursts to avoid excessive heating and potential degradation of the resin or peptide.
Chaotropic Salts The addition of chaotropic salts, such as LiCl or NaClO₄, to the coupling mixture can disrupt the structure of water and interfere with the hydrophobic interactions that drive aggregation.[3][9]These salts should be washed out thoroughly after the coupling step.
Advanced Chemical Strategies: Modifying the Peptide Backbone

If environmental modifications are insufficient, direct chemical intervention by incorporating "difficult sequence" disrupting elements may be necessary.

Backbone Protection with Hmb and Dmb Groups

The use of 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen is a highly effective method for preventing aggregation.[3][6][7]

  • Mechanism of Action: These groups physically block the amide nitrogen from participating in the hydrogen bonding network that leads to the formation of β-sheets.[1][6]

  • Application: It is recommended to incorporate an Hmb or Dmb-protected amino acid every six to seven residues to effectively disrupt aggregation.[3] These groups also offer the added benefit of preventing aspartimide formation.[1][3]

  • Removal: Hmb and Dmb groups are typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection of the peptide.[3][9]

Experimental Protocols
Protocol 1: Difficult Coupling with Chaotropic Salts

This protocol is recommended when you observe signs of poor swelling or incomplete coupling.

  • Fmoc-Deprotection: Perform the standard Fmoc deprotection protocol using piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Chaotropic Salt Wash (Optional but Recommended): Wash the resin with a 0.8 M solution of LiCl in DMF (2 x 1 minute).[2] This step helps to pre-disrupt any existing secondary structures.[2]

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-trans-ACBC-OH (or other β-amino acid) with your chosen coupling reagent (e.g., HATU, HBTU) and a tertiary amine base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin. If not performing the pre-wash, the chaotropic salt can be added directly to this mixture.[2]

  • Reaction: Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) at room temperature or slightly elevated temperature (e.g., 40°C).

  • Monitoring: Monitor the completion of the coupling reaction using the TNBS test, as the Kaiser test may be unreliable.[2]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and the chaotropic salt.

Protocol 2: Incorporation of an Hmb/Dmb-Protected Amino Acid

This protocol should be planned in advance for sequences known to be aggregation-prone.

  • Synthesis up to Insertion Point: Synthesize the peptide chain up to the residue preceding the planned Hmb/Dmb insertion.

  • Fmoc-Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Hmb/Dmb Amino Acid:

    • Activate the Fmoc-AA(Hmb/Dmb)-OH using a suitable coupling reagent. Note that couplings onto the Hmb/Dmb-protected nitrogen can be sterically hindered and may require stronger coupling reagents or longer reaction times.

    • Add the activated amino acid to the resin and allow the reaction to proceed until completion, as monitored by the TNBS test.

  • Continue Synthesis: After successful coupling, proceed with the standard SPPS cycles for the subsequent residues.

  • Final Cleavage: The Hmb/Dmb group will be cleaved during the final TFA cleavage cocktail treatment. The addition of scavengers like triisopropylsilane (TIS) is recommended.[2][9]

Visualizing the Problem and Solutions
The Mechanism of On-Resin Aggregation

Aggregation cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Peptide_Chains Growing Peptide Chains on Resin H_Bonding Intermolecular H-Bonding Peptide_Chains->H_Bonding Self-Association Beta_Sheet β-Sheet Formation (Aggregation) H_Bonding->Beta_Sheet Incomplete_Reactions Incomplete Deprotection & Coupling Beta_Sheet->Incomplete_Reactions Blocks Reactive Sites

Caption: The process of on-resin aggregation during SPPS.

Troubleshooting Workflow for Aggregation

Troubleshooting Start Signs of Aggregation? (Poor Swelling, Failed Coupling) Solvent Switch to NMP or add DMSO Start->Solvent Yes Temp_Sonic Increase Temperature or Apply Sonication Solvent->Temp_Sonic Issue Persists Success Continue Synthesis Solvent->Success Resolved Salts Add Chaotropic Salts (e.g., LiCl) Temp_Sonic->Salts Issue Persists Temp_Sonic->Success Resolved Backbone_Prot Re-synthesize with Backbone Protection (Hmb/Dmb) Salts->Backbone_Prot Issue Persists Salts->Success Resolved

Sources

Reference Data & Comparative Studies

Validation

NMR Conformational Analysis of trans-ACBC Peptides: A Comparative Technical Guide

Topic: NMR Conformational Analysis of trans-ACBC Containing Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of tra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Conformational Analysis of trans-ACBC Containing Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of trans-2-aminocyclobutane-1-carboxylic acid (trans-ACBC) into peptide backbones represents a high-precision strategy for inducing specific secondary structures, particularly in the design of foldamers and peptidomimetics. Unlike flexible linear peptides or standard


-amino acid constraints (like Aib), trans-ACBC acts as a rigid 

-amino acid module that locks the backbone torsion angles (

) through ring constraints.

This guide objectively compares trans-ACBC against its stereochemical and structural alternatives (cis-ACBC, ACPC, and linear


-residues), providing the NMR methodologies required to validate these conformations.

Part 1: The Comparative Landscape

Defining the Target: trans-ACBC

In the context of conformational analysis, trans-ACBC refers to (1R,2R)- or (1S,2S)-2-aminocyclobutane-1-carboxylic acid . It is a cyclic ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-amino acid.
  • Mechanism of Action: The cyclobutane ring restricts rotation around the

    
     bond, forcing the backbone into specific torsion angles that favor defined helices (e.g., 12-helices) or sheets, depending on the oligomer context.
    
Comparative Performance Matrix

The following table contrasts trans-ACBC with its primary alternatives in peptidomimetic design.

Featuretrans-ACBC cis-ACBC trans-ACPC (Cyclopentane) Linear

-Alanine
Ring Size 4-membered (High Strain)4-membered (High Strain)5-membered (Moderate Strain)None (Flexible)
Dominant Conformation 12-Helix / Folded Strand / Extended 12-HelixRandom Coil / Sheet
Rigidity ExtremeHighHighLow
H-Bonding Potential Promotes Intramolecular (

)
Promotes Intermolecular (Aggregation)Promotes IntramolecularSolvent Dependent
NMR Signature Large

(~9-11 Hz)
Small

(~2-5 Hz)
Large

Averaged

Structural Insights
  • vs. cis-ACBC: The most critical distinction is stereochemical. trans-ACBC places the amino and carboxyl groups in an anti-periplanar arrangement, pre-organizing the backbone for helical folding. cis-ACBC often disrupts helix formation, favoring extended strand geometries or sheet-like packing due to the syn-clinal arrangement.

  • vs. ACPC (Cyclopentane): While both induce 12-helices, trans-ACBC is more rigid due to the smaller ring size. This often results in higher thermal stability of the resulting foldamers but can make synthesis and solubility more challenging.

Part 2: NMR Methodological Deep Dive

To validate the conformation of a trans-ACBC peptide, a specific NMR workflow is required. The lack of an amide proton on the tertiary nitrogen (if N-alkylated) or the specific coupling patterns of the


-proton requires a tailored approach.
Key NMR Parameters for trans-ACBC
1. Vicinal Coupling Constants (

)

The Karplus relationship is the primary indicator of ring geometry.

  • Observation: trans-ACBC typically exhibits large

    
     values (9.0 – 11.5 Hz) for the ring protons 
    
    
    
    and
    
    
    .
  • Interpretation: This indicates a trans-diaxial-like relationship, consistent with the rigid constraints required for helix formation. cis-ACBC typically shows values < 6 Hz.

2. Temperature Coefficients (

)
  • Protocol: Measure amide proton chemical shifts (

    
    ) at 5K intervals (e.g., 298K to 323K).
    
  • Threshold:

    • < -3 ppb/K: Indicates shielded/hydrogen-bonded NH (Solvent inaccessible). Strong evidence of folding.

    • > -5 ppb/K: Indicates solvent-exposed NH. Evidence of flexibility or lack of secondary structure.[1]

3. NOE Patterns (The "Fingerprint")
  • 
    :  Strong intra-residue NOE between the 
    
    
    
    and the amide NH.
  • 
    :  Sequential amide-amide correlations are the hallmark of helical structures in 
    
    
    
    -peptides (specifically the 12-helix).
  • Long-range NOEs: In trans-ACBC foldamers, look for

    
     or 
    
    
    
    depending on the specific helix pitch (12-helix vs 14-helix).

Part 3: Experimental Protocols

Protocol A: Sample Preparation

Objective: Minimize aggregation to ensure observed NOEs are intramolecular.

  • Solvent Selection:

    • Start with CD₃OH (Methanol-d4) or CD₃CN for foldamer studies; these solvents promote H-bonding.

    • Use DMSO-d₆ only if solubility is an issue (Note: DMSO competes for H-bonds, potentially destabilizing weak helices).

    • Avoid CDCl₃ unless the peptide is fully protected and hydrophobic, as it can induce artificial aggregation.

  • Concentration: Prepare samples at 1–5 mM . Run a dilution study (e.g., 10 mM vs 1 mM) if aggregation is suspected (chemical shift changes > 0.05 ppm indicate aggregation).

  • Reference: Use internal TMS or residual solvent peak (e.g., CHD₂OH at 3.31 ppm).

Protocol B: Acquisition Strategy

Instrument: Minimum 500 MHz (600+ MHz recommended for dispersion).

  • 1D ¹H NMR: Baseline check for purity and dispersion. Sharp amide peaks (> 7.5 ppm) usually indicate folded structures.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Mixing Time: 60–80 ms.

    • Purpose: Identify the discrete spin systems of the ACBC ring (

      
      ).
      
  • 2D ROESY (Rotating-frame Overhauser Effect):

    • Mixing Time: 200–300 ms.

    • Why ROESY? Mid-sized peptides (MW 1000–2000 Da) often have a correlation time (

      
      ) where NOE passes through zero. ROESY guarantees positive cross-peaks (opposite sign to diagonal).
      
    • Critical Step: Differentiate chemical exchange (same sign as diagonal) from true NOE.

Part 4: Visualization of Logic & Workflow

Diagram 1: NMR Analysis Decision Tree

NMR_Decision_Logic Start Acquire 1H & 2D NMR Spectra Assign Assign Spin Systems (TOCSY) Start->Assign Coupling Measure 3J(Ha, Hb) Assign->Coupling Decision_J 3J Value? Coupling->Decision_J Trans_Conf Indicates Trans (Anti) Geometry (Rigid) Decision_J->Trans_Conf > 9 Hz Cis_Conf Indicates Cis (Syn) Geometry (Flexible/Strand) Decision_J->Cis_Conf < 6 Hz NOE_Check Analyze ROESY/NOESY Patterns Trans_Conf->NOE_Check Cis_Conf->NOE_Check Decision_NOE NOE Pattern? NOE_Check->Decision_NOE Helix Sequential dNN(i, i+1) = 12-Helix (Folded) Decision_NOE->Helix Sequential NH-NH Sheet Strong daN(i, i+1) = Extended/Sheet Decision_NOE->Sheet Sequential CaH-NH Temp_Coeff Temp Coeff < -3 ppb/K? Helix->Temp_Coeff Final_Fold CONFIRMED: Stable Foldamer Temp_Coeff->Final_Fold Yes (H-Bonded) Final_Flex Dynamic/Unstable Structure Temp_Coeff->Final_Flex No (Exposed)

Caption: Logical workflow for distinguishing trans-ACBC induced folding from flexible or extended conformations.

Diagram 2: Experimental Workflow for trans-ACBC Peptides

Standardized steps to ensure data integrity and reproducibility.

Experimental_Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis S1 Synthesis (Fmoc-tACBC) S2 Purification (HPLC >95%) S1->S2 S3 Sample Prep (CD3OH, 2-5mM) S2->S3 A1 1H 1D (Purity Check) S3->A1 A2 TOCSY (80ms) A1->A2 A3 ROESY (300ms) A2->A3 A4 VT-NMR (298-323K) A3->A4 D1 Restraints Gen (Distance/Angle) A4->D1 D2 Simulated Annealing (CYANA/XPLOR) D1->D2 D3 Bundle Overlay (RMSD Calc) D2->D3

Caption: End-to-end experimental pipeline from peptide synthesis to structural calculation.

References

  • Orzáez, M., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.[2] [Link]

  • Illa, O., et al. (2017).[3] Folding peptides studied by NMR: The relevance of the relative configuration in the folding of hybrid peptides. SeRMN-UAB.[3] [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta. [Link]

Sources

Comparative

Comparative Guide: CD Spectra of trans-ACBC vs. trans-ACPC Foldamers

Executive Summary This guide provides a technical comparison of the Circular Dichroism (CD) spectral signatures of -peptide foldamers derived from trans-2-aminocyclobutanecarboxylic acid (ACBC) and trans-2-aminocyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the Circular Dichroism (CD) spectral signatures of


-peptide foldamers derived from trans-2-aminocyclobutanecarboxylic acid (ACBC)  and trans-2-aminocyclopentanecarboxylic acid (ACPC) .

For researchers in peptidomimetics and drug discovery, the distinction is critical: while both residues are conformationally constrained cyclic


-amino acids, their differing ring sizes (4-membered vs. 5-membered) impose distinct backbone torsion angles (

). This results in divergent hydrogen-bonding preferences—typically the 12-helix for ACPC and variable preferences (including the 12-helix or 8-helix ) for ACBC depending on oligomer length and solvent conditions.

Structural Basis of Folding

The folding preference of cyclic


-amino acids is dictated by the rigidity of the cycloalkane ring, which restricts the 

torsion angle (

).
trans-ACPC (5-Membered Ring)
  • Dominant Fold: 12-Helix .[1][2]

  • Mechanism: The cyclopentane ring constrains the backbone dihedral angles to values (

    
    ) that are ideal for forming stable hydrogen bonds between the carbonyl of residue 
    
    
    
    and the amide proton of residue
    
    
    . This creates a "12-membered" H-bonded ring.[3]
  • Stability: Highly stable in organic solvents (MeOH, TFE) and capable of folding in aqueous solution when properly functionalized.

trans-ACBC (4-Membered Ring)
  • Dominant Fold: 12-Helix (primary) with access to 8-Helix or Strand motifs.

  • Mechanism: The cyclobutane ring is significantly more rigid and planar than the cyclopentane ring. While trans-ACBC can accommodate the 12-helix geometry, the increased ring strain and altered bond angles can destabilize the canonical 12-helix H-bond network compared to ACPC, occasionally favoring the 8-helix (nearest-neighbor H-bonding) or extended strand conformations in short oligomers.

  • Key Difference: ACBC is often used to "lock" local conformation more rigidly than ACPC, but with a penalty in conformational entropy that can alter the global fold.

Visualization: Structural Logic Flow

FoldamerLogic RingSize Ring Size Constraint Torsion Backbone Torsion (θ) RingSize->Torsion Defines Constraints HBond H-Bond Network (i to i+3 vs i to i+2) Torsion->HBond Limits Geometry HelixType Secondary Structure (12-Helix vs 8-Helix) HBond->HelixType Stabilizes CDSignal CD Spectral Signature HelixType->CDSignal Generates

Caption: Logical flow from molecular constraint to observable CD signal.

CD Spectral Analysis & Comparison

The CD spectrum is the primary tool for validating these secondary structures. The 12-helix has a distinct signature different from the mammalian


-helix or 

-sheet.
Spectral Characteristics[3][4][5][6][7][8][9][10][11]
Featuretrans-ACPC (12-Helix)trans-ACBC (12-Helix/Rigidified)

-Helix (Reference)
Primary Minimum ~219 – 222 nm ~218 – 220 nm 208 nm & 222 nm (Doublet)
Primary Maximum ~203 – 205 nm ~200 – 205 nm ~192 nm
Intensity (MRE) Strong (Length dependent)Strong (Often sharper transitions)Very Strong
Solvent Dependency Stable in MeOH; requires stabilization in

Similar; TFE often enhances signalStable in

Interpretation of Data[1][2][5][7][8][11][12][13][14][15]
  • The ACPC Signature: A trans-ACPC oligomer forming a 12-helix will display a single minimum around 220 nm and a maximum around 205 nm . This is the "fingerprint" of the 12-helix.

  • The ACBC Nuance: trans-ACBC oligomers often show a spectrum very similar to ACPC (supporting the 12-helix assignment). However, if the spectrum shifts significantly (e.g., minimum moving toward 205-210 nm or loss of the positive maximum), it may indicate a shift to an 8-helix or disordered state due to the high ring strain preventing optimal 12-helix packing.

  • Zero-Crossing: The crossover point (where ellipticity is zero) is typically around 210-212 nm for the 12-helix.

Experimental Protocol: Measuring Foldamer CD

To ensure data integrity and reproducibility, follow this self-validating protocol.

Reagents & Equipment[6]
  • Instrument: Jasco J-1500 or equivalent Circular Dichroism Spectropolarimeter.

  • Solvents: HPLC-grade Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE is a helix-promoting solvent.

  • Cuvette: Quartz, 1 mm (0.1 cm) pathlength.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve lyophilized foldamer in MeOH to a stock concentration of 1 mM.

    • Dilute to working concentration (typically 0.1 – 0.2 mM ) to keep High Tension (HT) voltage < 600V.

    • Validation: Measure concentration precisely using UV absorbance (if a chromophore like Tyr/Trp is present) or quantitative NMR.

  • Baseline Correction:

    • Acquire a "Solvent Blank" spectrum using the exact same cuvette and solvent batch.

    • Why: To subtract solvent absorption and cuvette artifacts.

  • Data Acquisition:

    • Range: 260 nm to 190 nm.

    • Scan Speed: 50 nm/min.

    • Accumulations: 3–5 scans (averaged to reduce noise).

    • Temperature: 25°C (Peltier controlled).

  • Data Processing:

    • Subtract Baseline.

    • Convert raw ellipticity (

      
      , mdeg) to Mean Residue Ellipticity (MRE)  using the formula:
      
      
      
      
      Where:
      • 
         = Molar concentration (mol/L)
        
      • 
         = Pathlength (cm)
        
      • 
         = Number of residues[4]
        
Protocol Visualization

CDProtocol Start Start: Lyophilized Foldamer Solvent Dissolve in MeOH/TFE (Target 0.2 mM) Start->Solvent Blank Acquire Solvent Blank (Baseline) Solvent->Blank Measure Acquire Sample Spectrum (190-260 nm) Blank->Measure Validation Check HT Voltage (<600V?) Measure->Validation Validation->Solvent Fail (Dilute) Process Subtract Baseline & Calculate MRE Validation->Process Pass

Caption: Standardized workflow for acquiring reproducible CD data for


-peptides.

Applications & Stability Implications

Understanding the difference between ACBC and ACPC spectra allows for rational drug design:

  • Proteolytic Stability: Both foldamers resist peptidase degradation. However, trans-ACBC is often used to introduce "kinks" or specific rigid points in a sequence to block enzyme access more effectively than the slightly more flexible ACPC.

  • Bioavailability: The 12-helix (ACPC) is amphiphilic. By observing the CD spectrum, researchers can confirm if a drug candidate maintains this amphiphilic structure in aqueous environments (relevant for cell penetration).

  • Design Choice:

    • Use ACPC for predictable, robust 12-helices.

    • Use ACBC to rigidify a specific turn or to test if a tighter curvature (8-helix) improves receptor binding.

References

  • Appella, D. H., et al. (1996). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.[3]

  • Seebach, D., & Matthews, J. L. (1997). "Beta-Peptides: a surprise at every turn." Chemical Communications.

  • Aitken, D. J., et al. (2002). "12-Helical folding of trans-2-aminocyclobutanecarboxylic acid oligomers." Organic Letters.

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research.

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews.

Sources

Validation

Comparative Guide to the Crystal Structure of trans-2-Aminocyclobutane-1-carboxylic Acid Oligomers

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals Introduction: The Role of Constrained β-Amino Acids in Foldamer Design In the quest to design novel biomolecules, rese...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Role of Constrained β-Amino Acids in Foldamer Design

In the quest to design novel biomolecules, researchers are increasingly turning to "foldamers"—non-natural oligomers that adopt stable, predictable secondary structures akin to the helices and sheets of proteins.[1] Among the most promising building blocks for these endeavors are cyclic β-amino acids. The incorporation of a cyclic moiety into the amino acid backbone introduces significant conformational constraints, pre-organizing the oligomer chain into specific, well-defined three-dimensional shapes.

This guide focuses on oligomers of trans-2-aminocyclobutane-1-carboxylic acid (t-ACBC), a highly constrained β-amino acid. The rigid four-membered cyclobutane ring dramatically limits the available conformational space, acting as a potent structure-promoting unit.[2][3] We will provide an in-depth analysis of the crystal structure of t-ACBC oligomers, supported by experimental data, and objectively compare their structural motifs to those formed by other prominent cyclic β-amino acids, such as those based on cyclopentane and cyclohexane rings. Understanding these structural nuances is critical for the rational design of novel peptidomimetics with tailored functions.

The Defining Structure of t-ACBC Oligomers: A Predisposition for the 12-Helix

Experimental evidence from single-crystal X-ray diffraction has unequivocally shown that oligomers of t-ACBC, specifically hexamers and octamers, have a marked preference for folding into a specific, highly stable helical structure known as the 12-helix .[4] This conformation is consistently observed in the solid state and is also the preferred structure in solution according to molecular modeling studies.[4]

The defining characteristic of the 12-helix is a repeating network of intramolecular hydrogen bonds that form 12-membered rings. Each hydrogen bond connects the carbonyl oxygen of a given residue (i) to the amide proton of the residue three positions down the chain (i+3).[5] This C=O(i)···H-N(i+3) pattern is the fundamental interaction that stabilizes and defines the helical fold. The rigidity of the trans-substituted cyclobutane ring pre-organizes the peptide backbone in such a way that this specific hydrogen-bonding pattern becomes exceptionally favorable, leading to a robust and predictable secondary structure.

cluster_helix 12-Helix Hydrogen Bonding Pattern r1 Residue (i) r2 Residue (i+1) r3 Residue (i+2) r4 Residue (i+3) O_i C=O N_i3 N-H O_i->N_i3 12-Membered Ring

Caption: The C=O(i)···H-N(i+3) hydrogen bond defines the 12-helix.

Comparative Structural Analysis: How Ring Size and Stereochemistry Dictate Folding

The secondary structure adopted by a β-peptide foldamer is exquisitely sensitive to the nature of its constituent monomers. By comparing the solid-state structures of oligomers from different cyclic β-amino acids, we can discern clear structure-function relationships. The primary determinants of the final fold are the ring size of the cyclic constraint and the stereochemistry (cis vs. trans) of the amino and carboxyl substituents.

Monomer Building BlockRing SizeStereochemistryPredominant Secondary StructureDefining Hydrogen Bond Pattern
t-ACBC 4-Memberedtrans12-Helix [4]C=O(i)···H-N(i+3)
trans-2-Aminocyclopentanecarboxylic Acid (t-ACPC)5-Memberedtrans12-Helix [5]C=O(i)···H-N(i+3)
trans-2-Aminocyclohexanecarboxylic Acid (t-ACHC)6-Memberedtrans14-Helix [6][7]C=O(i)···H-N(i-2)
cis-2-Aminocyclobutane-1-carboxylic Acid (cis-ACBC)4-MemberedcisExtended Strand Intermolecular (Sheet-like)

Key Insights from the Comparison:

  • t-ACBC vs. t-ACPC: Both the four-membered and five-membered trans-cycloalkane residues promote the formation of a 12-helix. This indicates that for smaller ring sizes, the trans configuration robustly directs the backbone into a conformation suitable for the i to i+3 hydrogen-bonding pattern.

  • t-ACBC vs. t-ACHC: Increasing the ring size from a cyclobutane to a cyclohexane fundamentally alters the resulting structure. The greater flexibility and different bond angles of the six-membered ring in t-ACHC favor the formation of a 14-helix .[6][7] This structure is stabilized by 14-membered hydrogen-bonded rings formed between the carbonyl oxygen of residue i and the amide proton of residue i-2.[6] This is a crucial design principle: ring size directly tunes the helical pitch and type.

  • trans-ACBC vs. cis-ACBC: Stereochemistry is as critical as ring size. While trans-ACBC oligomers form a well-defined intramolecularly hydrogen-bonded helix, oligomers of a fluorinated cis-ACBC analogue adopt a completely different, extended strand-like conformation in the solid state. In this arrangement, the hydrogen bonds are primarily intermolecular, linking adjacent strands together into a sheet-like assembly, rather than forming within a single oligomer chain.

tACBC trans-ACBC (4-Membered Ring) Helix12 12-Helix tACBC->Helix12 tACPC trans-ACPC (5-Membered Ring) tACPC->Helix12 tACHC trans-ACHC (6-Membered Ring) Helix14 14-Helix tACHC->Helix14 cisACBC cis-ACBC (4-Membered Ring) Strand Extended Strand cisACBC->Strand

Caption: Influence of monomer structure on oligomer secondary structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of these precise molecular structures relies on single-crystal X-ray diffraction, a powerful technique for elucidating atomic arrangements in the solid state. The protocol described below is a self-validating system, where the final structural model must be rigorously consistent with the experimentally collected diffraction data.

Step 1: High-Quality Crystal Growth

  • Objective: To obtain a single, defect-free crystal suitable for diffraction.

  • Methodology: The purified t-ACBC oligomer is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., methanol, chloroform/methanol). High-quality crystals are typically grown via slow evaporation of the solvent over several days or by vapor diffusion, where a precipitant is slowly introduced into the sample solution via the vapor phase.

  • Causality: Slow, controlled crystal growth is paramount. Rapid precipitation leads to small or polycrystalline material that is unsuitable for single-crystal analysis. The process must allow sufficient time for individual molecules to pack into a highly ordered, repeating lattice.

Step 2: X-ray Data Collection

  • Objective: To measure the intensities and positions of X-rays diffracted by the crystal lattice.

  • Methodology:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen.

    • The crystal is exposed to a monochromatic beam of X-rays (e.g., Mo Kα, λ = 0.71073 Å).

    • The crystal is rotated, and a series of diffraction images are collected on a detector as a function of the crystal's orientation.

  • Causality: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper, more well-resolved diffraction pattern and a more precise final structure. Collecting data over a wide range of orientations ensures that all unique reflections are measured, providing a complete dataset for structure solution.

Step 3: Structure Solution and Refinement

  • Objective: To convert the diffraction data into a three-dimensional model of the molecule's atomic positions.

  • Methodology:

    • Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map reveals the approximate positions of the atoms.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

    • Validation: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which quantifies the agreement between the model and the data. A low R-factor indicates a high-quality structure determination.

  • Causality: Refinement is a self-correcting process. The algorithm systematically adjusts the model to minimize discrepancies with the experimental observations, ensuring that the final structure is a chemically sensible and statistically robust representation of the molecule in the crystal.

References

  • Fernandes, C., Faure, S., Pereira, E., Théry, V., Declerck, V., Guillot, R., & Aitken, D. J. (2010). 12-Helix folding of cyclobutane beta-amino acid oligomers. Organic Letters, 12(16), 3606–3609. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6206–6212. [Link]

  • Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., & Gellman, S. H. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 119(28), 6491–6492. [Link]

  • Marti, C., Colombo, M., Declerck, V., Guichard, G., Guillot, R., Pieters, G., & Aitken, D. J. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry, 39(3), 1746-1750. [Link]

  • Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling. Structure and NMR-Spectroscopic Properties of an Octa-β-peptide in Methanol and Water. Helvetica Chimica Acta, 79(4), 913-941. [Link]

  • ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... [Link]

  • Alonso, E., Solano, C., Barroso, S., Del Pozo, C., & Carreño, M. C. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7793–7803. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society. [Link]

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

Sources

Comparative

A Comparative Guide to Stereoisomeric Control of Peptide Secondary Structure: Trans-ACBC vs. Cis-ACBC

Introduction: The Critical Role of Conformational Constraint in Peptide Design In the landscape of modern drug discovery and biomaterial science, peptides represent a class of molecules with immense therapeutic potential...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Conformational Constraint in Peptide Design

In the landscape of modern drug discovery and biomaterial science, peptides represent a class of molecules with immense therapeutic potential, bridging the gap between small molecules and large biologics. However, their inherent conformational flexibility often leads to reduced receptor affinity, poor metabolic stability, and limited oral bioavailability. To overcome these challenges, researchers increasingly turn to conformationally constrained amino acids. By introducing rigid structural elements into the peptide backbone, we can pre-organize the molecule into a specific, bioactive conformation, thereby enhancing its pharmacological properties.

Among the most effective and versatile of these building blocks are the stereoisomers of 1-amino-cyclobutane-3-carboxylic acid (ACBC). The simple yet profound difference in the spatial orientation of the amino and carboxyl groups—either on the same side (cis) or opposite sides (trans) of the cyclobutane ring—imparts dramatically different and predictable secondary structures upon the resulting peptide. This guide provides an in-depth comparison of trans-ACBC and cis-ACBC, supported by experimental data, to inform researchers on the rational selection of these isomers for precise control over peptide secondary structure.

The Fundamental Stereochemical Distinction

The power of ACBC isomers lies in their ability to rigidly control the peptide backbone's dihedral angles (phi, φ, and psi, ψ). The puckered cyclobutane ring restricts the rotational freedom far more than a standard alpha-carbon, forcing the peptide chain into well-defined local geometries.

  • cis-ACBC (cis-3-aminocyclobutanecarboxylic acid): In the cis isomer, the amino and carboxyl groups are on the same face of the ring. This arrangement forces the peptide backbone to adopt a sharp turn. The geometry of cis-ACBC is highly analogous to that of proline, particularly in its ability to favor a cis-peptide bond and induce β-turn conformations.[1] This makes it an exceptional tool for designing cyclic peptides, hairpin mimetics, and epitopes where a turn is a critical component of recognition.

  • trans-ACBC (trans-3-aminocyclobutanecarboxylic acid): Conversely, the trans isomer positions the amino and carboxyl groups on opposite faces of the cyclobutane ring. This extended conformation is incompatible with the tight geometry of a β-turn. Instead, trans-ACBC acts as a versatile element that can stabilize or modulate helical structures, such as α-helices and 3₁₀-helices, or be incorporated into extended β-strand-like structures.[2] Its incorporation can enhance the helicity and stability of a peptide without the significant disruption that a proline or cis-ACBC residue would cause.[3]

Comparative Impact on Peptide Secondary Structure: Experimental Evidence

The distinct structural preferences of cis- and trans-ACBC are not merely theoretical; they are well-documented through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Cis-ACBC: A Potent β-Turn Inducer

The incorporation of cis-ACBC into a peptide sequence is a robust strategy for nucleating a β-turn, a common secondary structure motif involving four amino acid residues that allows the peptide chain to reverse its direction.[4]

NMR Spectroscopy Evidence: The definitive proof of a β-turn comes from 2D NMR experiments, particularly ROESY or NOESY, which detect through-space proton-proton correlations. In a peptide containing cis-ACBC at position i+1 or i+2 of a turn, characteristic Nuclear Overhauser Effects (NOEs) are observed. For a type VI β-turn, which is often induced by a cis-proline-like residue, specific NOEs between the alpha proton of residue i (Hα(i)) and the amide proton of residue i+3 (HN(i+3)) can be detected, confirming the close spatial proximity required for a turn.[1] Furthermore, the chemical shifts of the protons within the cis-ACBC residue itself are distinct from its trans counterpart, providing a clear diagnostic marker.[5]

Circular Dichroism (CD) Spectroscopy: The CD spectrum of a peptide dominated by β-turns typically shows a weak positive band around 220-230 nm and a strong negative band near 200 nm. This pattern is distinct from the characteristic spectra of α-helices or random coils.

Trans-ACBC: A Versatile Helical and Extended Structure Modulator

In stark contrast to its cis isomer, trans-ACBC promotes more extended or helical secondary structures. Its rigid, extended nature makes it a valuable component for stabilizing helices and engineering specific peptide folds.

Circular Dichroism (CD) Spectroscopy Evidence: CD spectroscopy is highly sensitive to helical content. Peptides incorporating trans-ACBC often exhibit CD spectra with two characteristic negative minima around 208 nm and 222 nm, and a strong positive maximum around 192 nm.[2][6] The intensity of the mean residue ellipticity at 222 nm ([θ]₂₂₂) is commonly used to quantify the percentage of α-helicity. The incorporation of trans-ACBC has been shown to maintain or even increase the helical content of peptides compared to their parent sequences.[2]

NMR Spectroscopy Evidence: In a helical peptide, NMR analysis reveals a series of short- and medium-range NOEs consistent with a helical fold. These include sequential Hα(i) to HN(i+1) NOEs, and, importantly for helices, medium-range NOEs such as Hα(i) to HN(i+3) and Hα(i) to Hβ(i+3). The presence of trans-ACBC is compatible with these NOE patterns, confirming its accommodation within a helical structure.

Data Summary: A Side-by-Side Comparison

The following table summarizes the key differences in the structural propensities and resulting spectroscopic signatures for peptides containing cis-ACBC versus trans-ACBC.

Featurecis-ACBC trans-ACBC
Primary Structural Propensity Induces β-turns (Types I', II', VI)[4]Promotes/stabilizes helical structures (α, 3₁₀) or extended strands[2]
Analogy to Natural Amino Acids Proline (promotes turns)Alanine/Leucine (helical propensity)
Backbone Geometry Forces a sharp reversal of the peptide chainEnforces an extended local conformation
Typical CD Spectrum Signature Weak positive band ~220-230 nm, strong negative band ~200 nmTwo negative minima at ~208 nm and ~222 nm[2]
Key NMR Evidence Short inter-residue NOEs characteristic of a turn (e.g., Hα(i) to HN(i+3))[1]Sequential and medium-range NOEs characteristic of a helix (e.g., Hα(i) to HN(i+3))
Primary Application Design of cyclic peptides, hairpin mimetics, receptor loopsStabilization of helical peptides for protein-protein interaction inhibition

Experimental Guide: Synthesis and Structural Analysis

The successful application of ACBC isomers requires robust methods for both peptide synthesis and subsequent structural verification.

Workflow for Peptide Design and Analysis

G cluster_0 Design & Synthesis cluster_1 Structural Analysis Design Peptide Sequence Design (Incorporate cis/trans-ACBC) SPPS Fmoc-SPPS (Solid-Phase Peptide Synthesis) Design->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spectrometry (QC) Purification->QC CD Circular Dichroism (CD) (Secondary Structure Content) QC->CD Characterization NMR 2D NMR Spectroscopy (High-Resolution 3D Structure) QC->NMR Analysis Structure Calculation & Data Interpretation CD->Analysis NMR->Analysis

Caption: Workflow from peptide design and synthesis to structural analysis.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an ACBC-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide incorporating a protected ACBC monomer using the widely adopted Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids and Fmoc-protected cis- or trans-ACBC

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-ACBC) (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification: Pellet the peptide via centrifugation, decant the ether, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile) and purify by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the analysis of a purified peptide's secondary structure in solution.

Materials:

  • Purified peptide (>95% purity)

  • CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the chosen buffer.

    • Accurately determine the peptide concentration (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by quantitative amino acid analysis).

    • Dilute the stock solution to a final concentration suitable for CD analysis (typically 10-50 µM).

  • Instrument Setup:

    • Turn on the spectropolarimeter and the nitrogen purge gas. Allow the lamp to warm up and the system to purge for at least 20 minutes.

    • Set the experimental parameters:

      • Wavelength Range: 190-260 nm (for secondary structure).

      • Scan Rate: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Data Pitch: 0.5 nm.

      • Averaging Time: 1-2 seconds.

      • Number of Scans: 3-5 accumulations for a good signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer-filled cuvette.

    • Rinse the cuvette and fill it with the peptide sample.

    • Record the sample spectrum under the same conditions.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw ellipticity (θ) in millidegrees (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l) where:

      • c = peptide concentration in mM

      • n = number of amino acid residues

      • l = cuvette path length in cm

  • Interpretation: Analyze the shape of the final spectrum. A spectrum with negative minima at ~208 nm and ~222 nm is indicative of α-helical content. A spectrum with a strong negative band below 200 nm and a weak positive band near 220 nm suggests a β-turn or random coil structure.

Conclusion and Application in Drug Development

The choice between cis- and trans-ACBC is a powerful design element that offers precise, predictable control over peptide secondary structure.

  • Choose cis-ACBC when the goal is to mimic or induce a β-turn. This is invaluable for constraining cyclic peptides, stabilizing hairpin structures, and accurately presenting key residues in a receptor-binding loop.

  • Choose trans-ACBC when the objective is to create or stabilize a helical conformation. This is a key strategy for developing inhibitors of protein-protein interactions that are mediated by α-helical domains (e.g., p53/MDM2, Bcl-2 family interactions).

By understanding the distinct stereochemical constraints imposed by these isomers, researchers can move beyond trial-and-error and rationally design peptidomimetics with enhanced stability, higher affinity, and improved therapeutic potential. The ability to dictate local conformation with such precision makes ACBC a cornerstone of modern peptide chemistry and drug design.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Declerck, V., Perez, A. F., Guillot, R., & Zehnacker, A. (2019). Vibrational circular dichroism as a probe of solid-state organisation of derivatives of cyclic β-amino acids: Cis- and trans-2-aminocyclobutane-1-carboxylic acid. Chirality, 31(8), 666-676. Available at: [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Available at: [Link]

  • Pal, L., & Chakrabarti, P. (1999). Cis peptide bonds in proteins: residues involved, their conformations, interactions and locations. Journal of Molecular Biology, 294(1), 271-288. Available at: [Link]

  • Sarkar, S. K., Young, P. E., Sullivan, C. E., & Torchia, D. A. (1984). Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen. Proceedings of the National Academy of Sciences, 81(15), 4800-4803. Available at: [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Cα-tetrasubstitution). Biopolymers, 60(6), 396-419. Available at: [Link]

  • Witek, J., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(14), 3236-3243. Available at: [Link]

Sources

Validation

A Comparative Guide to GABA Uptake Inhibitors: Nipecotic Acid vs. trans-2-Aminocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of neuroscience and pharmacology, the modulation of neurotransmitter systems is a cornerstone of therapeutic intervention. Gamma-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience and pharmacology, the modulation of neurotransmitter systems is a cornerstone of therapeutic intervention. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a key target for regulating neuronal excitability. The concentration of GABA in the synaptic cleft is meticulously controlled by GABA transporters (GATs). Inhibiting these transporters is a validated strategy for increasing GABAergic tone, with implications for conditions such as epilepsy and anxiety.

This guide provides a detailed comparison of two GABA analogues: the well-characterized GAT inhibitor, nipecotic acid , and a conformationally restricted analogue, trans-2-aminocyclobutane-1-carboxylic acid . This analysis is grounded in available experimental data to provide researchers with a clear perspective on their relative potency and utility as pharmacological tools.

Nipecotic Acid: The Archetypal GABA Uptake Inhibitor

Nipecotic acid, a cyclic amino acid, has long been a reference compound in the study of the GABAergic system. Its primary mechanism of action is the competitive inhibition of GABA uptake by binding to GABA transporters.[1][2] This action effectively increases the concentration and residence time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

Potency and Selectivity Profile

The potency of nipecotic acid has been extensively characterized across the four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1 (Betaine/GABA Transporter 1). Experimental data, primarily from in vitro [³H]GABA uptake assays, have established its inhibitory constants (IC50), which represent the concentration of the inhibitor required to reduce the uptake of GABA by 50%.

Transporter SubtypeSpeciesIC50 (µM)Reference(s)
GAT1 human8[3]
mouse2.6[4]
GAT2 rat38[3]
mouse310[4]
GAT3 human106[3]
mouse29[4]
BGT1 human2370[3]
mouse16[4]

As the data indicates, nipecotic acid exhibits a preference for GAT1, the predominant neuronal GABA transporter, particularly in human-derived systems. Its potency against other subtypes is considerably lower. However, a significant limitation of nipecotic acid as a therapeutic agent is its hydrophilic and zwitterionic nature, which severely restricts its ability to cross the blood-brain barrier.[5][6] This has led to the development of more lipophilic derivatives, such as the anticonvulsant drug tiagabine, which is a derivative of nipecotic acid.[6]

It is also noteworthy that at higher concentrations (in the millimolar range), nipecotic acid can directly activate GABA-A receptors, a secondary mechanism that should be considered when interpreting experimental results.[1]

trans-2-Aminocyclobutane-1-carboxylic Acid: A Conformationally Restricted Analogue

trans-2-Aminocyclobutane-1-carboxylic acid is a cyclic β-amino acid and a structural analogue of GABA. The cyclobutane ring imposes significant conformational constraints on the molecule, which can be a strategic design element in medicinal chemistry to enhance binding affinity and selectivity for a specific biological target by "pre-paying" the entropic penalty of binding.

Potency and Selectivity Profile: An Absence of Evidence

Despite the synthetic accessibility and the theoretical interest in such conformationally restricted analogues, a thorough review of the scientific literature reveals a notable absence of published data on the potency of trans-2-aminocyclobutane-1-carboxylic acid as an inhibitor of GABA transporters. While studies on other cyclic amino acid analogues have been conducted, specific IC50 or K_i_ values for this particular compound against GAT1, GAT2, GAT3, or BGT1 are not available in the public domain.

This lack of data prevents a direct, quantitative comparison of its potency with that of nipecotic acid. It may suggest that trans-2-aminocyclobutane-1-carboxylic acid is not a potent inhibitor of GABA uptake, or that its pharmacological profile in this regard has not been a focus of published research. For instance, the structurally related cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids were found to be inactive as inhibitors of synaptosomal GABA uptake at concentrations up to 100 µM.

Mechanistic and Experimental Considerations

The disparity in available data underscores the importance of empirical validation in drug discovery. While structural analogy can guide the synthesis of new compounds, only through rigorous experimental evaluation can their biological activity be determined.

Visualizing the Mechanism of GABA Uptake Inhibition

The following diagram illustrates the fundamental mechanism of action for a competitive GABA uptake inhibitor like nipecotic acid.

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Uptake Receptor Postsynaptic GABA Receptor GABA->Receptor Binding GABA_reuptake Re-uptake GAT->GABA_reuptake GABA_vesicle GABA Vesicle GABA_vesicle->GABA Release Inhibitor Nipecotic Acid Inhibitor->GAT Competitive Inhibition

Caption: Mechanism of competitive GABA uptake inhibition.

Experimental Workflow: Determining IC50 for GAT Inhibition

The potency of a GABA uptake inhibitor is typically determined using a radioligand uptake assay. The following workflow outlines the key steps in this experimental process.

IC50_Workflow A Cell Culture (HEK293 cells expressing a specific GAT subtype) B Incubation with varying concentrations of inhibitor (e.g., Nipecotic Acid) A->B C Addition of radiolabeled [³H]GABA B->C D Incubation to allow GABA uptake C->D E Termination of uptake (e.g., rapid washing with ice-cold buffer) D->E F Cell Lysis E->F G Scintillation Counting (Quantification of intracellular [³H]GABA) F->G H Data Analysis (Plotting % inhibition vs. inhibitor concentration) G->H I IC50 Determination (Concentration for 50% inhibition) H->I

Caption: Workflow for determining the IC50 of a GAT inhibitor.

Conclusion and Future Directions

This guide provides a comparative overview of nipecotic acid and trans-2-aminocyclobutane-1-carboxylic acid as GABA uptake inhibitors. Nipecotic acid is a well-documented, moderately potent, and GAT1-preferring inhibitor that serves as a valuable research tool, despite its poor blood-brain barrier penetration.

In stark contrast, there is a conspicuous absence of publicly available data to support the potency of trans-2-aminocyclobutane-1-carboxylic acid as a GABA uptake inhibitor. While its conformationally restricted structure is of theoretical interest, without empirical evidence of its activity, its utility in modulating the GABAergic system remains unknown.

For researchers in drug development, this highlights a critical principle: the journey from a structurally plausible molecule to a pharmacologically active compound is paved with rigorous experimental validation. Future studies are warranted to characterize the pharmacological profile of trans-2-aminocyclobutane-1-carboxylic acid and other conformationally constrained GABA analogues to explore their potential as selective modulators of GABA transporters.

References

  • Dhanawat M, Gupta S, Mehta DK, Das R. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Eur J Med Chem. 2022;238:114449. [Link]

  • Barrett-Jolley R. Nipecotic acid directly activates GABAA-like ion channels. Neuroreport. 2001;12(5):1023-1026. [Link]

  • Yunger LM, Fowler PJ, Zarevics P, Setler PE. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice. J Pharmacol Exp Ther. 1984;228(1):109-115. [Link]

  • Krogsgaard-Larsen P, Johnston GA. Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. J Neurochem. 1975;25(6):797-802. [Link]

Sources

Comparative

Structural Rigidity Comparison: trans-ACBC vs. trans-ACHC in Peptidomimetic Design

Introduction: The Role of Cyclic Constraints in Foldamers In the development of peptidomimetics and foldamers, controlling the backbone conformation is paramount for designing molecules with predictable secondary structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Cyclic Constraints in Foldamers

In the development of peptidomimetics and foldamers, controlling the backbone conformation is paramount for designing molecules with predictable secondary structures and high proteolytic stability. β-peptides, composed of β-amino acids, offer a vast conformational space. However, to overcome the entropic penalty of folding, researchers utilize cyclic β-amino acids to restrict the Cα-Cβ torsion angle (θ).

As a Senior Application Scientist, selecting the correct cyclic constraint is critical. This guide objectively compares two prominent alicyclic constraints: trans-ACHC (trans-2-aminocyclohexanecarboxylic acid) and trans-ACBC (trans-2-aminocyclobutanecarboxylic acid), detailing the mechanistic causality behind their structural rigidity and the experimental protocols required to validate them.

Mechanistic Causality of Ring-Constrained Rigidity

trans-ACHC: The Cyclohexane Constraint

The 6-membered cyclohexane ring of trans-ACHC imposes severe steric restrictions on the peptide backbone. To minimize 1,3-diaxial interactions, the amino and carboxyl substituents strongly favor a diequatorial conformation . This geometric pre-organization locks the Cα-Cβ torsion angle (θ) to approximately 60° (a gauche conformation).

Causality: By rigidifying the backbone into this specific gauche state, the entropic cost of folding is drastically reduced. This drives trans-ACHC oligomers to robustly fold into a 14-helix —a structure defined by 14-membered hydrogen-bonded rings between the carbonyl oxygen at residue i and the amide proton at residue i-2 (C=O(i)···H-N(i-2))[1],[2].

trans-ACBC: The Cyclobutane Constraint

The 4-membered cyclobutane ring of trans-ACBC presents a fundamentally different torsional profile. The internal bond angles are highly strained (~90°), and the ring adopts a dynamic "butterfly" puckering conformation.

Causality: While trans-ACBC also restricts the θ torsion angle, its distinct geometry alters the hydrogen-bonding trajectory. In monomers and short dipeptides, trans-ACBC exhibits a strong propensity to form 8-membered hydrogen-bonded rings (C8 turn)[3],[4]. However, as the oligomer chain elongates, the cumulative steric interactions and dipole alignments supersede the local C8 preference, driving the global fold into a 12-helix (defined by C=O(i)···H-N(i+3) hydrogen bonds)[5],[4].

G BetaAminoAcid Cyclic β-Amino Acid ACHC trans-ACHC (Cyclohexane) BetaAminoAcid->ACHC ACBC trans-ACBC (Cyclobutane) BetaAminoAcid->ACBC TorsionACHC θ ≈ 60° (Diequatorial) High Torsional Rigidity ACHC->TorsionACHC TorsionACBC Butterfly Puckering Distinct Torsional Angles ACBC->TorsionACBC Helix14 14-Helix Formation (3.0 residues/turn) TorsionACHC->Helix14 Helix12 12-Helix / 8-Turn (2.5 residues/turn) TorsionACBC->Helix12

Conformational pathways of trans-ACHC and trans-ACBC leading to distinct helical structures.

Quantitative Data & Structural Comparison

To effectively select between these two monomers for peptidomimetic design, their physical and spectroscopic properties must be compared. The table below summarizes the experimentally validated parameters of their respective homooligomers.

Propertytrans-ACHCtrans-ACBC
Ring Size 6-membered (Cyclohexane)4-membered (Cyclobutane)
Preferred Secondary Structure 14-Helix[2]C8 Turn (Short) / 12-Helix (Long)[4]
Residues per Turn ~3.0~2.5 (for 12-helix)
H-Bond Directionality C=O(i) → H-N(i-2) (Backward)C=O(i) → H-N(i+3) (Forward)
Macrodipole StrongModerate
CD Signature (Methanol) Max at ~214 nm, Min at ~198 nmMax at ~205 nm
FTIR Amide A Band ~3280 cm⁻¹ (Strongly H-bonded)~3300 cm⁻¹ (C8) / ~3280 cm⁻¹ (12-helix)

Experimental Validation Workflows

A robust scientific claim requires a self-validating experimental system. To prove the structural rigidity imparted by these cyclic monomers, we employ a workflow that moves from synthesis to global structural analysis, and finally to local atomic validation.

Workflow Synth Fmoc-SPPS Synthesis Purify HPLC Purification Synth->Purify Crude Peptide CD CD Spectroscopy (Global Fold) Purify->CD Pure Oligomer NMR 2D NMR / ROESY (Local Constraints) Purify->NMR FTIR FTIR / VCD (H-Bonding) Purify->FTIR

Step-by-step experimental workflow for validating β-peptide structural rigidity.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality: The very rigidity that makes trans-ACHC and trans-ACBC valuable also makes them sterically hindered, drastically reducing coupling efficiency during synthesis. Standard room-temperature SPPS often fails. We utilize microwave irradiation to overcome the activation energy barrier of the sterically restricted nucleophilic attack.

  • Resin Swelling: Swell Wang or Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF for 2 × 5 mins.

  • Coupling: Add 3 equivalents of Fmoc-protected trans-ACHC or trans-ACBC, 3 eq of HATU, and 6 eq of DIEA in DMF.

  • Microwave Irradiation: Heat the reaction to 75°C for 15 minutes using a microwave peptide synthesizer.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

  • Purification: Purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Protocol 2: Circular Dichroism (CD) Spectroscopy (Global Fold)

Causality: CD spectroscopy detects the differential absorption of left and right circularly polarized light by the chiral amide chromophores. Because the 14-helix and 12-helix orient their amide bonds at different spatial angles, their excitonic couplings generate distinct, mutually exclusive CD signatures[1].

  • Sample Preparation: Dissolve the purified β-peptide in spectroscopic grade methanol to a final concentration of 0.1 - 0.5 mM.

  • Measurement: Place the sample in a 0.1 cm path-length quartz cuvette.

  • Data Acquisition: Scan from 260 nm down to 190 nm at 20°C.

  • Analysis: A peak at ~214 nm and a trough at ~198 nm confirms the 14-helix (trans-ACHC). A singular maximum near 205 nm confirms the 12-helix (trans-ACBC).

Protocol 3: 2D NMR (ROESY) & FTIR (Local Atomic Constraints)

Causality: While CD proves a global fold exists, it cannot prove the exact hydrogen-bonding network. 2D ROESY NMR measures the Nuclear Overhauser Effect (NOE) between protons that are close in space (< 5 Å) but distant in sequence. FTIR differentiates between free amides and hydrogen-bonded amides based on vibrational stretching frequencies[4].

  • FTIR Analysis: Dissolve the peptide in CDCl₃ (1 mM). Scan the Amide A region (3200–3500 cm⁻¹). A sharp peak at ~3400 cm⁻¹ indicates free N-H, while a broad peak at ~3280-3300 cm⁻¹ definitively proves intramolecular hydrogen bonding.

  • NMR Preparation: Dissolve the peptide in pyridine-d5 or CD₃OH (depending on solubility) to a concentration of 2-5 mM.

  • ROESY Acquisition: Acquire a 2D ROESY spectrum with a mixing time of 200-300 ms.

  • Constraint Mapping:

    • For trans-ACHC (14-helix): Look for characteristic NOE cross-peaks between CβH(i) and NH(i+1), and NH(i) to NH(i+2).

    • For trans-ACBC (12-helix): Look for sequential and medium-range NOEs consistent with a tighter 2.5 residues/turn geometry.

References

  • Source: University of Wisconsin–Madison (Gellman Group)
  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers Source: Frontiers in Chemistry URL
  • β-Peptide foldamer helices with tailored diameters Source: University of Szeged URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Chirality (PubMed)

Sources

Validation

A Comparative Guide to the Validation of trans-ACBC Purity Using Chiral HPLC Methods

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of trans-1-amino-3-fluorocyclobutanecarboxylic acid (trans-ACBC) purity. It is intended fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of trans-1-amino-3-fluorocyclobutanecarboxylic acid (trans-ACBC) purity. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for chiral separation. This document delves into the theoretical underpinnings, practical implementation, and comparative performance of various techniques, grounded in established scientific principles and regulatory expectations.

The Criticality of Enantiomeric Purity in Drug Development

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, being non-superimposable mirror images, can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) mandate the quantitative determination of the enantiomeric purity of chiral drug substances.[1] trans-ACBC, a synthetic cyclic amino acid analog, is a key chiral building block in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric purity is paramount to the safety and efficacy of the final drug product.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for the separation and quantification of enantiomers in the pharmaceutical industry.[2][] Its widespread adoption is due to its high resolution, robustness, and adaptability to a wide range of compounds. The principle of chiral HPLC lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of an analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.[4]

Recommended Chiral HPLC Method for trans-ACBC

For the separation of underivatized amino acids like trans-ACBC, macrocyclic glycopeptide and zwitterionic ion-exchange CSPs are particularly effective.[5][6][7] These phases offer multiple interaction mechanisms—including hydrogen bonding, ionic interactions, and steric hindrance—that are crucial for resolving the enantiomers of polar, zwitterionic molecules.

Experimental Protocol:

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase: A teicoplanin-based CSP (e.g., CHIROBIOTIC T) is recommended. Teicoplanin's macrocyclic structure provides a complex array of chiral selectors, making it highly versatile for amino acid separations.[5][7]

  • Mobile Phase: A simple, LC-MS compatible mobile phase is preferred for modern applications. A typical starting condition would be a mixture of methanol and water (e.g., 80:20 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% formic acid or 0.1% diethylamine) to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

  • Column Temperature: 25°C. Temperature control is crucial for reproducible retention times and selectivity.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the amino acid has some absorbance, or preferably, a mass spectrometer for enhanced sensitivity and specificity.

  • Sample Preparation: Dissolve the trans-ACBC sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation: A Trustworthy and Self-Validating System

A chiral HPLC method is only reliable if it has been thoroughly validated to demonstrate its fitness for purpose.[8][9][10] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13]

Key Validation Parameters:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities. For a chiral method, this is demonstrated by achieving baseline resolution (Rs > 1.5) between the two enantiomer peaks.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration for the major enantiomer and from the quantitation limit to 150% for the minor enantiomer.

  • Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample of known enantiomeric composition or by spiking the desired enantiomer with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amounts of the minor enantiomer that can be reliably detected and quantified, respectively. The LOQ is particularly important for controlling the level of the undesired enantiomer in the final product.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature). This provides an indication of its reliability during routine use.

Data Summary:

Validation ParameterAcceptance CriteriaTypical Performance for Chiral HPLC
Specificity Baseline resolution (Rs) ≥ 1.5Rs > 2.0
Linearity (r²) ≥ 0.995> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: < 1.0%; Intermediate: < 2.0%
LOQ of minor enantiomer Sufficiently low to meet specificationTypically < 0.1% of the major enantiomer
Robustness No significant impact on resultsSystem suitability parameters remain within limits
Workflow for Chiral HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of a chiral HPLC method for trans-ACBC.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_imp Implementation Dev Develop Chiral HPLC Method (Select CSP, Mobile Phase) Opt Optimize Separation (Resolution, Peak Shape) Dev->Opt Spec Specificity (Baseline Resolution) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob SST Define System Suitability Test (SST) (Resolution, Tailing Factor) Rob->SST Routine Routine Analysis of trans-ACBC Purity SST->Routine

Caption: Workflow for the validation of a chiral HPLC method.

Comparative Analysis of Alternative Chiral Separation Techniques

While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques can be considered depending on the specific analytical challenge.

Chiral Gas Chromatography (GC)

Chiral GC separates enantiomers in the gas phase using a chiral stationary phase. For non-volatile analytes like amino acids, derivatization is required to increase their volatility and thermal stability.[14]

  • Advantages: High resolution and sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Disadvantages: The need for derivatization adds a sample preparation step, which can be time-consuming and a potential source of error or racemization. Not suitable for thermally labile compounds.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that uses a chiral selector added to the background electrolyte to form transient diastereomeric complexes with the analyte enantiomers. These complexes have different electrophoretic mobilities, leading to their separation.[15][16]

  • Advantages: Extremely high separation efficiency, very low sample and reagent consumption, and rapid method development.

  • Disadvantages: Lower concentration sensitivity compared to HPLC with UV detection, and can be more susceptible to matrix effects.

Performance Comparison

The following table provides a comparative overview of the key performance attributes of Chiral HPLC, GC, and CE for the analysis of trans-ACBC.

FeatureChiral HPLCChiral GCChiral CE
Sample Preparation Minimal (dissolution in mobile phase)Derivatization requiredMinimal (dissolution in buffer)
Resolution Very Good to ExcellentExcellentExcellent to Superior
Sensitivity (LOD/LOQ) Good (UV), Excellent (MS)Excellent (FID, MS)Moderate (UV), Good (MS)
Speed of Analysis Moderate (5-20 min)Fast (<10 min)Very Fast (<5 min)
Solvent Consumption HighLowVery Low
Instrumentation Cost Moderate to HighModerateModerate
Robustness HighModerateModerate to High
Primary Application Routine QC, preparative separationVolatile compounds, high-sensitivity needsHigh-throughput screening, low sample volumes
Decision-Making for Method Selection

The choice of the most appropriate technique depends on several factors, including the stage of drug development, the required sensitivity, and available instrumentation.

G node_end node_end start Start: Need to analyze trans-ACBC enantiomeric purity is_routine_qc Routine QC in a regulated environment? start->is_routine_qc is_high_throughput High-throughput screening or very limited sample? is_routine_qc->is_high_throughput No hplc Chiral HPLC is the preferred method is_routine_qc->hplc Yes is_volatile_or_derivatizable Analyte is volatile or easy to derivatize? is_high_throughput->is_volatile_or_derivatizable No ce Chiral CE is a strong candidate is_high_throughput->ce Yes is_volatile_or_derivatizable->hplc No gc Chiral GC could be an alternative is_volatile_or_derivatizable->gc Yes

Caption: Decision tree for selecting a chiral separation method.

Conclusion and Recommendations

For the validation of trans-ACBC purity in a drug development and quality control setting, chiral HPLC remains the gold standard . Its combination of high resolution, robustness, and established validation frameworks makes it the most reliable and regulatory-accepted method. The use of a macrocyclic glycopeptide or a zwitterionic ion-exchange CSP is highly recommended for achieving optimal separation of this underivatized amino acid analog.

While Chiral GC and CE offer advantages in speed and sample efficiency, the potential complexities of derivatization (for GC) and lower sensitivity (for CE with UV) make them more suited for specialized applications rather than routine quality control.

Ultimately, the choice of method must be guided by a thorough understanding of the analytical requirements and justified by comprehensive validation data. By following the principles outlined in this guide, researchers and scientists can ensure the development of a scientifically sound, robust, and reliable method for the critical task of determining the enantiomeric purity of trans-ACBC.

References

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Bradley, C. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. (n.d.). PMC.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • ICH Quality Guidelines. (n.d.). ICH.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
  • Amino Acid and Peptide Chiral Separations. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI.
  • Validation of Analytical Procedures: Text and Methodology (Q2(R1)). (1995, June). European Medicines Agency.
  • Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. (2025, June 6). MDPI.
  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT.
  • Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. (n.d.). Benchchem.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15).
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19).
  • Chiral Intermediates in Drug Synthesis. (2025, August 28). BOC Sciences.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Aminocyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-2-Aminocyclobutane-1-carboxylic acid
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